Product packaging for 5-(Z-Amino)-1-pentanol(Cat. No.:CAS No. 87905-98-4)

5-(Z-Amino)-1-pentanol

Cat. No.: B023693
CAS No.: 87905-98-4
M. Wt: 237.29 g/mol
InChI Key: TYIYHFWLYLHCHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Z-Amino)-1-pentanol, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
The exact mass of the compound Benzyl N-(5-hydroxypentyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO3 B023693 5-(Z-Amino)-1-pentanol CAS No. 87905-98-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(5-hydroxypentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c15-10-6-2-5-9-14-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8,15H,2,5-6,9-11H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIYHFWLYLHCHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399033
Record name Benzyl N-(5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87905-98-4
Record name Phenylmethyl N-(5-hydroxypentyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87905-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl N-(5-hydroxypentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Z-Amino)-1-pentanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(5-hydroxypentyl)carbamate: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Benzyl N-(5-hydroxypentyl)carbamate, a key bifunctional molecule utilized by researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, structural features, physicochemical properties, and its strategic applications, particularly focusing on its role as a versatile linker and building block in the synthesis of novel therapeutic agents. A detailed, validated experimental protocol for its synthesis and characterization is also provided to ensure scientific rigor and reproducibility.

Deciphering the Nomenclature: 5-(Z-Amino)-1-pentanol vs. Benzyl N-(5-hydroxypentyl)carbamate

A point of initial clarification is crucial regarding the nomenclature of the topic compound. While sometimes referred to as "this compound," this name can be misleading. In standard chemical nomenclature, "Z" denotes a cis isomer of a double bond, which is absent in this molecule. The "Z" in this context is an abbreviation for the benzyloxycarbonyl protecting group , also known as the Cbz group. Therefore, the accurate and unambiguous IUPAC name for this compound is Benzyl N-(5-hydroxypentyl)carbamate .

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the preparation of complex molecules.[1] It serves as a robust protecting group for primary and secondary amines, preventing their unwanted reactions while other parts of a molecule are being modified. Its prevalence stems from its stability under a wide range of reaction conditions and its susceptibility to clean removal under specific, mild conditions, most commonly catalytic hydrogenolysis.[2]

This guide will henceforth use the correct nomenclature, Benzyl N-(5-hydroxypentyl)carbamate, and will also provide information on its unprotected precursor, 5-amino-1-pentanol, for a comprehensive understanding.

Chemical Structure and Core Properties

Benzyl N-(5-hydroxypentyl)carbamate is a bifunctional organic molecule that features a primary alcohol at one end of a five-carbon aliphatic chain and a carbamate-protected primary amine at the other. This unique structure imparts it with versatile reactivity, allowing for selective modification at either the hydroxyl or the protected amino group.

Structural Representation

Caption: 2D Chemical Structure of Benzyl N-(5-hydroxypentyl)carbamate.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its synthesis, purification, and characterization. The following tables summarize the key data for both Benzyl N-(5-hydroxypentyl)carbamate and its unprotected precursor, 5-amino-1-pentanol.

Table 1: Physicochemical Properties

PropertyBenzyl N-(5-hydroxypentyl)carbamate5-Amino-1-pentanol
CAS Number 87905-98-4[3]2508-29-4
Molecular Formula C₁₃H₁₉NO₃[3]C₅H₁₃NO
Molecular Weight 237.29 g/mol [3]103.16 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point 43-47 °C36-39 °C
Boiling Point Decomposes upon heating222 °C
Solubility Soluble in methanol, ethanol, dichloromethaneSoluble in water, ethanol, acetone

Table 2: Spectroscopic Data for Benzyl N-(5-hydroxypentyl)carbamate

Spectroscopic TechniqueExpected Characteristic Peaks/Signals
¹H NMR Aromatic protons (benzyl group): ~7.3 ppm (multiplet, 5H); Benzyl CH₂: ~5.1 ppm (singlet, 2H); Carbamate N-H: variable (broad singlet); Methylene protons adjacent to N and O: ~3.1-3.6 ppm (multiplets); Aliphatic chain CH₂: ~1.3-1.6 ppm (multiplets).[4]
¹³C NMR Carbonyl carbon (carbamate): ~156 ppm; Aromatic carbons (benzyl group): ~127-136 ppm; Benzyl CH₂: ~67 ppm; Aliphatic carbons: ~22-62 ppm.[4]
IR (Infrared) Spectroscopy N-H stretch (carbamate): ~3300-3400 cm⁻¹; C=O stretch (carbamate): ~1690-1710 cm⁻¹; C-O stretch: ~1250 cm⁻¹; O-H stretch (alcohol): ~3200-3500 cm⁻¹ (broad).
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 238.14. Fragmentation may occur at the carbamate linkage.[4]

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of Benzyl N-(5-hydroxypentyl)carbamate is a standard procedure involving the protection of the primary amine of 5-amino-1-pentanol with benzyl chloroformate under basic conditions. This protocol is designed to be self-validating, with clear steps for reaction monitoring and product purification.

Synthesis Workflow

synthesis_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product reactant1 5-Amino-1-pentanol reaction_step N-Cbz Protection (0°C to RT, 12-18h) reactant1->reaction_step reactant2 Benzyl Chloroformate reactant2->reaction_step base Sodium Bicarbonate base->reaction_step solvent THF/Water solvent->reaction_step extraction Extraction with Ethyl Acetate reaction_step->extraction washing Wash with Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentration in vacuo drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography product Benzyl N-(5-hydroxypentyl)carbamate chromatography->product

References

An In-depth Technical Guide to the Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of Benzyl N-(5-hydroxypentyl)carbamate, a valuable bifunctional molecule utilized in various research and development applications, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including the underlying chemical principles, a step-by-step experimental protocol, and essential characterization data.

Introduction

Benzyl N-(5-hydroxypentyl)carbamate (CAS No. 87905-98-4) is a carbamate-protected amino alcohol. The presence of a terminal hydroxyl group and a benzyl-protected amine on a five-carbon aliphatic chain makes it a versatile building block in organic synthesis. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenation.[1] This strategic protection allows for selective functionalization of the hydroxyl group, making the molecule an ideal linker or spacer in the construction of more complex molecular architectures.

Core Synthesis Pathway: N-Benzyloxycarbonyl Protection of 5-Amino-1-pentanol

The most direct and widely employed synthetic route to Benzyl N-(5-hydroxypentyl)carbamate is the N-protection of 5-amino-1-pentanol with benzyl chloroformate. This reaction, a classic example of a Schotten-Baumann reaction, involves the acylation of the primary amine with the chloroformate in the presence of a base.

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 5-Amino-1-pentanol Reaction_Point Reactant1->Reaction_Point Reactant2 Benzyl Chloroformate Reactant2->Reaction_Point Base Base (e.g., NaHCO₃, Na₂CO₃) Base->Reaction_Point Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Point Temperature 0°C to Room Temperature Temperature->Reaction_Point Product Benzyl N-(5-hydroxypentyl)carbamate Reaction_Point->Product Schotten-Baumann Reaction

Caption: General reaction scheme for the synthesis of Benzyl N-(5-hydroxypentyl)carbamate.

Mechanistic Insights and Rationale for Experimental Choices

The nucleophilic primary amine of 5-amino-1-pentanol attacks the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is facilitated by a base, which serves two critical purposes:

  • Neutralization of HCl: The reaction generates hydrochloric acid as a byproduct. The base neutralizes the acid, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[2]

  • Maintaining Reactivity: By maintaining a basic to neutral pH, the amine remains in its free, nucleophilic form, ensuring the reaction proceeds to completion.

Commonly used bases include sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), which are strong enough to neutralize the generated acid but mild enough to avoid unwanted side reactions like the hydrolysis of the chloroformate or the carbamate product.[3]

The choice of solvent is also crucial. A biphasic solvent system, such as a mixture of an organic solvent (e.g., dioxane, THF) and water, is often employed.[4] This system dissolves both the organic-soluble benzyl chloroformate and the water-soluble 5-amino-1-pentanol and the inorganic base, allowing for efficient reaction at the interface of the two phases. The reaction is typically initiated at a low temperature (0°C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.[4]

Detailed Experimental Protocol

This protocol is a synthesized representation of standard procedures for N-Cbz protection of amino alcohols.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS No.
5-Amino-1-pentanolC₅H₁₃NO103.162508-29-4
Benzyl ChloroformateC₈H₇ClO₂170.59501-53-1
Sodium BicarbonateNaHCO₃84.01144-55-8
1,4-DioxaneC₄H₈O₂88.11123-91-1
Diethyl Ether(C₂H₅)₂O74.1260-29-7
Magnesium Sulfate (anhydrous)MgSO₄120.377487-88-9
Deionized WaterH₂O18.027732-18-5
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-amino-1-pentanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add sodium bicarbonate (2.0 eq) to the solution and stir until it is completely dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Benzyl Chloroformate: While stirring vigorously, add benzyl chloroformate (1.1 eq) dropwise to the cooled solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford Benzyl N-(5-hydroxypentyl)carbamate as a white solid.

Experimental_Workflow Start Dissolve 5-Amino-1-pentanol in Dioxane/Water Add_Base Add NaHCO₃ Start->Add_Base Cool Cool to 0°C Add_Base->Cool Add_CbzCl Add Benzyl Chloroformate (dropwise) Cool->Add_CbzCl React Stir at Room Temperature (2-4 hours) Add_CbzCl->React Extract Extract with Diethyl Ether React->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Benzyl N-(5-hydroxypentyl)carbamate Purify->Product

Caption: A step-by-step workflow for the synthesis and purification of Benzyl N-(5-hydroxypentyl)carbamate.

Characterization of Benzyl N-(5-hydroxypentyl)carbamate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
PropertyValue
CAS Number 87905-98-4[3]
Molecular Formula C₁₃H₁₉NO₃[5]
Molecular Weight 237.29 g/mol [5]
Appearance White Solid
Melting Point 43-47 °C
Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around δ 7.3 ppm), a singlet for the benzylic methylene protons (around δ 5.1 ppm), and multiplets for the pentyl chain protons. The proton of the N-H carbamate will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carbamate group, the aromatic carbons, the benzylic carbon, and the five carbons of the pentyl chain.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1690 cm⁻¹), and the O-H stretch of the alcohol (a broad peak around 3400 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Safety Considerations

  • Benzyl Chloroformate: This reagent is corrosive, a lachrymator, and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • 5-Amino-1-pentanol: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment.

  • Organic Solvents: Dioxane and diethyl ether are flammable. All operations should be conducted away from ignition sources.

Conclusion

The synthesis of Benzyl N-(5-hydroxypentyl)carbamate via the N-protection of 5-amino-1-pentanol with benzyl chloroformate is a robust and reliable method. By carefully controlling the reaction conditions, particularly the temperature and pH, high yields of the pure product can be obtained. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, enabling the efficient preparation of this versatile chemical building block.

References

understanding the role of the Z-protecting group in 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Z-Protecting Group in 5-(Z-Amino)-1-pentanol

Authored by a Senior Application Scientist

Abstract

In the intricate landscape of multi-step organic synthesis, particularly within drug development and peptide chemistry, achieving chemoselectivity is paramount. The ability to selectively modify one functional group in the presence of others is the cornerstone of modern synthetic strategy. This guide provides an in-depth technical exploration of the benzyloxycarbonyl (Z or Cbz) protecting group, focusing on its critical role in the context of the bifunctional molecule, 5-amino-1-pentanol. We will dissect the rationale behind the protection of the primary amine, detail the experimental protocols for protection and deprotection, and elucidate the strategic advantages this venerable protecting group offers to the research scientist.

The Imperative for Amine Protection: A Chemoselectivity Primer

Molecules bearing multiple functional groups, such as 5-amino-1-pentanol, present a unique synthetic challenge.[1][2] This molecule contains both a primary amine (-NH₂) and a primary hydroxyl (-OH) group. Both groups possess reactive lone pairs of electrons, rendering them nucleophilic. In many synthetic transformations, reagents intended for the hydroxyl group (e.g., acyl chlorides for esterification, alkyl halides for etherification) will react indiscriminately with the more nucleophilic amine, leading to a mixture of undesired products and low yields of the target molecule.[3]

A protecting group is a molecular "disguise" that is temporarily attached to a functional group to mask its inherent reactivity.[3][4] An ideal protecting group must be:

  • Easy to install in high yield.

  • Stable (robust) to the reaction conditions planned for other parts of the molecule.

  • Easy to remove in high yield under conditions that do not affect other functional groups.

The strategic use of such groups allows for the controlled, stepwise construction of complex molecules.[5][6]

The Benzyloxycarbonyl (Z) Group: An Enduring Workhorse

The benzyloxycarbonyl group, abbreviated as Z or Cbz, is one of the most well-established and reliable amine-protecting groups in organic synthesis.[7][8] Introduced by Leonidas Zervas and Max Bergmann in the 1930s, its discovery revolutionized the field of peptide synthesis.[9][10] The Z-group converts a nucleophilic amine into a significantly less reactive carbamate, which is stable to a wide range of non-reductive reaction conditions.[9][11]

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
5-Amino-1-pentanolC₅H₁₃NO103.162508-29-4[1]
This compoundC₁₃H₁₉NO₃237.2987905-98-4
Table 1: Physical Properties of Key Compounds.

Synthesis of this compound: The Protection Step

The protection of the primary amine in 5-amino-1-pentanol is a straightforward and high-yielding process. The most common method involves the reaction of the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[8][12]

Mechanistic Rationale

The mechanism is a classic nucleophilic acyl substitution. The lone pair of the highly nucleophilic amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion. A base, such as sodium bicarbonate or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[9][12]

G cluster_start Starting Materials cluster_reagents Reagents A 5-Amino-1-pentanol (H₂N-(CH₂)₅-OH) P This compound (Z-NH-(CH₂)₅-OH) A->P Nucleophilic Attack B Benzyl Chloroformate (Cbz-Cl) B->P Base Base (e.g., NaHCO₃) Neutralizes HCl Base->P Facilitates Reaction G A This compound (Z-NH-(CH₂)₅-OH) P Selectively Modified Product (e.g., Z-NH-(CH₂)₅-O-COR) A->P -OH group reacts label_prot Z-Protected Amine (Non-reactive) B Acyl Chloride (R-COCl) or Alkyl Halide (R-X) B->P G cluster_start Z-Protected Compound cluster_reagents Reagents cluster_products Products A This compound P1 5-Amino-1-pentanol (Deprotected Amine) A->P1 Hydrogenolysis B H₂ Gas + Pd/C Catalyst (in a solvent like MeOH) B->P1 P2 Toluene + CO₂ (Volatile Byproducts)

References

solubility and stability of 5-(Z-Amino)-1-pentanol in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of N-Cbz-5-Amino-1-Pentanol

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of N-Cbz-5-amino-1-pentanol (also known as Benzyl (5-hydroxypentyl)carbamate), a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It delves into the physicochemical properties that govern the compound's behavior in various organic solvents and under different environmental conditions. This guide also outlines detailed methodologies for solubility assessment and stability testing, providing a framework for its effective use and storage.

Introduction: The Role of N-Cbz-5-Amino-1-Pentanol in Modern Synthesis

N-Cbz-5-amino-1-pentanol, where "Cbz" or "Z" represents the benzyloxycarbonyl protecting group, is a bifunctional molecule of significant interest in organic synthesis. The presence of a primary alcohol and a protected primary amine allows for selective chemical transformations, making it a valuable building block for complex molecules, including pharmaceuticals and peptidomimetics. The Cbz group provides robust protection for the amine functionality under a variety of reaction conditions, yet it can be readily removed via catalytic hydrogenation, offering a clean and efficient deprotection strategy.

Understanding the solubility and stability of this intermediate is paramount for its successful application in synthetic routes, ensuring optimal reaction conditions, and maintaining its integrity during storage. This guide aims to provide a detailed analysis of these critical parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N-Cbz-5-amino-1-pentanol is essential for predicting its behavior.

PropertyValueSource
Chemical Name Benzyl (5-hydroxypentyl)carbamate[1]
Synonyms 5-(Z-AMINO)-1-PENTANOL, 5-(Cbz-amino)-1-pentanol, N-CARBOBENZOXY-5-AMINO-1-PENTANOL[1]
CAS Number 87905-98-4[1]
Molecular Formula C13H19NO3[1]
Molecular Weight 237.29 g/mol [1]
Appearance White to Pale Gray to Pale Beige Solid[1]
Melting Point 43-47 °C[1]
Boiling Point 408.2 ± 38.0 °C (Predicted)[1]
Density 1.105 ± 0.06 g/cm3 (Predicted)[1]

Solubility Profile in Common Organic Solvents

The solubility of N-Cbz-5-amino-1-pentanol is dictated by its molecular structure, which contains both a polar hydroxyl group and a nonpolar benzyl group. This amphiphilic nature results in varied solubility across different classes of organic solvents.

Qualitative Solubility

Based on available data, N-Cbz-5-amino-1-pentanol exhibits the following qualitative solubility profile:

SolventClassSolubilitySource
DichloromethaneChlorinatedSlightly Soluble[1]
Ethyl AcetateEsterSlightly Soluble[1]
MethanolPolar Protic (Alcohol)Slightly Soluble[1]

For the parent compound, 5-amino-1-pentanol (without the Cbz group), solubility is higher in polar solvents due to the presence of the free amine and hydroxyl groups. It is reported to be soluble in N,N-dimethylformamide, ethyl acetate, and dichloromethane, and miscible with water.[2] It also shows some solubility in less polar organic solvents.[2] The introduction of the bulky, nonpolar Cbz group in N-Cbz-5-amino-1-pentanol is expected to decrease its solubility in highly polar solvents like water and increase its affinity for less polar to moderately polar organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is recommended. The isothermal shake-flask method is a reliable approach.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Cbz-5-amino-1-pentanol to a series of vials, each containing a known volume of a selected organic solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Determine the concentration of N-Cbz-5-amino-1-pentanol in the original saturated solution based on the dilution factor and the measured concentration. Express the solubility in units such as mg/mL or g/L.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vials prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Allow solids to settle equil1->equil2 sample1 Withdraw and filter supernatant equil2->sample1 sample2 Dilute sample sample1->sample2 sample3 Analyze via HPLC sample2->sample3 calc1 Determine concentration sample3->calc1 calc2 Express solubility (mg/mL) calc1->calc2 G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Solutions of N-Cbz-5-amino-1-pentanol acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H2O2) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-PDA Analysis sampling->hplc mass_balance Assess Mass Balance hplc->mass_balance

References

Introduction: The Structural Elucidation of a Versatile Linker Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Benzyloxycarbonylamino)-1-pentanol

5-(Benzyloxycarbonylamino)-1-pentanol, often abbreviated as 5-(Z-Amino)-1-pentanol, is a bifunctional organic molecule of significant interest in chemical synthesis and drug development. Its structure incorporates a terminal primary alcohol, a five-carbon aliphatic chain, and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group. This unique combination makes it a valuable linker, enabling the covalent attachment of molecules to various substrates or the synthesis of more complex structures, such as N-protected amino alcohols which are key building blocks for various pharmaceuticals.[1]

The Cbz group provides robust protection for the amine, stable under a variety of reaction conditions but readily removable via catalytic hydrogenolysis, offering orthogonality with many other common protecting groups.[2] Given its role as a critical building block, unambiguous confirmation of its molecular structure is paramount to ensure the integrity and success of subsequent synthetic steps.

This technical guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the rationale behind experimental choices and the interpretation of spectral features to provide a self-validating confirmation of the molecule's identity and purity.

Molecular Structure and Spectroscopic Correlation

To effectively interpret spectroscopic data, we must first understand the molecular structure and the distinct chemical environments within it. The structure of this compound contains several key functional groups and proton/carbon environments that will give rise to characteristic spectroscopic signals.

Molecular Structure of this compound with atom numbering for NMR analysis.

Figure 1. Structure of this compound with systematic numbering for NMR peak assignment.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns in both ¹H and ¹³C NMR spectra, we can construct a detailed map of the molecule's carbon-hydrogen framework.

Experimental Protocol: NMR Sample Preparation and Acquisition

A well-defined protocol is essential for acquiring high-quality, reproducible NMR data. The choice of solvent and acquisition parameters is critical for resolving all relevant signals.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak at ~7.26 ppm, which typically does not interfere with signals from the analyte. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm.[3]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. A higher field strength improves signal dispersion, which is crucial for resolving the overlapping multiplets of the aliphatic chain. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (e.g., 2-5 seconds) to ensure accurate signal integration.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon environment.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a quantitative map of the proton environments in the molecule. The analysis hinges on three key pieces of information for each signal: chemical shift (δ), integration, and multiplicity.[4]

Expected ¹H NMR Data:

Assigned Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Assignment
H-g (Aromatic)7.30 - 7.40Multiplet (m)5HProtons on the benzene ring of the Cbz group are in a characteristic aromatic region.
H-f (Benzylic)5.10Singlet (s)2HThe two benzylic protons are chemically equivalent and adjacent to an oxygen, shifting them downfield. They show no coupling to other protons, resulting in a singlet.
NH (Carbamate)~4.9 - 5.2Broad Singlet (br s)1HThe carbamate proton signal is often broad due to quadrupole effects from the nitrogen and potential hydrogen bonding. Its position can be variable.
H-5 (-CH₂-O)3.64Triplet (t)2HThese protons are adjacent to the electron-withdrawing hydroxyl group, causing a significant downfield shift. They are coupled to the two H-4 protons.
H-1 (-CH₂-N)3.18Quartet (q) or Triplet of Triplets (tt)2HThese protons are adjacent to the nitrogen of the carbamate group, shifting them downfield. They are coupled to both the NH proton and the two H-2 protons.
H-4 1.50 - 1.65Multiplet (m)2HPart of the aliphatic chain, these protons are coupled to H-5 and H-3, resulting in a complex multiplet.
H-2, H-3 1.30 - 1.50Multiplet (m)4HThe central methylene groups of the pentanol chain have similar chemical environments and extensive coupling, leading to overlapping multiplets in the standard aliphatic region.
OH (Alcohol)VariableBroad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It can be confirmed by a D₂O exchange experiment, where the peak disappears.[4]
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Expected ¹³C NMR Data:

Assigned Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale for Assignment
C-h (Carbonyl)~156.5The carbonyl carbon of the carbamate group is highly deshielded due to the two adjacent electronegative oxygen and nitrogen atoms.[5][6]
C-i (Aromatic, Quaternary)~136.8The aromatic carbon directly attached to the benzylic group.
C-j (Aromatic, CH)~128.5, 128.1, 127.9The protonated carbons of the benzene ring typically appear in this region.
C-f (Benzylic)~66.7The benzylic carbon is shifted downfield by the adjacent oxygen atom.
C-5 (-CH₂-O)~62.7The carbon bonded to the hydroxyl group is the most downfield of the aliphatic carbons.
C-1 (-CH₂-N)~40.8The carbon adjacent to the carbamate nitrogen.
C-4 ~32.3Aliphatic carbon beta to the hydroxyl group.
C-2 ~29.5Aliphatic carbon beta to the nitrogen.
C-3 ~23.2The central carbon of the pentanol chain, least affected by heteroatoms and therefore the most upfield.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of IR radiation at specific frequencies corresponds to the vibrational energies of different covalent bonds.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

  • Sample Preparation: A small amount of the solid this compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

  • Acquisition: The spectrum is recorded, typically over the range of 4000 to 600 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The IR spectrum confirms the presence of the key functional groups: O-H (alcohol), N-H (carbamate), C=O (carbamate), C-O bonds, and the aromatic ring.

Table of Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3350O-H StretchAlcoholStrong, Broad
~3330N-H StretchCarbamateMedium, Sharp
3100 - 3000C-H Stretch (sp²)Aromatic RingMedium
3000 - 2850C-H Stretch (sp³)Aliphatic ChainStrong
~1690C=O StretchCarbamate CarbonylStrong, Sharp
~1530N-H BendCarbamateMedium
1600 & 1495C=C StretchAromatic RingMedium
~1250 & ~1050C-O StretchCarbamate & AlcoholStrong

Analysis:

  • The O-H and N-H Region: The spectrum will be dominated by a strong, broad absorption centered around 3350 cm⁻¹ for the hydrogen-bonded O-H stretch of the alcohol.[7] Superimposed on this or appearing as a distinct shoulder will be the N-H stretch of the carbamate group around 3330 cm⁻¹.[8]

  • The Carbonyl Stretch: A very strong and sharp absorption band around 1690 cm⁻¹ is a definitive indicator of the carbamate C=O group.[9] Its position is characteristic and distinguishes it from other carbonyls like ketones or esters.

  • Fingerprint Region: Strong bands corresponding to the C-O stretching vibrations of the alcohol (~1050 cm⁻¹) and the carbamate ester linkage (~1250 cm⁻¹) will be prominent in the fingerprint region.[10]

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer. ESI typically generates protonated molecules, [M+H]⁺, or other adducts like [M+Na]⁺.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate a mass-to-charge (m/z) spectrum.

Mass Spectrometry Data Interpretation

The molecular formula of this compound is C₁₃H₁₉NO₃, with a monoisotopic mass of approximately 237.14 Da.[11][12]

Expected Mass Spectrum Data:

  • Molecular Ion Peak: In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 238.1. A sodium adduct [M+Na]⁺ at m/z ≈ 260.1 may also be present.[13]

  • Key Fragmentation Pathways: Tandem MS (MS/MS) experiments can induce fragmentation, providing further structural proof. The Cbz group is known to produce characteristic fragments.[14]

G M_H [M+H]⁺ m/z = 238.1 frag1 frag1 M_H->frag1 Benzylic Cleavage frag2 frag2 M_H->frag2 Rearrangement & Loss frag3 frag3 M_H->frag3 Benzylic C-O Cleavage

Diagram 1. Predicted key fragmentation pathways for [M+H]⁺ of this compound.

Analysis of Fragments:

  • Tropylium Ion (m/z = 91.1): The most characteristic fragment for benzyl-containing compounds is the tropylium cation (C₇H₇⁺). Its presence is strong evidence for the Cbz protecting group.

  • Loss of Toluene (m/z = 146.1): Cleavage of the benzylic C-O bond followed by hydrogen transfer can lead to the loss of toluene (92 Da), leaving a protonated amino-pentanol carbamic acid fragment.

  • Loss of Benzyl Alcohol (m/z = 130.1): A rearrangement can lead to the elimination of benzyl alcohol (108 Da).[14]

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating structural characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the precise connectivity of the carbon-hydrogen framework, IR spectroscopy verifies the presence of all key functional groups, and Mass Spectrometry confirms the molecular weight and the identity of the critical benzyloxycarbonyl protecting group. Together, these techniques provide researchers with the unequivocal data needed to confirm the identity, purity, and structural integrity of this important synthetic building block, ensuring reliability in subsequent research and development applications.

References

potential applications of 5-(Z-Amino)-1-pentanol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthetic Applications of N-Benzyloxycarbonyl-5-aminopentanol

Abstract

N-Benzyloxycarbonyl-5-aminopentanol, commonly referred to as 5-(Z-Amino)-1-pentanol, is a bifunctional organic building block of significant strategic value in modern synthetic chemistry. Its structure, featuring a primary alcohol and a carbamate-protected primary amine, offers a versatile platform for the construction of complex molecular architectures. The benzyloxycarbonyl (Cbz or Z) group provides robust, yet readily cleavable, protection for the nitrogen nucleophile, allowing for selective manipulation of the terminal hydroxyl group. This guide provides an in-depth exploration of the core applications of this reagent, focusing on its utility in the synthesis of heterocyclic scaffolds, its role as a flexible linker in peptidomimetics, and its position as a precursor to bioactive natural products. We will detail the causality behind experimental choices, provide validated protocols for key transformations, and offer insights into its strategic deployment in drug discovery and development.

The Strategic Value of a Bifunctional Building Block

The synthetic utility of N-Cbz-5-aminopentanol stems from the orthogonal nature of its two functional groups. The benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in the 1930s, was a foundational development in peptide chemistry.[1] It is stable under a wide range of acidic and basic conditions, yet can be cleanly removed via catalytic hydrogenolysis.[1][2] This stability profile allows chemists to perform extensive modifications at the hydroxyl terminus without risking premature deprotection of the amine.

The five-carbon aliphatic chain provides flexibility and appropriate spacing, making it an ideal component for linkers or for forming medium-sized rings, such as the piperidine scaffold, which is a dominant motif in pharmaceuticals.[3]

References

An In-Depth Technical Guide to the Foundational Research and Application of Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational research, synthesis, and core applications of Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4). Initially synthesized as a versatile chemical intermediate, this molecule has found significant utility as a bifunctional linker in the fields of chemical biology and drug discovery. Its unique structure, featuring a stable carbamate group for amine protection and a terminal hydroxyl group for further functionalization, has made it an important tool in the construction of complex molecular architectures, including those used in Proteolysis Targeting Chimeras (PROTACs®) and the synthesis of intricate glycans. This guide details the established synthetic protocols, thorough characterization data, and the logical underpinnings of its application, providing researchers with a practical resource for leveraging this compound in their work.

Introduction: The Emergence of a Versatile Linker

In the landscape of medicinal chemistry and chemical biology, the development of bifunctional molecules has revolutionized the approach to modulating biological systems. These molecules, designed to interact with multiple targets simultaneously, often rely on carefully chosen "linkers" to connect distinct pharmacophores or functional moieties. The linker is not merely a passive spacer but plays a crucial role in determining the overall properties of the conjugate, including its solubility, cell permeability, and the spatial orientation of the connected entities.

The carbamate group is a key structural motif in numerous approved drugs and prodrugs.[1] Carbamates are recognized for their excellent chemical and proteolytic stability, their ability to permeate cell membranes, and their structural resemblance to a peptide bond.[2] These properties make them ideal candidates for use in linker chemistry, where stability and controlled reactivity are paramount.

Benzyl (5-hydroxypentyl)carbamate (also known as N-Benzyloxycarbonyl-5-aminopentanol or 5-(Cbz-amino)-1-pentanol) emerged as a valuable building block within this context. Its design incorporates a benzyloxycarbonyl (Cbz) protecting group, a classic and robust method for masking the reactivity of a primary amine, attached to a five-carbon aliphatic chain terminating in a primary alcohol. This architecture provides a stable, yet deprotectable, amine and a readily functionalizable hydroxyl group, making it a foundational component for the synthesis of more complex molecules. While a singular "discovery" paper for this specific compound is not readily apparent in the historical literature, its utility has been demonstrated in a variety of applications, underscoring its importance as a fundamental tool for the synthetic chemist.

Synthesis and Characterization

The synthesis of Benzyl (5-hydroxypentyl)carbamate is a straightforward and high-yielding process, typically involving the protection of a primary amino alcohol. The most common and well-documented method utilizes the reaction of 5-amino-1-pentanol with benzyl chloroformate.

Synthetic Protocol

The following protocol is adapted from established synthetic procedures and provides a reliable method for the preparation of Benzyl (5-hydroxypentyl)carbamate.[3]

Reaction Scheme:

G reactant1 5-Amino-1-pentanol product Benzyl (5-hydroxypentyl)carbamate reactant1->product reactant2 Benzyl Chloroformate (CbzCl) reactant2->product reagent NaHCO₃, THF/H₂O reagent->product

Caption: General synthesis scheme for Benzyl (5-hydroxypentyl)carbamate.

Materials:

  • 5-amino-1-pentanol

  • Benzyl chloroformate (CbzCl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cyclohexane

Procedure:

  • To a solution of 5-aminopentan-1-ol (1 equivalent) and NaHCO₃ (3 equivalents) in a mixture of THF and H₂O, add CbzCl (1.3 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at 20 °C for 16 hours.

  • Monitor the reaction progress by a suitable method (e.g., LCMS).

  • Upon completion, the crude product can be dispersed with a minimal amount of cyclohexane.

  • Filter the resulting solid and dry it under vacuum to yield Benzyl (5-hydroxypentyl)carbamate as a white solid.

Rationale for Experimental Choices:

  • The use of sodium bicarbonate as a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • A mixed solvent system of THF and water ensures the solubility of both the organic and inorganic reagents.

  • The dropwise addition of benzyl chloroformate at a reduced temperature helps to control the exothermic nature of the reaction.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are representative of Benzyl (5-hydroxypentyl)carbamate.

Table 1: Physicochemical and Spectroscopic Data for Benzyl (5-hydroxypentyl)carbamate

PropertyValue
CAS Number 87905-98-4
Molecular Formula C₁₃H₁₉NO₃
Molecular Weight 237.29 g/mol
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ 7.35 (m, 5H), 5.09 (s, 2H), 4.8 (brs, 1H), 3.65 (m, 2H), 3.20 (m, 2H), 1.50-1.58 (m, 6H), 1.39 (m, 2H)[3]
Predicted ¹³C NMR Aromatic C: 127-129 ppm, Benzyl CH₂: ~67 ppm, Carbamate C=O: ~156 ppm, Pentyl Chain CH₂: 22-52 ppm[4]
Predicted IR (cm⁻¹) O-H Stretch: 3200-3600 (Broad), N-H Stretch: 3300-3500, C-H (Aromatic) Stretch: 3000-3100, C=O (Carbamate) Stretch: ~1694[4]
Mass Spectrometry (ESI-MS) Expected [M+H]⁺: 238.1438

Foundational Applications in Chemical Biology and Drug Discovery

The utility of Benzyl (5-hydroxypentyl)carbamate lies in its role as a versatile linker, enabling the covalent connection of different molecular entities. This has been particularly impactful in the construction of bifunctional molecules and in the synthesis of complex biomolecules.

Linker for Bifunctional Molecules (e.g., PROTACs®)

Proteolysis Targeting Chimeras (PROTACs®) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding moiety and the E3 ligase ligand is a critical component of a PROTAC®, influencing the formation and stability of the ternary complex.

Benzyl (5-hydroxypentyl)carbamate serves as a foundational building block for the synthesis of these linkers. The carbamate provides a stable linkage, while the terminal hydroxyl group offers a convenient handle for attachment to either the target-binding ligand or the E3 ligase ligand, often after conversion to a more reactive functional group.

G cluster_0 Target-Binding Ligand cluster_1 E3 Ligase Ligand a Target Protein Binder b Linker derived from Benzyl (5-hydroxypentyl)carbamate a->b c E3 Ligase Binder b->c

Caption: Role of Benzyl (5-hydroxypentyl)carbamate as a precursor to linkers in bifunctional molecules.

Synthesis of Complex Glycans and Polysaccharides

The synthesis of complex carbohydrates is a challenging area of organic chemistry that relies on the use of well-defined building blocks with orthogonal protecting groups. Benzyl (5-hydroxypentyl)carbamate has been employed as a linker to attach synthetic oligosaccharides to solid supports or to other molecules for the development of glycan arrays and conjugate vaccines.

In this context, the hydroxyl group of Benzyl (5-hydroxypentyl)carbamate can act as a nucleophile in glycosylation reactions, forming a stable ether linkage to the anomeric carbon of a sugar. The Cbz-protected amine at the other end of the linker can then be deprotected and used for conjugation to a protein carrier or a microarray surface.

Conclusion and Future Perspectives

Benzyl (5-hydroxypentyl)carbamate (CAS 87905-98-4) is a prime example of a foundational chemical building block whose value is realized through its application in constructing more complex and functionally sophisticated molecules. While its initial discovery may not be marked by a single seminal publication, its widespread use in contemporary chemical biology and drug discovery is a testament to its utility. The combination of a stable, yet versatile, carbamate protecting group and a functionalizable hydroxyl moiety provides a robust platform for the synthesis of linkers for bifunctional molecules and for the assembly of complex biomolecular structures. As the fields of targeted protein degradation and glycobiology continue to advance, the demand for well-defined and versatile linkers will undoubtedly grow, ensuring that Benzyl (5-hydroxypentyl)carbamate remains a relevant and valuable tool for researchers and scientists.

References

safety and handling precautions for 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-(Z-Amino)-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , also known as Benzyl N-(5-hydroxypentyl)carbamate. As a Senior Application Scientist, the following information is synthesized from available safety data sheets and chemical properties to ensure a thorough understanding of the risks and the necessary precautions for safe laboratory use.

Chemical and Physical Properties

This compound is a white solid with a melting point between 43-47°C.[1][2] It is slightly soluble in dichloromethane, ethyl acetate, and methanol.[1] This compound is often used as a cross-linking reagent in chemical synthesis.[3]

PropertyValueSource
Chemical Formula C13H19NO3[2]
Molecular Weight 237.30 g/mol [2]
Appearance White solid/powder[4]
Melting Point 43-47 °C[1][2]
Boiling Point 408.2±38.0 °C (Predicted)[1]
Density 1.105±0.06 g/cm3 (Predicted)[1]
Solubility Slightly soluble in Dichloromethane, Ethyl Acetate, Methanol[1]
Storage Temperature Refrigerator[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[5] The primary hazards associated with this chemical are skin irritation, serious eye irritation, and potential respiratory irritation.[2]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

It is crucial to understand these hazards to implement appropriate safety measures. The "Z" group (a benzyl carbamate) modifies the properties of the parent molecule, 5-amino-1-pentanol, which is known to be corrosive and harmful if swallowed.[6][7] While specific toxicity data for this compound is not as extensive, the identified hazards necessitate careful handling.

Safe Handling and Storage Protocols

A systematic approach to handling and storage is paramount to ensure laboratory safety.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.[8][9]

Personal Protective Equipment (PPE)

The use of appropriate PPE is essential to prevent direct contact with the chemical.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5] Given the risk of serious eye irritation, standard safety glasses are not sufficient.

  • Skin Protection: Wear chemical-resistant gloves (e.g., PVC or neoprene) and a lab coat or overalls.[5][6] Ensure that skin is not exposed.

  • Respiratory Protection: For situations where dust may be generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., N95 dust mask) should be used.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Chemical Handling Task ppe_check Don Appropriate PPE start->ppe_check eye Chemical Goggles/ Face Shield ppe_check->eye Eye Protection skin Resistant Gloves & Lab Coat ppe_check->skin Skin Protection respiratory Respirator (if dust) ppe_check->respiratory Respiratory Protection proceed Proceed with Handling eye->proceed skin->proceed respiratory->proceed

Caption: Required PPE for handling this compound.

General Handling Practices

Adherence to good laboratory practices is fundamental for safety.

  • Avoid all personal contact, including inhalation of dust.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]

  • Keep containers securely sealed when not in use.[6]

  • Wash hands thoroughly with soap and water after handling.[6]

  • Launder contaminated clothing separately before reuse.[6]

Storage

Proper storage is critical to maintain the chemical's integrity and prevent accidents.

  • Store in a refrigerator.[1]

  • Keep the container tightly closed and in a dry, well-ventilated place.[8]

  • Store locked up.[6][10]

  • Avoid storing near incompatible materials such as strong oxidizing agents and acids.[5][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] If respiratory symptoms occur, call a poison center or doctor.[11]

  • If on Skin: Take off immediately all contaminated clothing. Rinse the skin with plenty of water.[11] If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] Immediately call a poison center or doctor.[11]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting.[11] Call a poison center or doctor if you feel unwell.[11]

First_Aid_Flowchart cluster_routes Routes of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air rinse_skin Rinse Skin with Water skin_contact->rinse_skin rinse_eyes Rinse Eyes Cautiously eye_contact->rinse_eyes rinse_mouth Rinse Mouth ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention fresh_air->seek_medical rinse_skin->seek_medical rinse_eyes->seek_medical rinse_mouth->seek_medical

Caption: First-aid response to exposure to this compound.

Spills and Leaks
  • Minor Spills:

    • Remove all ignition sources.[5]

    • Clean up spills immediately, avoiding contact with skin and eyes.[5]

    • Use dry clean-up procedures and avoid generating dust.[5]

    • Place the spilled material in a suitable, labeled container for waste disposal.[5]

  • Major Spills:

    • Evacuate the area and move upwind.[6]

    • Alert the emergency response team.[5]

    • Wear appropriate PPE, including respiratory protection.[5]

Fire-Fighting Measures
  • Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide. For large fires, water spray or fog can be used.[11]

  • Hazards from Combustion: May emit corrosive fumes and toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[5][8][11]

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[5][8]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[5][6] This material and its container must be disposed of as hazardous waste.[5] Do not allow it to enter drains or waterways.[8]

References

Methodological & Application

Application Note: Leveraging 5-(Z-Amino)-1-pentanol as a Bifunctional Linker for Advanced Peptide Synthesis and Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Bifunctional Linkers in Peptide Science

In the landscape of modern peptide chemistry and drug development, bifunctional linkers are indispensable tools that bridge peptides to other molecules of interest, such as reporter tags, carrier proteins, or cytotoxic drugs.[1][2] These linkers possess two distinct reactive functional groups, allowing for a sequential and controlled conjugation process.[1] The choice of linker is critical, as its length, flexibility, and chemical nature can significantly influence the stability, solubility, and biological activity of the final conjugate.[3]

This application note provides a detailed guide to the use of 5-(Z-Amino)-1-pentanol , a versatile bifunctional linker. Its structure, featuring a primary alcohol at one end and a carbobenzyloxy (Z or Cbz)-protected primary amine at the other, offers a powerful platform for orthogonal solid-phase peptide synthesis (SPPS) and subsequent conjugation strategies. The five-carbon aliphatic chain provides spatial separation between the peptide and the conjugated moiety, which can be crucial for maintaining the biological function of both components.

Key Advantages of this compound

The unique architecture of this linker offers several distinct advantages for researchers:

  • Orthogonal Reactivity: The hydroxyl (-OH) group and the Z-protected amine (-NHZ) can be addressed with completely independent chemical steps. The alcohol allows for initial anchoring to a solid support, while the robust Z-group remains intact throughout standard Fmoc-based peptide synthesis.[4]

  • Strategic Flexibility: The Z-group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of many side-chain deprotecting groups.[5] Its removal is typically achieved via catalytic hydrogenolysis, a mild condition that is orthogonal to most standard SPPS protecting schemes.[6] This allows for peptide elongation first, followed by selective deprotection of the linker's amine for on-resin modification.

  • Defined Attachment Point: Utilizing the linker provides a specific, known site for conjugation, moving the attachment point away from the peptide's C-terminus or side chains, which may be critical for its biological activity.

FeatureDescriptionRelevance in Synthesis
Functional Group 1 Primary Alcohol (-OH)Enables covalent attachment to activated solid-phase resins (e.g., 2-Chlorotrityl chloride resin).
Functional Group 2 Z-Protected Amine (-NHZ)Stable during Fmoc-SPPS; allows for late-stage, on-resin deprotection and functionalization.
Backbone Pentyl Chain (5 Carbons)Provides a flexible spacer to minimize steric hindrance between the peptide and a conjugated molecule.
Orthogonality Z-group is stable to base (Fmoc removal) and many acids.Allows for selective deprotection via hydrogenolysis without disturbing the peptide structure.[4][6]

Experimental Workflows and Protocols

The following sections detail the step-by-step protocols for incorporating this compound into a solid-phase synthesis workflow.

Diagram of the Overall Synthesis Workflow

The entire process, from resin loading to the final bifunctional peptide, is outlined below.

G cluster_0 Phase 1: Resin Preparation & Linker Attachment cluster_1 Phase 2: Fmoc Solid-Phase Peptide Synthesis (SPPS) cluster_2 Phase 3: Orthogonal Deprotection & On-Resin Conjugation cluster_3 Phase 4: Cleavage and Purification Resin 2-Chlorotrityl Chloride Resin LoadedResin Linker-Functionalized Resin Resin->LoadedResin  DIPEA, DCM Linker This compound Linker->LoadedResin Coupling Coupling (HBTU/DIPEA) LoadedResin->Coupling FmocAA Fmoc-Amino Acids FmocAA->Coupling PeptideResin Resin-Linker-Peptide(Fmoc) Z_Deprotection Z-Group Deprotection (H₂, Pd/C) PeptideResin->Z_Deprotection Deprotection Fmoc Deprotection (20% Piperidine/DMF) Deprotection->PeptideResin Final Cycle Deprotection->Coupling Coupling->Deprotection Cycle n times ConjugatedPeptide Resin-Bound Conjugate Z_Deprotection->ConjugatedPeptide ConjugationMol Molecule for Conjugation (e.g., Biotin-NHS) ConjugationMol->ConjugatedPeptide Cleavage Cleavage from Resin (TFA Cocktail) ConjugatedPeptide->Cleavage Purification RP-HPLC Cleavage->Purification FinalProduct Purified Bifunctional Peptide Purification->FinalProduct

Caption: Workflow for synthesizing a bifunctional peptide conjugate.

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin

The 2-CTC resin is ideal for this application as it allows for the attachment of alcohols under mild conditions and enables cleavage of the final product while keeping side-chain protecting groups intact if desired.[7][8]

Rationale: The reaction proceeds via an SN1 mechanism where the trityl cation is formed and then reacts with the primary alcohol of the linker. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction.[9]

Materials:

  • 2-Chlorotrityl chloride resin (e.g., 1.2 mmol/g substitution)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1.0 eq) in anhydrous DCM (10 mL/g resin) for 30 minutes in the synthesis vessel.[9]

  • Drain the DCM.

  • Dissolve this compound (1.5 eq) and DIPEA (3.0 eq) in anhydrous DCM.

  • Add the solution to the swollen resin and agitate gently at room temperature for 2-4 hours.

  • To cap any remaining unreacted chlorotrityl groups, add MeOH (0.8 mL/g resin) and agitate for 30 minutes.[10]

  • Drain the reaction solution.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

  • Dry the resin in vacuo to a constant weight. The substitution level can be estimated by the weight gain.

Protocol 2: Standard Fmoc-Based Solid-Phase Peptide Synthesis

With the linker securely attached, the peptide chain is elongated from the linker's hydroxyl group, which now serves as the anchor point. This protocol assumes a standard Fmoc/tBu strategy.[11]

Rationale: The Fmoc group is used for temporary Nα-protection and is removed with a base (piperidine). The subsequent amino acid is activated using a coupling agent (like HBTU) to form an active ester, which then reacts with the free N-terminal amine of the growing peptide chain.[9]

Materials:

  • Linker-functionalized resin from Protocol 1

  • Fmoc-protected amino acids

  • HBTU (or other suitable coupling reagent)

  • DIPEA

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

Procedure (for one coupling cycle):

  • Swell Resin: Swell the linker-functionalized resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-amino acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm reaction completion (a negative result indicates a complete coupling).

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.[4]

    • Drain and wash the resin thoroughly with DMF (5x).

  • Subsequent Couplings: Repeat step 2 (for the next amino acid in the sequence) and step 3 until the desired peptide sequence is assembled.

  • After the final coupling, perform one final deprotection step (step 3) to free the N-terminal amine.

  • Wash the resin-bound peptide with DMF (3x) and DCM (3x) and dry.

Protocol 3: Orthogonal Deprotection of the Z-Group and On-Resin Conjugation

This step showcases the primary advantage of the linker's design. The peptide chain is fully assembled, and now the linker's terminal amine is selectively unmasked for conjugation.

Rationale: Catalytic hydrogenolysis is a mild reduction method that cleaves the benzyl-oxygen bond of the Z-group, releasing toluene and carbon dioxide, to yield the free amine.[6] This process is orthogonal to the acid-labile side-chain protecting groups (e.g., Boc, tBu) and the peptide's connection to the trityl resin.[4]

Materials:

  • Resin-bound peptide from Protocol 2

  • Palladium on carbon (10% Pd/C), catalyst

  • Anhydrous, degassed solvent (e.g., DMF or NMP)

  • Hydrogen source (H₂ balloon or Parr hydrogenator)

  • Molecule for conjugation (e.g., Biotin-NHS ester, FITC)

  • DIPEA

Procedure:

  • Z-Group Deprotection (Hydrogenolysis):

    • Swell the resin-bound peptide in the chosen anhydrous solvent.

    • Add Pd/C catalyst (approx. 0.2 eq by weight relative to the peptide-resin).

    • Purge the vessel with N₂ or Argon, then introduce H₂ gas (via balloon or at ~50 psi in a Parr apparatus).

    • Agitate the slurry vigorously at room temperature for 12-24 hours. Caution: Pd/C is flammable; handle with care.

    • Depressurize, purge the vessel with nitrogen, and filter the reaction mixture to remove the catalyst.

    • Wash the resin extensively with DMF and DCM to remove all traces of the catalyst.

    • Confirm deprotection with a positive Kaiser test.

  • On-Resin Conjugation:

    • Swell the deprotected resin in DMF.

    • Dissolve the molecule to be conjugated (e.g., Biotin-NHS ester, 2.0 eq) and DIPEA (4.0 eq) in DMF.

    • Add the solution to the resin and agitate at room temperature for 4-6 hours.

    • Monitor the reaction for the disappearance of free amines (negative Kaiser test).

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Diagram of Key Chemical Transformations

This diagram illustrates the chemical changes occurring at each key stage of the synthesis.

Caption: Key chemical transformations during the synthesis workflow.

Protocol 4: Final Cleavage and Purification

The final step releases the peptide conjugate from the solid support and removes all remaining side-chain protecting groups.

Rationale: A strong acid cocktail, typically containing trifluoroacetic acid (TFA), is used to cleave the acid-labile ether linkage to the trityl resin and simultaneously remove acid-labile side-chain protecting groups (e.g., Boc, tBu, Pbf). Scavengers like triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during the process, preventing side reactions.[12]

Materials:

  • Resin-bound peptide conjugate

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Acetonitrile/Water with 0.1% TFA for HPLC

Procedure:

  • Place the dry resin in a reaction vessel.

  • Add the cleavage cocktail (10 mL/g of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to a 50 mL conical tube filled with cold diethyl ether.

  • Centrifuge the mixture (e.g., 3000 rpm for 5 min), decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purify the peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by LC-MS.

Conclusion

This compound is a highly effective bifunctional linker that provides a robust and flexible platform for the synthesis of complex peptide conjugates. Its key strength lies in the orthogonality of its protected amine, which allows for the completion of peptide synthesis prior to a selective and mild deprotection for subsequent on-resin modification. By following the detailed protocols outlined in this note, researchers can reliably incorporate this linker into their workflows to create well-defined, site-specifically labeled peptides for a wide array of applications in chemical biology, diagnostics, and therapeutic development.

References

Application Note & Protocol Guide: Strategic Deprotection of the Benzyloxycarbonyl (Z) Group from 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Z-Group in Amine Protection

The benzyloxycarbonyl (Z or Cbz) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the field of organic synthesis, particularly in the intricate art of peptide chemistry.[1][2] Its utility is rooted in its ability to mask the nucleophilicity of primary and secondary amines as a stable carbamate, thereby preventing unwanted side reactions. The Z-group exhibits remarkable stability across a spectrum of non-reductive chemical environments, including mildly acidic and basic conditions. This robustness makes it orthogonal to other widely used amine protecting groups like the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1]

The strategic removal, or "deprotection," of the Z-group is a critical step in multi-step syntheses, revealing the free amine for subsequent functionalization. The choice of deprotection methodology is paramount and must be tailored to the substrate's overall structure, particularly the presence of other sensitive functional groups. This guide provides a comprehensive overview of the primary strategies for the deprotection of 5-(Z-Amino)-1-pentanol, offering detailed, field-proven protocols and the scientific rationale behind procedural choices for researchers, scientists, and professionals in drug development.

Comparative Overview of Z-Group Deprotection Methodologies

The cleavage of the Z-group is most commonly achieved via reductive or strongly acidic pathways. The selection of the optimal method is a critical decision based on substrate compatibility, available equipment, and safety considerations.

Method Category Primary Reagents & Conditions Key Advantages Potential Limitations & Considerations
Catalytic Hydrogenolysis H₂ gas, Palladium on Carbon (Pd/C) catalyst, typically in alcoholic solvents (MeOH, EtOH) at room temperature and atmospheric or slightly elevated pressure.[1][2]Exceptionally clean and mild reaction profile; byproducts are volatile (toluene and CO₂); high yields are typical; neutral pH conditions.[2]Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups, some aryl halides). Requires specialized equipment and stringent safety protocols for handling flammable H₂ gas and pyrophoric catalysts.[3][4][5]
Catalytic Transfer Hydrogenation Hydrogen donor (e.g., ammonium formate, formic acid, cyclohexene) with Pd/C catalyst in an alcoholic solvent.[6][7][8]Avoids the direct use of hazardous hydrogen gas, making it operationally simpler and safer for standard laboratory setups.[9]May require elevated temperatures to achieve reasonable reaction rates. The hydrogen donor or its byproducts may require additional purification steps. Still incompatible with many reducible functional groups.
Acid-Mediated Cleavage (Acidolysis) Strong acids such as HBr in acetic acid (AcOH) or concentrated HCl.[6][10]Useful for substrates containing functional groups sensitive to reduction (e.g., double bonds). Metal-free, avoiding potential heavy metal contamination.[10]Very harsh conditions can cleave other acid-sensitive protecting groups or degrade the target molecule. Corrosive and toxic reagents require careful handling. Less common due to its severity.[6]

The Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent and elegant method for Z-group removal.[11] The process occurs on the surface of a heterogeneous catalyst, typically palladium on activated carbon (Pd/C). The mechanism involves the cleavage of the relatively weak benzylic C-O bond.[6] This reaction releases an unstable carbamic acid intermediate, which spontaneously undergoes decarboxylation to liberate the desired free amine along with the benign byproducts toluene and carbon dioxide.[6][12]

Z-Group Deprotection Mechanism Mechanism of Z-Group Deprotection by Catalytic Hydrogenolysis cluster_0 Reaction on Catalyst Surface Z-Protected Amine R-NH-Z Intermediate R-NH-COOH (Unstable Carbamic Acid) Z-Protected Amine->Intermediate H₂, Pd/C (C-O Bond Cleavage) Toluene Toluene Z-Protected Amine->Toluene Free Amine R-NH₂ Intermediate->Free Amine Spontaneous Decarboxylation CO2 CO₂ Intermediate->CO2 Experimental Workflow General Workflow for Z-Group Deprotection by Hydrogenolysis cluster_workflow A 1. Dissolve Z-Protected Amine in Solvent B 2. Purge System with Inert Gas (N₂/Ar) A->B C 3. Add Pd/C Catalyst Under Inert Atmosphere B->C D 4. Introduce Hydrogen Source (H₂ Gas or Transfer Reagent) C->D E 5. Stir Vigorously at Appropriate Temperature D->E F 6. Monitor by TLC or LC-MS E->F G 7. Purge with Inert Gas Upon Completion F->G Complete H 8. Filter through Celite® to Remove Catalyst G->H I 9. Concentrate Filtrate Under Reduced Pressure H->I J 10. Purify Product (If Necessary) I->J

References

experimental procedure for incorporating Benzyl N-(5-hydroxypentyl)carbamate into a molecule

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Incorporation of Benzyl N-(5-hydroxypentyl)carbamate

Introduction: A Versatile Bifunctional Linker

In the landscape of medicinal chemistry and drug development, the strategic assembly of molecular components is paramount. Bifunctional linkers serve as critical bridges, connecting distinct pharmacophores, modifying solubility, or enabling conjugation to larger biomolecules. Benzyl N-(5-hydroxypentyl)carbamate is a valuable reagent in this context, offering two distinct and orthogonally reactive functional groups: a benzyl carbamate (Cbz)-protected amine and a terminal primary alcohol.[1][2]

The Cbz group is a well-established and robust protecting group for amines, stable to a wide range of reaction conditions but readily removable via catalytic hydrogenation.[2][3] The primary alcohol, conversely, serves as a versatile nucleophilic handle for a variety of coupling reactions, including esterification, etherification, and Mitsunobu reactions.[4] This guide provides detailed protocols and scientific rationale for incorporating this linker into target molecules via the terminal hydroxyl group, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties and Safe Handling

Proper handling and storage are essential for maintaining the integrity of Benzyl N-(5-hydroxypentyl)carbamate.

PropertyValueReference
Chemical Formula C₁₃H₁₉NO₃--INVALID-LINK--[5]
Molecular Weight 237.3 g/mol --INVALID-LINK--[5]
CAS Number 87905-98-4--INVALID-LINK--[5]
Appearance Solid--INVALID-LINK--[5]
Storage Conditions Store at -20°C for long-term stability.--INVALID-LINK--[5]
Safety Information May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE).--INVALID-LINK--[6]

Core Synthetic Strategies for Incorporation

The primary hydroxyl group of Benzyl N-(5-hydroxypentyl)carbamate is the key to its integration into larger molecules. The choice of reaction depends on the desired linkage (ester or ether) and the sensitivity of the substrate.

G cluster_start Initiation cluster_decision Strategy Selection cluster_ester Esterification Pathways cluster_ether Etherification Pathway cluster_end Validation Start Benzyl N-(5-hydroxypentyl)carbamate + Target Molecule (R-X) Decision Desired Linkage? Start->Decision Fischer Fischer Esterification (R-COOH, H⁺) Decision->Fischer Ester Mitsunobu Mitsunobu Reaction (R-COOH, PPh₃, DEAD) Decision->Mitsunobu Ester (Mild) Williamson Williamson Ether Synthesis (1. NaH; 2. R-Br) Decision->Williamson Ether Ester_Product Ester-Linked Product Fischer->Ester_Product Mitsunobu->Ester_Product Purification Work-up & Purification Ester_Product->Purification Ether_Product Ether-Linked Product Williamson->Ether_Product Ether_Product->Purification Characterization NMR, MS, HPLC Purification->Characterization Final_Product Validated Conjugate Characterization->Final_Product

Caption: Decision workflow for incorporating the linker.

Method 1: Fischer-Speier Esterification for Ester Linkage

This classical method involves the reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst. It is a cost-effective and straightforward approach, particularly suitable for robust substrates.[7][8]

Causality: The acid catalyst (e.g., concentrated H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[9] The reaction is an equilibrium, often driven towards the product by using an excess of one reactant or by removing water as it is formed.

Caption: Fischer-Speier Esterification Reaction Scheme.

Protocol: Synthesis of Benzyl N-(5-(benzoyloxy)pentyl)carbamate

  • Reagent Preparation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Benzyl N-(5-hydroxypentyl)carbamate (1.0 eq, e.g., 2.37 g, 10 mmol).

    • Add the desired carboxylic acid (e.g., Benzoic Acid, 1.1 eq, 1.34 g, 11 mmol).

    • Add a suitable solvent such as toluene (100 mL).

  • Reaction Setup:

    • Stir the mixture to dissolve the solids.

    • Carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 drops) as the catalyst.

    • Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf than the starting alcohol.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure ester.[10]

ReagentMW ( g/mol )MolarityVolume/MassMoles (mmol)Equivalents
Benzyl N-(5-hydroxypentyl)carbamate237.30-2.37 g10.01.0
Benzoic Acid122.12-1.34 g11.01.1
Toluene92.14-100 mL--
Conc. H₂SO₄98.0818.4 M~3 drops (0.1 mL)~1.8catalytic
Method 2: The Mitsunobu Reaction for Mild Esterification

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, under exceptionally mild conditions.[11][12] It proceeds with a complete inversion of stereochemistry at the alcohol center, a key feature for chiral secondary alcohols.[13]

Causality: The reaction is a dehydrative redox process. Triphenylphosphine (PPh₃) is oxidized to triphenylphosphine oxide, while an azodicarboxylate like diethyl azodicarboxylate (DEAD) is reduced.[14] PPh₃ and DEAD first react to form a phosphonium salt. The alcohol then adds to this intermediate, activating the hydroxyl group as an excellent leaving group (an oxyphosphonium ion). This is subsequently displaced in an Sₙ2 fashion by the nucleophile (the carboxylate anion), which is formed by deprotonation of the carboxylic acid by the betaine intermediate.[13][15]

Caption: Mitsunobu Reaction Scheme.

Protocol: Mitsunobu Esterification

  • Reagent Preparation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve Benzyl N-(5-hydroxypentyl)carbamate (1.0 eq), the carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution:

    • Cool the stirred solution to 0°C in an ice bath.

    • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise via syringe over 15-20 minutes. Maintain the temperature at 0°C during addition.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring:

    • Monitor the reaction by TLC for the consumption of the starting alcohol.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in work-up is the removal of triphenylphosphine oxide and the reduced hydrazine byproduct.[14]

  • Purification:

    • Purify the residue directly by flash column chromatography. The byproducts are typically more polar than the desired ester and can be separated effectively.

ReagentMW ( g/mol )Molarity/DensityVolume/MassMoles (mmol)Equivalents
Benzyl N-(5-hydroxypentyl)carbamate237.30-2.37 g10.01.0
Carboxylic Acid (R-COOH)---12.01.2
Triphenylphosphine (PPh₃)262.29-3.93 g15.01.5
DEAD (40% in Toluene)174.15~1.9 M~7.9 mL15.01.5
Anhydrous THF72.110.889 g/mL100 mL--
Method 3: Williamson Ether Synthesis for Ether Linkage

To form a more stable ether linkage, the Williamson synthesis is the method of choice. This is a two-step process involving the formation of an alkoxide followed by nucleophilic substitution on an alkyl halide.[16]

Causality: The reaction requires a strong base (e.g., sodium hydride, NaH) to deprotonate the weakly acidic alcohol, forming a potent sodium alkoxide nucleophile. This alkoxide then displaces a halide from a primary or secondary alkyl halide via an Sₙ2 mechanism. Tertiary halides are unsuitable as they will primarily undergo elimination.[17]

Caption: Williamson Ether Synthesis Scheme.

Protocol: Synthesis of Benzyl N-(5-(benzyloxy)pentyl)carbamate

  • Alkoxide Formation:

    • To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 0.48 g, 12 mmol).

    • Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil.

    • Add anhydrous THF (50 mL) and cool the suspension to 0°C.

    • Dissolve Benzyl N-(5-hydroxypentyl)carbamate (1.0 eq, 2.37 g, 10 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension.

    • Stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. (Note: H₂ gas is evolved).

  • Nucleophilic Substitution:

    • Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq, 1.3 mL, 11 mmol) dropwise to the alkoxide solution at room temperature.

    • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitoring and Quenching:

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Work-up and Purification:

    • Perform a standard aqueous work-up as described in Method 1 (extraction with ethyl acetate, washing with brine, drying, and concentration).

    • Purify the crude product by flash column chromatography.

ReagentMW ( g/mol )Molarity/DensityVolume/MassMoles (mmol)Equivalents
Benzyl N-(5-hydroxypentyl)carbamate237.30-2.37 g10.01.0
Sodium Hydride (60% dispersion)24.00 (as NaH)-0.48 g12.01.2
Benzyl Bromide171.041.438 g/mL1.3 mL11.01.1
Anhydrous THF72.110.889 g/mL100 mL--

Product Characterization and Validation

Confirmation of a successful reaction is crucial. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H NMR Spectroscopy: The most telling evidence is the shift of the methylene protons adjacent to the oxygen (-CH₂-OH). In the starting material, this signal appears around δ 3.6 ppm. Upon esterification or etherification, this signal will shift downfield to approximately δ 4.0-4.3 ppm. The broad -OH proton signal will also disappear.

  • ¹³C NMR Spectroscopy: The carbon of the same methylene group (-CH₂-OH) will also experience a downfield shift upon successful reaction.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry should be used to confirm the mass of the final product. The expected protonated molecular ion [M+H]⁺ or sodium adduct [M+Na]⁺ should be observed.[1]

  • Chromatography (TLC/HPLC): These techniques are essential for assessing the purity of the final compound and for confirming the consumption of starting material during reaction monitoring. The product will be less polar and have a higher Rf value on silica TLC plates than the starting alcohol.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Reaction Ineffective catalyst (Fischer); Wet reagents/solvents (Mitsunobu, Williamson); Inactive NaH (Williamson).Use fresh acid catalyst; Ensure all glassware is flame-dried and solvents are anhydrous; Use fresh, properly stored NaH.
Incomplete Reaction Insufficient reaction time or temperature; Equilibrium not driven to products (Fischer).Increase reaction time or temperature; For Fischer, use a Dean-Stark trap to remove water or increase the excess of one reagent.
Multiple Side Products High temperature causing decomposition; Elimination competing with substitution (Williamson).Use milder conditions (e.g., Mitsunobu); Ensure the use of a primary or secondary alkyl halide in the Williamson synthesis.
Difficult Purification Persistent triphenylphosphine oxide byproduct (Mitsunobu).After initial chromatography, the byproduct can sometimes be precipitated from a nonpolar solvent like diethyl ether or hexanes. Alternatively, use polymer-bound PPh₃.[14]

References

The Strategic Application of 5-(Z-Amino)-1-pentanol in Solid-Phase Peptide Synthesis for the Production of C-Terminal Peptide Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic peptide development and biomedical research, the synthesis of peptides with modified C-termini is of paramount importance for enhancing biological activity, metabolic stability, and pharmacokinetic profiles. Among these modifications, the C-terminal alcohol functionality is a key structural motif found in numerous bioactive peptides, including peptaibols and analogues of somatostatin.[1] The synthesis of such peptide alcohols, however, presents a unique challenge to standard solid-phase peptide synthesis (SPPS) protocols, which are primarily designed for the production of peptide acids or amides.[1]

This technical guide delineates a robust and strategic approach for the synthesis of C-terminal peptide alcohols utilizing 5-(Z-Amino)-1-pentanol as a key building block within a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) framework. The use of the benzyloxycarbonyl (Z or Cbz) protecting group on the amino functionality of the pentanol linker provides an orthogonal handle that is stable to the basic conditions of Fmoc deprotection and the acidic conditions used for final cleavage from many common resins, thus offering a versatile tool for the synthesis of these valuable compounds.[2][3]

This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and critical considerations for the successful implementation of this compound in their SPPS workflows.

Core Principles and Strategic Advantages

The synthesis of peptide alcohols via SPPS necessitates a departure from the conventional C-terminal anchoring of the first amino acid. Instead, a bifunctional linker molecule, such as this compound, is employed. The strategy hinges on the principle of orthogonal protection , where different protecting groups can be selectively removed without affecting others.[3]

In this workflow, the Z-group serves as a stable protecting group for the amino function of the pentanol linker, which will ultimately become the N-terminus of the linker itself after peptide assembly. The hydroxyl group of the pentanol is used to attach the first Fmoc-protected amino acid of the desired peptide sequence. The entire construct is anchored to a solid support, typically through the Z-protected amino group of the pentanol.

Key Advantages of the this compound Strategy:

  • Orthogonality: The Z-group is stable to the piperidine treatment used for Fmoc removal and the trifluoroacetic acid (TFA) cocktails often used for cleavage from acid-labile resins.[2] This allows for the standard Fmoc-SPPS cycles to proceed without compromising the linker's integrity.

  • Versatility: This method is compatible with a wide range of peptide sequences and can be adapted for use with various solid supports, most notably the highly acid-sensitive 2-chlorotrityl chloride (2-CTC) resin.

  • Controlled Cleavage: The choice of resin and final cleavage conditions allows for the release of either a fully deprotected peptide alcohol or a side-chain protected peptide alcohol, providing flexibility for downstream applications.

Experimental Workflow Overview

The overall synthetic strategy can be visualized as a multi-stage process, beginning with the immobilization of the linker, followed by peptide chain elongation, and culminating in cleavage and deprotection.

SPPS_Workflow cluster_0 Phase 1: Resin Functionalization cluster_1 Phase 2: Peptide Elongation (Fmoc-SPPS) cluster_2 Phase 3: Cleavage & Deprotection A 1. Swell 2-CTC Resin B 2. Attach this compound A->B DCM C 3. Cap Unreacted Sites B->C DCM/MeOH/DIPEA D 4. Attach First Fmoc-AA (via hydroxyl group) E 5. Iterative Cycles: - Fmoc Deprotection (Piperidine) - Amino Acid Coupling D->E Coupling Reagents F 6. Final Fmoc Deprotection E->F G 7. Cleavage from Resin (e.g., mild acid for 2-CTC) H 8. Z-Group Removal (Catalytic Hydrogenation) G->H I 9. Final Deprotection & Purification (HPLC) H->I

Caption: General workflow for the synthesis of C-terminal peptide alcohols using this compound on 2-chlorotrityl chloride resin.

Detailed Application Notes and Protocols

PART 1: Resin Selection and Functionalization

The choice of solid support is critical for the success of this strategy. The 2-chlorotrityl chloride (2-CTC) resin is highly recommended due to its extreme acid lability, which allows for the cleavage of the peptide from the resin under very mild acidic conditions, leaving the Z-group and acid-labile side-chain protecting groups intact.[4]

Protocol 1: Attachment of this compound to 2-Chlorotrityl Chloride Resin

This protocol details the covalent attachment of the Z-protected amino alcohol to the 2-CTC resin via its amino group.

Parameter Value/Condition Rationale
Resin 2-Chlorotrityl chloride resinHighly acid-sensitive linker allows for mild cleavage conditions.[4]
Reagents This compound, Dichloromethane (DCM, anhydrous), Diisopropylethylamine (DIPEA)DIPEA acts as a non-nucleophilic base to facilitate the reaction.[5]
Equivalents This compound (1.5-2.0 eq.), DIPEA (4.0 eq.)An excess of the amino alcohol and base ensures efficient loading onto the resin.
Reaction Time 2-4 hoursSufficient time for the reaction to proceed to completion.
Capping DCM/Methanol/DIPEA (17:2:1)Deactivates any remaining reactive chlorotrityl groups to prevent side reactions.[5]

Step-by-Step Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, loading e.g., 1.2 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a suitable reaction vessel.

  • Amine Solution Preparation: In a separate flask, dissolve this compound (1.5-2.0 equivalents relative to resin loading) in anhydrous DCM.

  • Attachment Reaction: Drain the DCM from the swollen resin and add the solution of this compound. Add DIPEA (4.0 equivalents) to the mixture. Agitate the suspension at room temperature for 2-4 hours.

  • Capping: After the reaction, drain the solution and wash the resin with DCM. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v) and agitate for 30 minutes.[5]

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x). Dry the resin under vacuum.

PART 2: Peptide Chain Elongation

With the linker successfully attached to the resin, the synthesis of the peptide chain proceeds via standard Fmoc-SPPS protocols. The first Fmoc-protected amino acid is esterified to the free hydroxyl group of the immobilized pentanol.

Protocol 2: Esterification of the First Fmoc-Amino Acid

This protocol describes the attachment of the first amino acid to the hydroxyl group of the resin-bound linker.

Parameter Value/Condition Rationale
Reagents Fmoc-amino acid, N,N'-Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP)DIC is a coupling agent, and DMAP is a catalyst for the esterification.
Equivalents Fmoc-amino acid (3.0 eq.), DIC (3.0 eq.), DMAP (0.1 eq.)An excess of the amino acid and coupling reagents drives the reaction to completion. A catalytic amount of DMAP is used to minimize racemization.
Reaction Time 2-4 hoursEnsures complete esterification.

Step-by-Step Procedure:

  • Swell the this compound-functionalized resin in DCM.

  • In a separate vessel, dissolve the first Fmoc-protected amino acid (3.0 eq.) in DCM/DMF (if necessary). Add DIC (3.0 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

Protocol 3: Standard Fmoc-SPPS Cycles

Following the attachment of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS cycles.

Fmoc_Cycle A Start: Resin-Bound Peptide (N-terminal Fmoc) B 1. Fmoc Deprotection (20% Piperidine in DMF) A->B C Wash (DMF) B->C D 2. Amino Acid Coupling (Fmoc-AA, Coupling Reagents, Base) C->D E Wash (DMF) D->E F End: Elongated Peptide (N-terminal Fmoc) E->F F->B Repeat for next amino acid

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

General Fmoc-SPPS Cycle:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU, or DIC/HOBt), and a base (e.g., DIPEA or NMM) in DMF. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat these steps until the desired peptide sequence is assembled.

PART 3: Cleavage and Deprotection

This final phase involves a three-step process: cleavage of the peptide from the resin, removal of the Z-group, and final deprotection of the side chains.

Protocol 4: Cleavage of the Z-Protected Peptide from 2-CTC Resin

This protocol utilizes a mild acidic solution to cleave the peptide from the 2-CTC resin while keeping the Z-group and side-chain protecting groups intact.

Parameter Value/Condition Rationale
Cleavage Cocktail 1-5% TFA in DCM or Acetic acid/TFE/DCMExtremely mild acidic conditions are sufficient to cleave the highly labile trityl linker without affecting other protecting groups.[4][6]
Reaction Time 30-60 minutesShort reaction time minimizes potential side reactions.
Work-up Evaporation of solventThe volatile cleavage cocktail is easily removed under reduced pressure.

Step-by-Step Procedure:

  • Wash the peptide-resin with DCM and dry it.

  • Add a solution of 1% TFA in DCM to the resin and agitate for 30-60 minutes.

  • Filter the resin and collect the filtrate. Wash the resin with additional DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude, protected peptide.

Protocol 5: On-Resin Z-Group Deprotection by Catalytic Transfer Hydrogenation

For peptides that do not contain amino acids sensitive to hydrogenolysis (e.g., Met, Cys, Trp), the Z-group can be removed while the peptide is still attached to the resin. This can simplify purification.

Parameter Value/Condition Rationale
Catalyst 10% Palladium on charcoal (Pd/C)A standard catalyst for hydrogenolysis.
Hydrogen Donor Ammonium formate or 1,4-cyclohexadieneSafer and more convenient alternatives to hydrogen gas.[7][8][9]
Solvent DMF or a mixture of DMF/DCM/MeOHSolubilizes the reagents and swells the resin.
Reaction Time 2-24 hoursReaction progress should be monitored.

Step-by-Step Procedure:

  • Swell the Z-protected peptide-resin in the reaction solvent.

  • Add the palladium catalyst (catalytic amount) and the hydrogen donor (e.g., ammonium formate, large excess).

  • Stir the suspension vigorously at room temperature for 2-24 hours.

  • Filter the resin to remove the catalyst and wash thoroughly.

Protocol 6: Final Deprotection and Purification

The final step involves the removal of all side-chain protecting groups and purification of the peptide alcohol.

  • Side-Chain Deprotection: If not already performed, treat the peptide with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to remove the side-chain protecting groups.

  • Purification: Purify the crude peptide alcohol by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Troubleshooting and Key Considerations

  • Incomplete Loading: If the initial attachment of this compound is incomplete, consider increasing the reaction time or the equivalents of the amino alcohol and base.

  • Racemization: During the esterification of the first amino acid, minimize the amount of DMAP and the reaction time to reduce the risk of racemization.

  • Z-Group Stability: The Z-group is generally stable to the conditions of Fmoc-SPPS. However, prolonged or repeated exposure to strong nucleophiles should be avoided.

  • Catalyst Poisoning: During hydrogenolysis, ensure the absence of sulfur-containing compounds, which can poison the palladium catalyst.

Conclusion

The use of this compound in solid-phase peptide synthesis provides a reliable and versatile strategy for the production of C-terminal peptide alcohols. By leveraging the principles of orthogonal protection, researchers can seamlessly integrate this building block into standard Fmoc-SPPS workflows. The protocols and guidelines presented in this document offer a comprehensive framework for the successful synthesis of these important modified peptides, empowering scientists in their pursuit of novel therapeutics and research tools.

References

Application Notes & Protocols: Leveraging 5-(Z-Amino)-1-pentanol for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Linker's Critical Role

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's native ubiquitin-proteasome system to achieve targeted protein degradation.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs act catalytically to eliminate the target protein entirely.[2] These heterobifunctional molecules are comprised of three essential components: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4]

While significant focus is often placed on the warhead and E3 ligase ligand, the linker is far from a passive spacer.[] Its composition, length, and flexibility are pivotal in dictating the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for ubiquitination and subsequent degradation.[6] The linker's chemical nature also profoundly impacts the overall physicochemical properties of the PROTAC, including its solubility and cell permeability.[7][]

This guide provides an in-depth examination of 5-(Z-Amino)-1-pentanol as a versatile building block for constructing PROTACs with a five-carbon alkyl linker, offering detailed synthetic protocols and strategic insights for researchers in the field of targeted protein degradation.

Section 1: Strategic Considerations for Alkyl Linkers in PROTAC Design

The choice of linker is a multi-parameter optimization process.[3] Alkyl chains are a foundational linker class, prized for their synthetic tractability and their ability to systematically vary the distance between the two binding moieties.[9][10]

  • Impact on Permeability: Compared to more hydrophilic linkers like polyethylene glycol (PEG), hydrophobic alkyl chains can enhance passive diffusion across the cell membrane, a critical step for PROTAC efficacy.[][11]

  • Modulating Ternary Complex Geometry: The length of the alkyl chain is a crucial determinant of success. A linker that is too short can introduce steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[12] Conversely, an excessively long linker may lead to unproductive binding modes or an unfavorable "hook effect" where binary complexes are favored over the required ternary complex.[3] A five-carbon chain often represents a favorable starting point in the optimization process, balancing rigidity and reach.[13]

This compound , also known as Benzyl N-(5-hydroxypentyl)carbamate, is an ideal synthon for this purpose.[14][15] It provides a five-carbon scaffold with two distinct functional handles:

  • A Primary Hydroxyl (-OH) Group: This serves as a versatile point for conjugation, capable of being transformed into an electrophilic center (e.g., via mesylation) or participating in ether or ester linkages.[16]

  • A Cbz (Z)-Protected Amine (-NHZ): The Carboxybenzyl (Cbz or Z) group is a robust protecting group that is stable to a wide range of reaction conditions but can be cleanly removed via hydrogenolysis. This unmasks a primary amine, ready for coupling (e.g., amide bond formation) to a warhead or E3 ligase ligand.[14][17]

Section 2: Visualizing the Strategy

To effectively utilize this compound, it is essential to visualize both the biological mechanism of the final PROTAC and the chemical strategy for its construction.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Ubiquitination Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Recycle Recycling of Amino Acids & PROTAC Degradation->Recycle

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthesis_Workflow cluster_A Part A: Warhead Conjugation cluster_B Part B: E3 Ligand Conjugation Start This compound (Linker Precursor) Deprotection Step 1: Cbz Deprotection (e.g., H₂, Pd/C) Start->Deprotection AmineLinker 5-Amino-1-pentanol Deprotection->AmineLinker AmideCoupling Step 2: Amide Coupling (Warhead-COOH, HATU) AmineLinker->AmideCoupling WarheadLinked Warhead-Linker-OH AmideCoupling->WarheadLinked Activation Step 3: Hydroxyl Activation (e.g., MsCl, TEA) WarheadLinked->Activation ActivatedLinker Warhead-Linker-OMs Activation->ActivatedLinker SN2 Step 4: Nucleophilic Substitution (E3 Ligand-OH, Base) ActivatedLinker->SN2 FinalPROTAC Final PROTAC SN2->FinalPROTAC

Caption: A representative synthetic workflow for PROTAC assembly.

Section 3: Experimental Protocols

The following protocols provide a generalized, step-by-step methodology. Note: These are model protocols and must be optimized for specific warheads and E3 ligase ligands. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of a PROTAC via Sequential Coupling

This protocol outlines the synthesis of a PROTAC where the warhead contains a carboxylic acid and the E3 ligase ligand (using a VHL ligand as an example) possesses a nucleophilic phenol.

Step 1.1: Cbz Deprotection of this compound

  • Rationale: This step removes the Cbz protecting group to expose the primary amine, which is necessary for the subsequent amide coupling reaction. Palladium-catalyzed hydrogenation is a clean and efficient method for this transformation.

  • Reagents & Materials:

    • This compound (1.0 eq)

    • Palladium on carbon (10% w/w, ~0.1 eq)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen gas (H₂) balloon or Parr hydrogenator

    • Celite™

  • Procedure:

    • Dissolve this compound in MeOH.

    • Carefully add the Pd/C catalyst to the solution.

    • Purge the flask with H₂ and maintain a positive pressure with a balloon (or perform the reaction in a Parr apparatus at ~50 psi).

    • Stir vigorously at room temperature for 4-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite™ to remove the catalyst, washing the pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield crude 5-amino-1-pentanol, which is often used directly in the next step.

Step 1.2: Amide Coupling with Warhead-COOH

  • Rationale: This step forms a stable amide bond between the linker and the warhead. HATU is a common and effective peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.[11]

  • Reagents & Materials:

    • Crude 5-amino-1-pentanol from Step 1.1 (1.1 eq)

    • Warhead-COOH (1.0 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Warhead-COOH in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the acid.

    • Add a solution of 5-amino-1-pentanol in DMF to the reaction mixture.

    • Stir at room temperature overnight.

    • Monitor reaction progress by LC-MS.

    • Upon completion, dilute the mixture with EtOAc and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the Warhead-Linker-OH intermediate.

Step 1.3: Activation of the Terminal Hydroxyl Group (Mesylation)

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a mesylate (-OMs) transforms it into an excellent leaving group, priming the intermediate for nucleophilic substitution by the E3 ligase ligand.

  • Reagents & Materials:

    • Warhead-Linker-OH from Step 1.2 (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.5 eq)

    • Triethylamine (TEA) or DIPEA (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Warhead-Linker-OH in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add TEA, followed by the dropwise addition of MsCl.

    • Stir the reaction at 0 °C for 1-2 hours, allowing it to slowly warm to room temperature.

    • Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated NaHCO₃ solution.

    • Extract the product with DCM. Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting Warhead-Linker-OMs is often unstable and should be used immediately in the next step without extensive purification.

Step 1.4: Conjugation with E3 Ligase Ligand

  • Rationale: This final step connects the two halves of the PROTAC. The nucleophilic phenol of the VHL ligand attacks the electrophilic carbon of the mesylated linker in an Sₙ2 reaction, displacing the mesylate group.

  • Reagents & Materials:

    • Crude Warhead-Linker-OMs from Step 1.3 (1.0 eq)

    • VHL Ligand-OH (e.g., VH032) (1.2 eq)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 eq)

    • Anhydrous DMF or Acetonitrile (ACN)

  • Procedure:

    • Combine the VHL Ligand-OH and Cs₂CO₃ in anhydrous DMF.

    • Add a solution of the crude Warhead-Linker-OMs in DMF.

    • Heat the reaction mixture to 50-70 °C and stir overnight.

    • Monitor by LC-MS for the formation of the final product.

    • Upon completion, cool the reaction, dilute with water, and extract with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC compound using preparative HPLC to achieve high purity (>95%).

Protocol 2: Characterization of the Final PROTAC
  • Rationale: Rigorous characterization is essential to confirm the identity, purity, and biological activity of the synthesized PROTAC.

  • Step 2.1: Structural Confirmation and Purity Analysis

    • LC-MS: To confirm the molecular weight of the final compound and assess its purity.

    • ¹H and ¹³C NMR: To confirm the chemical structure and verify that all components (warhead, linker, E3 ligand) are present in the correct arrangement.

  • Step 2.2: Biological Activity - Target Degradation

    • Cell Culture: Treat a relevant cancer cell line with varying concentrations of the purified PROTAC (e.g., 1 nM to 10,000 nM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

    • Western Blotting: Prepare cell lysates and perform a Western blot using a primary antibody specific to the POI. An antibody for a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control. A visible reduction in the POI band intensity relative to the vehicle control indicates successful degradation.

  • Step 2.3: Quantitative Analysis

    • Perform densitometry on the Western blot bands to quantify the extent of degradation at each PROTAC concentration.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).[6]

Section 4: Data Presentation and Evaluation Workflow

The optimization of linker length is a cornerstone of successful PROTAC design.[12][13] A systematic study involves synthesizing a series of PROTACs with varying alkyl chain lengths (e.g., C3, C4, C5, C6) and comparing their degradation efficiencies.

Table 1: Representative Data on the Impact of Alkyl Linker Length on PROTAC Efficacy

PROTAC CandidateLinker PrecursorLinker Length (Atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-C33-Amino-1-propanol derivative345075
PROTAC-C44-Amino-1-butanol derivative412088
PROTAC-C5 5-Amino-1-pentanol derivative 5 25 >95
PROTAC-C66-Amino-1-hexanol derivative69590
PROTAC-C77-Amino-1-heptanol derivative728080

Note: Data are hypothetical and for illustrative purposes to show a typical optimization trend.

Evaluation_Workflow Synthesis PROTAC Synthesis & Purification QC Analytical QC (LC-MS, NMR) Synthesis->QC Treatment Cell-Based Assay: Dose-Response Treatment QC->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis WB Western Blot Analysis for Target Protein Lysis->WB Densitometry Densitometry & Data Normalization WB->Densitometry Analysis Curve Fitting & Parameter Calculation Densitometry->Analysis Result Determine DC₅₀ & Dₘₐₓ Analysis->Result

Caption: Experimental workflow for PROTAC evaluation and characterization.

References

A Comprehensive Guide to the Purification of 5-(Z-Amino)-1-pentanol from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract: 5-(Z-Amino)-1-pentanol, the N-benzyloxycarbonyl (Cbz or Z) protected form of 5-amino-1-pentanol, is a critical bifunctional building block in the synthesis of pharmaceuticals and complex organic molecules. Its high purity is paramount for the success of subsequent reactions, such as peptide couplings or further functionalization, where impurities can lead to significant side product formation and reduced yields. This guide provides a detailed examination of robust purification techniques for isolating this compound from typical synthetic reaction mixtures. We will explore purification by flash column chromatography and recrystallization, offering in-depth protocols, troubleshooting guides, and the scientific rationale behind procedural choices to empower researchers in drug development and chemical synthesis.

Introduction: The Importance of Purity

This compound possesses both a nucleophilic primary alcohol and a carbamate-protected primary amine. This structure makes it an ideal linker or starting material. The benzyloxycarbonyl (Z) protecting group is widely used due to its stability under many reaction conditions and its straightforward removal via catalytic hydrogenation.

A common synthesis route involves the reaction of 5-amino-1-pentanol with benzyl chloroformate in the presence of a base.[1] This reaction, while generally efficient, can result in a crude mixture containing unreacted starting materials, byproducts, and reagents. The primary challenge in purification is the removal of structurally similar impurities.

1.1 Physicochemical Properties

Understanding the properties of the target compound is the foundation of designing an effective purification strategy.

PropertyValueSource
Chemical Name Benzyl N-(5-hydroxypentyl)carbamate[1][2]
CAS Number 87905-98-4[1][3]
Molecular Formula C13H19NO3[1][3]
Molecular Weight 237.29 g/mol [1][2]
Appearance White to pale beige solid[1]
Melting Point 43-47 °C[1]
Boiling Point 408.2 ± 38.0 °C (Predicted, atmospheric)[1]
Solubility Slightly soluble in Dichloromethane, Ethyl Acetate, Methanol[1]

1.2 Common Process Impurities

A successful purification protocol must effectively separate the desired product from likely contaminants, which may include:

  • Unreacted 5-Amino-1-pentanol: A polar, water-soluble amino alcohol.

  • Benzyl Alcohol: A byproduct from the hydrolysis of benzyl chloroformate.

  • Dibenzyl Carbonate: Formed from the reaction of benzyl chloroformate with the base.

  • Over-reacted Product (Di-Z-protected): Where the hydroxyl group has also reacted, though generally less favorable.

  • Residual Solvents and Reagents: Such as tetrahydrofuran (THF), sodium bicarbonate, or other bases.[1]

Strategic Approach to Purification

The optimal purification strategy depends on the scale of the reaction, the physical state of the crude product (oil vs. solid), and the nature of the major impurities. The following flowchart outlines a logical decision-making process.

G Diagram 1: Purification Strategy Selection start Crude Reaction Mixture workup Aqueous Work-up (Acid-Base Extraction) start->workup check_state Assess Physical State workup->check_state is_oil Crude is an Oil or Low-Melting Solid check_state->is_oil Oil / Impure is_solid Crude is a Solid (>85% Purity Est.) check_state->is_solid Solid / High Purity chromatography Flash Column Chromatography is_oil->chromatography recrystallization Recrystallization is_solid->recrystallization final_product Pure this compound chromatography->final_product recrystallization->final_product

Caption: Purification strategy decision flowchart.

Method 1: Flash Column Chromatography

Flash column chromatography is the most versatile and widely used method for purifying this compound, especially when dealing with oily crude products or complex mixtures of impurities.[][5] The technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[5]

3.1 Principle of Separation

Silica gel is a highly polar stationary phase. Nonpolar compounds have a weak affinity for the silica and are eluted quickly by a nonpolar mobile phase. Polar compounds, like our target molecule with its hydroxyl and carbamate groups, interact more strongly with the silica and require a more polar mobile phase to elute. Impurities are separated based on their relative polarities:

  • Less Polar Impurities (e.g., Dibenzyl Carbonate): Elute first.

  • Product (this compound): Elutes at an intermediate polarity.

  • More Polar Impurities (e.g., 5-Amino-1-pentanol): Elute last or remain on the column.

3.2 Detailed Protocol for Flash Chromatography

Materials:

  • Silica Gel (230-400 mesh)

  • Glass chromatography column

  • Solvents: Hexane (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Crude reaction mixture

  • Collection tubes

Protocol Steps:

  • Mobile Phase Selection (TLC Analysis):

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find one that gives the product an Rf value of ~0.25-0.35. A good starting point is a 30-50% Ethyl Acetate in Hexane mixture.

    • Visualize the spots under a UV lamp (the Z-group is UV active) and with a potassium permanganate stain (to visualize the alcohol).

  • Column Packing (Slurry Method):

    • Secure the column vertically. Add a small layer of sand to the bottom.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc/Hexane). The amount of silica should be 50-100 times the mass of the crude product.

    • Pour the slurry into the column, using pressure to pack it evenly without air bubbles.

    • Add a layer of sand on top of the packed silica.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (~2-3 times the mass of the crude) to this solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the column. This technique prevents band broadening and improves separation.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, applying gentle air pressure.

    • Collect fractions continuously in test tubes.

    • Gradually increase the polarity of the mobile phase (a "gradient") as the elution progresses (e.g., from 10% to 50% EtOAc in Hexane). This ensures that less polar impurities are washed out first, followed by the product, without excessive band broadening.

    • Monitor the elution process by spotting fractions onto TLC plates.

  • Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

G Diagram 2: Flash Chromatography Workflow cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. Select Mobile Phase via TLC pack 2. Pack Column with Silica Slurry tlc->pack load 3. Dry Load Crude Sample pack->load elute 4. Elute with Solvent Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for purification via flash chromatography.

3.3 Troubleshooting Chromatography

ProblemPossible Cause(s)Solution(s)
Poor Separation Incorrect mobile phase polarity.Re-optimize mobile phase using TLC. Use a shallower gradient.
Column overloaded.Use more silica gel relative to the crude sample (aim for >50:1 ratio).
Streaking on TLC/Column Sample is too polar for the solvent system; potential salt presence.Add a small amount of a modifier like triethylamine (0.1-0.5%) to the mobile phase to mask active silanol sites.[6]
Compound degradation on silica.Work quickly; consider using deactivated (e.g., alumina) or a different stationary phase like a C18 reverse-phase column.
Product Won't Elute Mobile phase is not polar enough.Increase the gradient polarity, switching to a DCM/MeOH system if necessary.

Method 2: Recrystallization

Recrystallization is an excellent technique for purifying compounds that are already substantially pure (>90%) and exist as solids at room temperature.[] It relies on the principle that the solubility of a compound in a solvent increases with temperature.

4.1 Principle of Separation

A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind in the mother liquor.

4.2 Detailed Protocol for Recrystallization

Materials:

  • Crude solid this compound

  • Erlenmeyer flasks

  • Hot plate

  • Various solvents for screening (e.g., Hexane, Ethyl Acetate, Toluene, Isopropanol, Water)

  • Büchner funnel and filter flask

  • Filter paper

Protocol Steps:

  • Solvent Selection:

    • Place a small amount of crude solid (~50 mg) into several test tubes.

    • Add a small amount of a single solvent to each tube at room temperature. A good solvent will not dissolve the solid.

    • Heat the tubes that did not show solubility. A good solvent will dissolve the solid completely upon heating.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

    • If no single solvent works, try a mixed solvent system (e.g., Ethyl Acetate/Hexane or Toluene/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (e.g., EtOAc) at its boiling point, then add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

  • Recrystallization Procedure:

    • Place the bulk of the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask until the solid just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.

    • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.

    • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum to remove all residual solvent.

G Diagram 3: Recrystallization Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation select_solvent 1. Select Optimal Solvent System dissolve 2. Dissolve Crude in Minimum Hot Solvent select_solvent->dissolve cool_slow 3. Cool Slowly to Room Temperature dissolve->cool_slow cool_ice 4. Cool in Ice Bath cool_slow->cool_ice filter 5. Filter Crystals via Vacuum cool_ice->filter wash 6. Wash with Ice-Cold Solvent filter->wash dry 7. Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step workflow for purification via recrystallization.

4.3 Troubleshooting Recrystallization

ProblemPossible Cause(s)Solution(s)
No Crystals Form Too much solvent was used.Boil off some solvent to re-concentrate the solution and cool again.
Solution cooled too quickly.Reheat to dissolve, then ensure slow cooling (e.g., by insulating the flask).
Scratch the inside of the flask with a glass rod or add a seed crystal.
Product "Oils Out" The melting point of the solid is below the boiling point of the solvent.Use a lower-boiling point solvent or a mixed solvent system.
Impurities are preventing crystallization.Attempt purification by chromatography first.
Low Recovery Compound has high solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtering.
Too much solvent was used for washing.Use a minimal amount of ice-cold solvent for the wash step.

Purity Assessment

After purification, the identity and purity of this compound must be confirmed. Standard analytical techniques include:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and check for the absence of impurity signals.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity, often achieving >98% for successful purifications.

  • Melting Point Analysis: A sharp melting point range close to the literature value (43-47 °C) indicates high purity.[1]

Conclusion

The purification of this compound is a critical step in its utilization as a chemical building block. For most crude reaction mixtures, flash column chromatography offers the most reliable and versatile path to high purity. For solid crude products that are already of decent quality, recrystallization provides an efficient and scalable method to achieve excellent purity. Often, a combination of an initial aqueous work-up followed by chromatography and, if necessary, a final recrystallization "polishing" step will yield material of the highest quality required for demanding applications in research and development.

References

Application Notes & Protocols for the Large-Scale Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Strategic Synthesis of a Versatile Chemical Linker

Benzyl N-(5-hydroxypentyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a terminal hydroxyl group, a five-carbon aliphatic spacer, and a carbamate moiety protected by a benzyl group (Cbz or Z group). This unique architecture makes it a valuable linker molecule, for instance, in the construction of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), or as an intermediate in the synthesis of more complex bioactive compounds.[1][2] The carbamate group itself is a key structural motif in numerous approved drugs, valued for its stability and ability to act as a peptide bond surrogate.[3]

While the synthesis is straightforward on a laboratory scale, scaling up production presents significant challenges related to safety, reaction control, and purification. Traditional industrial methods for carbamate synthesis have often relied on highly toxic reagents like phosgene or isocyanates.[4][5][6] This guide details a robust and scalable "one-pot" procedure using benzyl chloroformate. This method, while requiring stringent safety protocols due to the nature of the acylating agent, is highly reliable, proceeds with high yield, and avoids the complexities of newer, catalyst-heavy systems for this specific transformation. Our focus is to provide a protocol that is not merely a sequence of steps but a self-validating system grounded in chemical principles, ensuring reproducibility and safety at scale.

Part 1: Synthetic Strategy and Mechanistic Overview

The core transformation is the formation of a carbamate bond via the N-acylation of a primary amine. Our retrosynthetic analysis identifies 5-aminopentan-1-ol and a suitable benzyl-based electrophile as the key precursors.

Chosen Pathway: Schotten-Baumann Acylation

We will employ the reaction between 5-aminopentan-1-ol and benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. This classic yet highly effective method involves the acylation of the amine in the presence of a base. The base serves a critical dual function: it neutralizes the hydrochloric acid byproduct generated during the reaction and maintains a sufficiently nucleophilic amine.

The reaction proceeds as follows:

  • The primary amine of 5-aminopentan-1-ol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate.

  • A tetrahedral intermediate is formed.

  • The intermediate collapses, expelling the chloride ion as a leaving group.

  • The base (in this case, aqueous sodium bicarbonate) neutralizes the resulting protonated carbamate and the HCl byproduct, driving the reaction to completion.

This approach is selected for its high efficiency, rapid reaction times at controlled temperatures, and straightforward workup, which are paramount for large-scale operations.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 5-Aminopentan-1-ol (C₅H₁₃NO) P Benzyl N-(5-hydroxypentyl)carbamate (C₁₃H₁₉NO₃) A->P Nucleophilic Attack B Benzyl Chloroformate (C₈H₇ClO₂) B->P Acylation C Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) C->P HCl Scavenging W Byproducts (NaCl, H₂O, CO₂)

Caption: High-level overview of the selected synthetic pathway.

Part 2: Critical Reagent and Equipment Considerations

Success at scale hinges on a deep understanding of the materials and hardware involved.

Reagent Analysis and Handling
ReagentMolar Mass ( g/mol )RoleKey Considerations & Hazards
5-Aminopentan-1-ol 103.16Nucleophile/SubstrateHygroscopic solid or viscous liquid. Causes skin burns and eye damage. Ensure high purity (>98%) to avoid side reactions.[7]
Benzyl Chloroformate (Cbz-Cl) 170.59Electrophile/Acylating AgentHIGHLY HAZARDOUS . Acrid odor, corrosive, lachrymator, and toxic.[8] Reacts with water/moisture to release HCl gas.[9] Must be handled under an inert atmosphere (N₂ or Ar) with extreme care. Store at 2-8°C.[10]
Sodium Bicarbonate (NaHCO₃) 84.01BaseActs as an HCl scavenger. Its use as an aqueous solution facilitates a biphasic reaction system, simplifying the removal of the resulting salt (NaCl) during workup. Safer and more economical for large-scale use than organic bases like triethylamine.
Tetrahydrofuran (THF) 72.11Organic SolventCo-solvent to ensure miscibility of the organic starting materials. Must be peroxide-free. Its relatively low boiling point (66°C) aids in easy removal post-reaction.
Large-Scale Equipment Setup

For multi-kilogram scale synthesis, a jacketed glass-lined or stainless steel reactor (minimum 50L capacity for a 1-2 kg batch) is mandatory. Key components include:

  • Jacketed Vessel: For precise temperature control via a circulating thermal fluid (chiller/heater).

  • Overhead Mechanical Stirrer: To ensure efficient mixing in the biphasic system, preventing localized "hot spots" and ensuring high mass transfer. A pitched-blade or anchor-type impeller is suitable.

  • Baffled Interior: To improve turbulence and prevent vortex formation, ensuring homogeneity.

  • Calibrated Addition Funnel/Pump: For the controlled, subsurface addition of benzyl chloroformate. This is critical for managing the reaction exotherm.

  • Inert Gas Overlay: A continuous, low-pressure nitrogen or argon blanket is essential to prevent Cbz-Cl hydrolysis.

  • Gas Scrubber: The reactor outlet must be vented through a caustic scrubber (e.g., NaOH solution) to neutralize any evolved HCl gas.

Part 3: Detailed Large-Scale Synthesis Protocol (Exemplar: 1.5 kg Scale)

This protocol is designed to yield approximately 1.5 kg of Benzyl N-(5-hydroxypentyl)carbamate. All operations must be conducted in a well-ventilated area or walk-in fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)
  • Acid-resistant gloves (butyl or Viton)

  • Chemical splash goggles and a full-face shield[10][11]

  • Chemical-resistant apron or lab coat

  • Appropriate respiratory protection, especially when handling benzyl chloroformate[10]

Step-by-Step Methodology
  • Reactor Preparation:

    • Ensure the 50L reactor is clean, dry, and has passed a pressure-hold test.

    • Begin inerting the vessel by purging with nitrogen gas for at least 30 minutes. Maintain a slight positive pressure throughout the synthesis.

  • Charging Reactants:

    • In a separate, clean container, dissolve Sodium Bicarbonate (1.30 kg, 15.47 mol) in Deionized Water (12 L) .

    • Charge the aqueous sodium bicarbonate solution to the reactor.

    • Charge 5-Aminopentan-1-ol (1.00 kg, 9.69 mol) to the reactor, followed by Tetrahydrofuran (THF, 8 L) .

    • Begin vigorous stirring (e.g., 200-250 RPM) to create a well-mixed biphasic solution.

    • Cool the reactor contents to 0-5°C using the jacketed cooling system. Causality: This low temperature is critical to dissipate the heat generated during the highly exothermic acylation reaction, preventing runaway conditions and minimizing side-product formation.

  • Controlled Addition of Benzyl Chloroformate:

    • Prepare a solution of Benzyl Chloroformate (1.74 kg, 10.18 mol) in THF (2 L) in a dry, inerted addition vessel.

    • Once the reactor temperature is stable at 0-5°C, begin the slow, dropwise addition of the benzyl chloroformate solution over 2-3 hours .

    • Crucial: Monitor the internal temperature closely. The addition rate must be controlled to ensure the temperature does not exceed 10°C .

  • Reaction and Monitoring:

    • After the addition is complete, allow the mixture to stir at 5-10°C for an additional 1 hour.

    • Gradually allow the reactor to warm to ambient temperature (20-25°C) and continue stirring for another 2-3 hours.

    • Monitor the reaction progress by withdrawing a small, quenched sample from the organic layer and analyzing by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, cease stirring and allow the layers to separate.

    • Drain the lower aqueous layer to a designated waste container.

    • Wash the remaining organic layer in the reactor with Saturated Sodium Chloride (Brine) solution (2 x 5 L) to remove residual water and water-soluble impurities.

    • Transfer the organic layer to a rotary evaporator (for smaller scale) or configure the reactor for vacuum distillation.

    • Concentrate the organic solution under reduced pressure to remove the THF, yielding a crude oil or semi-solid.

  • Purification by Crystallization:

    • Dissolve the crude residue in a minimal amount of a hot solvent mixture, such as Ethyl Acetate/Hexanes (approx. 1:2 ratio).

    • Allow the solution to cool slowly to ambient temperature, then further cool to 0-5°C for several hours to induce crystallization.

    • Collect the resulting white solid by filtration using a large Büchner funnel or a centrifuge.

    • Wash the filter cake with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying and Characterization:

    • Dry the purified solid in a vacuum oven at 40-45°C until a constant weight is achieved.

    • The typical yield is 85-92%.

    • Characterize the final product to confirm identity and purity.

Caption: Step-by-step experimental workflow for the synthesis.

Expected Analytical Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisSpecificationExpected Result
Appearance VisualWhite to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ 7.39 – 7.29 (m, 5H, Ar-H), 5.10 (s, 2H, Ar-CH₂), 4.85 (br s, 1H, NH), 3.65 (t, J=6.4 Hz, 2H, CH₂-OH), 3.20 (q, J=6.8 Hz, 2H, NH-CH₂), 1.65 – 1.49 (m, 4H), 1.42 – 1.31 (m, 2H).[3][12]
Mass Spec ESI-MS[M+H]⁺ calculated for C₁₃H₂₀NO₃: 238.14; found: ~238.1.[3]
Purity HPLC≥98%
Melting Point Capillary Method~63-66°C

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Z-Deprotection of 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of 5-(Z-Amino)-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from this specific substrate.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for Z-deprotection of this compound?

The two most common and effective methods for removing the Z-group are catalytic hydrogenation and acidolysis.[1]

  • Catalytic Hydrogenation: This is the most widely used method due to its mild and clean reaction profile.[2] It involves reacting the Z-protected compound with a hydrogen source in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2] The reaction cleaves the benzylic C-O bond, yielding the free amine, toluene, and carbon dioxide.

  • Acidolysis: This method utilizes strong acids to cleave the Z-group. Common reagents include hydrogen bromide (HBr) in acetic acid (AcOH) or trifluoroacetic acid (TFA).[1] This approach is often reserved for substrates that are sensitive to hydrogenation.[1]

Q2: How can I monitor the progress of the deprotection reaction?

Reaction progress can be effectively monitored by techniques that differentiate the starting material from the product, 5-amino-1-pentanol.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective method. The product, being a free amine, will have a significantly different retention factor (Rf) compared to the Z-protected starting material. Staining the TLC plate with ninhydrin is highly recommended as it will produce a distinct color (usually purple or yellow) with the primary amine of the product, making it easy to visualize.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more precise assessment of the reaction mixture. It allows for the tracking of the disappearance of the starting material's mass peak and the appearance of the product's mass peak, while also helping to identify any potential side products.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic benzylic protons of the Z-group (typically a singlet around 5.1 ppm) and the aromatic protons (around 7.3 ppm).

Troubleshooting Guide: Incomplete Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for Z-deprotection of this compound. However, incomplete reactions are a common hurdle. This guide addresses the most frequent causes and provides systematic solutions.

Issue 1: The reaction is slow or has stalled, with starting material remaining.

A stalled reaction is often linked to catalyst activity or reaction conditions.

Potential Cause A: Catalyst Poisoning

The palladium catalyst is highly susceptible to poisoning.[3] In the case of this compound deprotection, the primary amine product can itself act as a catalyst poison by coordinating to the palladium surface and inhibiting its activity.[3] Other potential poisons include sulfur-containing impurities.[3][4]

Solutions:

  • Increase Catalyst Loading: For substrates where the product can inhibit the catalyst, increasing the catalyst loading (e.g., from 10 mol% to 20-50 mol% Pd/C) can help drive the reaction to completion.[1]

  • Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective for Z-deprotections and can be less prone to poisoning than standard Pd/C.[1][4]

  • Acidify the Reaction Mixture: Adding a small amount of a weak acid, such as acetic acid (AcOH), to the reaction solvent can protonate the product amine.[3][4] This prevents it from coordinating to the palladium catalyst, thereby maintaining catalyst activity.

  • Ensure Purity of Starting Material: Purify the this compound starting material to remove any sulfur-containing contaminants from previous steps.

Potential Cause B: Inefficient Hydrogen Delivery

For the reaction to proceed, there must be efficient contact between the hydrogen, the substrate, and the catalyst.

Solutions:

  • Ensure an Inert Atmosphere: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas like nitrogen or argon to remove all oxygen.

  • Proper Hydrogen Introduction: If using a hydrogen balloon, ensure the system is properly sealed and maintains a positive pressure. For larger scale reactions, a Parr shaker or a similar hydrogenation apparatus that allows for higher pressures may be necessary.[4]

  • Vigorous Stirring: The reaction mixture must be stirred vigorously to ensure good mixing and mass transfer of hydrogen to the catalyst surface.[2][4]

Potential Cause C: Poor Catalyst Quality

The activity of Pd/C can vary between batches and degrade over time.

Solution:

  • Use Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier. If you suspect your current catalyst is old or inactive, try a new container.[4]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 10 mol%

  • Solvent (Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen (H₂) gas supply (e.g., balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.

  • Atmosphere Exchange: Seal the flask and purge the system with an inert gas, followed by purging with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon.

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS until the starting material is fully consumed.[2]

  • Work-up: Once complete, carefully purge the flask with inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure all product is recovered.[2]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1-pentanol.

Protocol 2: Catalytic Transfer Hydrogenation (Alternative to H₂ gas)

This protocol is often faster and avoids the need for a hydrogen gas cylinder.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 10 mol%

  • Ammonium formate (NH₄HCO₂), 4-5 equivalents

  • Methanol (MeOH)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equiv) in methanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (4-5 equivalents) to the solution.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 6-8 from Protocol 1.

Data Summary

ParameterRecommendation for Incomplete ReactionRationale
Catalyst Switch to Pearlman's catalyst (Pd(OH)₂/C)More active and less prone to poisoning.
Catalyst Loading Increase to 20-50 mol%Overcomes catalyst inhibition by the amine product.[1]
Solvent Add acetic acid as a co-solventProtonates the product amine, preventing catalyst poisoning.[3]
Hydrogen Source Use ammonium formate (transfer hydrogenation)Can be faster and avoids handling H₂ gas.[2]
Stirring Increase stirring speedImproves mass transfer of hydrogen to the catalyst.[2][4]

Visual Guides

Troubleshooting Workflow for Incomplete Z-Deprotection

G start Incomplete Reaction (TLC/LC-MS shows starting material) check_stirring Is stirring vigorous? start->check_stirring increase_stirring Increase Stirring Speed check_stirring->increase_stirring No check_catalyst_age Is catalyst fresh? check_stirring->check_catalyst_age Yes increase_stirring->check_stirring use_fresh_catalyst Use Fresh Catalyst check_catalyst_age->use_fresh_catalyst No add_acid Add Acetic Acid (1-5% v/v) check_catalyst_age->add_acid Yes use_fresh_catalyst->check_catalyst_age monitor1 Monitor Reaction add_acid->monitor1 increase_loading Increase Catalyst Loading (20-50 mol%) monitor1->increase_loading Incomplete complete Reaction Complete monitor1->complete Complete monitor2 Monitor Reaction increase_loading->monitor2 switch_catalyst Switch to Pearlman's Catalyst monitor2->switch_catalyst Incomplete monitor2->complete Complete monitor3 Monitor Reaction switch_catalyst->monitor3 monitor3->complete Complete incomplete Reaction Still Incomplete monitor3->incomplete Incomplete

Caption: Troubleshooting workflow for incomplete Z-deprotection.

Mechanism of Catalytic Hydrogenation

G cluster_catalyst Palladium Catalyst Surface Pd Pd(0) Surface adsorbed_H Adsorbed H• atoms on Pd surface intermediate Adsorbed Substrate Intermediate Z_amine This compound Z_amine->Pd Adsorption H2 H₂ H2->Pd Adsorption & Dissociation adsorbed_H->intermediate Hydrogenolysis (C-O bond cleavage) product 5-Amino-1-pentanol intermediate->product Desorption byproduct1 Toluene intermediate->byproduct1 byproduct2 CO₂ intermediate->byproduct2

Caption: Simplified mechanism of Z-group hydrogenolysis.

References

Technical Support Center: Optimizing Amide Coupling Reactions with 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reaction yields for coupling reactions involving 5-(Z-Amino)-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to help you overcome common challenges in your synthetic workflows.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues you may encounter when working with this compound and related amide coupling reactions.

Question 1: My reaction yield is unexpectedly low or nonexistent. What are the likely causes?

Low or no product yield is a frequent issue in amide coupling reactions. The root cause often lies in one of several key areas: inefficient activation of the carboxylic acid, issues with the amine nucleophilicity, suboptimal reaction conditions, or degradation of reagents.[1]

Possible Causes & Step-by-Step Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[1]

    • Solution:

      • Verify Reagent Quality: Ensure your coupling reagent is fresh and has been stored under anhydrous conditions. Many coupling reagents are sensitive to moisture.

      • Increase Equivalents: Try increasing the equivalents of the coupling reagent from 1.0-1.2 eq. to 1.5 eq.

      • Pre-activation: Allow the carboxylic acid to react with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the this compound.[1] This is particularly effective for uronium/aminium-based reagents like HATU.[2]

  • Deactivation of the Amine: The primary amine of this compound can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1]

    • Solution:

      • Add a Non-Nucleophilic Base: Incorporate a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) into the reaction mixture (typically 2.0-3.0 equivalents).[2][3] This base will neutralize any acid present, ensuring the amine remains in its free, nucleophilic form.

  • Side Reaction with the Hydroxyl Group: The primary alcohol of this compound can also be acylated, leading to ester formation as a significant byproduct, thus reducing the yield of the desired amide.

    • Solution:

      • Protect the Hydroxyl Group: The most robust solution is to protect the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group before the coupling reaction.[4] Silyl ethers are generally stable to amide coupling conditions and can be removed later.[4]

      • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can sometimes favor the more nucleophilic amine over the alcohol, but protection is the more reliable strategy.

  • Hydrolysis of Activated Intermediates: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid and preventing amide formation.[1]

    • Solution:

      • Use Anhydrous Solvents: Ensure that your reaction solvents (e.g., DMF, DCM) are anhydrous. Use freshly opened bottles or solvents dried over molecular sieves.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

Question 2: I am observing significant side product formation. How can these be minimized?

The formation of byproducts is a common challenge. For couplings with this compound, the primary concerns are N-acylurea formation (with carbodiimides), racemization (if the carboxylic acid is chiral), and ester byproduct formation.

Common Side Reactions & Mitigation Strategies:

Side ReactionCausal Reagent/ConditionMitigation Strategy
N-Acylurea Formation Carbodiimides (DCC, EDC, DIC)[3][5]Add a nucleophilic additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement.
Racemization Chiral carboxylic acids, especially with aggressive coupling reagents or excess base.Use additives known to suppress racemization, such as HOBt or 1-Hydroxy-7-aza-1H-benzotriazole (HOAt).[3] Running the reaction at a lower temperature can also be beneficial.[1]
Ester Formation Acylation of the unprotected hydroxyl group of this compound.Protect the hydroxyl group with a suitable protecting group (e.g., TBDMS, THP) prior to the coupling step.[4]
Diketopiperazine Formation If coupling the second amino acid to a dipeptide.Use a coupling reagent known for fast kinetics, like HATU or COMU, to favor intermolecular coupling over intramolecular cyclization.
Question 3: My product is very polar and difficult to purify by standard silica gel chromatography. What are my options?

The presence of both an amide and a free hydroxyl group (if unprotected) makes the final product quite polar, which can lead to streaking and poor separation on silica gel.[6]

Purification Strategies for Polar Compounds:

  • Modified Silica Gel Chromatography:

    • Solvent System Modification: Add a small percentage of a basic modifier like ammonium hydroxide (e.g., 0.5-2% in methanol) to your eluent system (e.g., DCM/MeOH).[6] This can help to deprotonate any residual acidic sites on the silica and improve peak shape.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or amino-functionalized silica gel, which are often better suited for the purification of basic compounds.[6]

  • Reverse-Phase Chromatography (RPC):

    • Principle: RPC separates compounds based on hydrophobicity. It is an excellent technique for purifying polar compounds that behave poorly on normal-phase silica.[6]

    • Method: Use a C18 column with a gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. The product can then be isolated as a salt or neutralized during workup.

  • Purification of a Protected Intermediate:

    • Workflow: If you protected the hydroxyl group of this compound, the resulting intermediate will be significantly less polar. This protected compound is often much easier to purify using standard silica gel chromatography. After purification, the protecting group can be removed in a final deprotection step.[6]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for my reaction with this compound?

The "best" reagent depends on several factors including the steric hindrance of your carboxylic acid, your budget, and the scale of the reaction.

Comparison of Common Coupling Reagents:

Reagent ClassExamplesProsCons
Carbodiimides EDC, DCC, DIC[2][7]Cost-effective, widely used. EDC is water-soluble, simplifying byproduct removal.[8]Can cause racemization; DCC byproduct (DCU) is insoluble and can be difficult to remove; can form N-acylurea side products.[8][9][10]
Uronium/Aminium HATU, HBTU, TBTU[2][9]High coupling efficiency, fast reaction times, low racemization.[2][8] HATU is particularly effective for hindered couplings.[2]More expensive than carbodiimides.
Phosphonium PyBOP, PyAOP[9]Very efficient, especially for sterically hindered amino acids.[9] Solutions in DMF have moderate stability.Can be more expensive; phosphonium byproducts need to be removed.
Oxyma-Based COMU, PyOximExcellent performance, considered a safer alternative to HOBt/HOAt-based reagents as they are not explosive.[3]Newer class of reagents, may be more expensive.

Recommendation: For general-purpose, high-yield couplings, HATU or HBTU in combination with DIPEA is an excellent starting point.[2] If cost is a major concern, EDC with an additive like OxymaPure is a very effective and more economical choice.[3]

Q2: What is the optimal solvent and temperature for this coupling reaction?
  • Solvents: The most common solvents for amide coupling are polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) .[11][12] DMF is generally preferred for its excellent solvating properties for a wide range of reactants.[13] For greener alternatives, solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate have been shown to be effective in some cases.[11][12] It is critical to use anhydrous solvents to prevent hydrolysis of activated intermediates.[1]

  • Temperature: Most amide couplings are run at room temperature (20-25 °C). However, if you are concerned about racemization or potential side reactions, running the reaction at a lower temperature (e.g., 0 °C) is recommended.[1][3]

Q3: Do I need to protect the hydroxyl group of this compound?

While not always strictly necessary, it is highly recommended . The primary amine is more nucleophilic than the primary alcohol, but competitive acylation of the hydroxyl group is a common side reaction that will lower your yield and complicate purification.

Orthogonal Protection Strategy: The "Z" group (Benzyloxycarbonyl) on the amine and a different protecting group on the alcohol create an orthogonal system, allowing for selective deprotection later if needed.[14]

G cluster_0 Protection Step cluster_1 Coupling Reaction cluster_2 Deprotection Step A This compound B Protected Amino Alcohol (e.g., TBDMS ether) A->B TBDMS-Cl, Imidazole, DMF D Protected Amide Product B->D C Carboxylic Acid (R-COOH) C->D HATU, DIPEA, DMF E Final Product D->E TBAF or HF (for TBDMS)

Caption: Recommended workflow with hydroxyl protection.

Q4: How can I monitor the progress of my reaction?

Regularly monitoring your reaction is key to determining when it is complete and avoiding the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method.[15] Spot the reaction mixture alongside your starting materials (the carboxylic acid and this compound). The reaction is complete when the spot for the limiting reagent has disappeared and a new, typically more polar, product spot has appeared.[15] A good eluent system to start with is Ethyl Acetate/Hexanes or DCM/Methanol.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive information.[15] It confirms the disappearance of starting materials and the appearance of a new peak with the correct mass for your desired product. This is highly useful for identifying any major side products as well.

G cluster_0 Reaction Monitoring Workflow start Start Reaction take_aliquot Take Aliquot (t=0, 1h, 2h...) start->take_aliquot analyze Analyze via TLC or LC-MS take_aliquot->analyze check_completion Is Starting Material Gone? analyze->check_completion workup Proceed to Workup check_completion->workup Yes continue_rxn Continue Reaction check_completion->continue_rxn No continue_rxn->take_aliquot

Caption: A logical workflow for reaction monitoring.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is a robust starting point for coupling a generic carboxylic acid with protected this compound.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM).

  • Activation: Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir the mixture at room temperature for 15-20 minutes for pre-activation.[1]

  • Addition of Amine: Add a solution of the hydroxyl-protected this compound (1.05 eq.) in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Navigating the Synthesis with Z-Protected Amino Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Z-protected amino alcohols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in synthetic chemistry for amine protection, yet its application with bifunctional amino alcohols presents unique challenges. This resource aims to equip you with the expertise to anticipate and overcome common side reactions, ensuring the integrity and success of your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries when working with Z-protected amino alcohols.

Q1: Why is the Z-group a common choice for protecting amino alcohols?

The Z-group is favored for several reasons. It is introduced under relatively mild basic conditions and is stable to a wide range of reagents, providing a robust shield for the amino group during subsequent synthetic transformations.[1] Crucially, its removal via catalytic hydrogenolysis is exceptionally clean, yielding the free amine, toluene, and carbon dioxide as byproducts.[2][3] This orthogonality to many other protecting groups, such as the acid-labile Boc group and the base-labile Fmoc group, is a significant advantage in multi-step syntheses.[2][4]

Q2: Can I protect the amino group of an amino alcohol with benzyl chloroformate (Cbz-Cl) without affecting the hydroxyl group?

Generally, yes. The amino group is significantly more nucleophilic than the hydroxyl group, allowing for selective protection. The reaction is typically carried out under Schotten-Baumann conditions (e.g., in the presence of a mild base like sodium carbonate or bicarbonate in an aqueous or biphasic system) at low temperatures (0-5 °C).[5] These conditions favor the reaction of the more nucleophilic amine over the alcohol. However, at higher pH or elevated temperatures, competitive protection of the hydroxyl group can occur.

Q3: What are the primary side reactions to be aware of when using Z-protected amino alcohols?

The main side reactions of concern are:

  • Racemization: Loss of stereochemical integrity at the alpha-carbon.

  • Hydantoin Formation: Intramolecular cyclization leading to a five-membered heterocyclic ring.

  • Cyclic Carbamate Formation: Intramolecular reaction between the carbamate and the hydroxyl group.

  • Incomplete or Complicated Deprotection: Issues arising during the removal of the Z-group.

Each of these is addressed in detail in the troubleshooting guide below.

Troubleshooting Guide: Common Side Reactions and Their Avoidance

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: Racemization of the Chiral Center

Q: I am observing a loss of enantiomeric purity in my Z-protected amino alcohol. What is causing this racemization and how can I prevent it?

A: Understanding the Cause:

Racemization of α-amino acids and their derivatives typically proceeds through the formation of an enolate or an oxazolone intermediate, both of which lead to a loss of stereochemistry at the α-carbon.[6][7] The presence of a base is a key factor in promoting racemization by abstracting the acidic α-proton.[7] While the urethane linkage of the Cbz group is known to suppress racemization compared to acyl groups, it is not entirely immune, especially under harsh basic conditions or during certain activation steps in peptide synthesis.[8]

For Z-protected amino alcohols, the conditions for introducing the Z-group or subsequent reactions are critical. Using a strong base or elevated temperatures during the protection step can lead to racemization.[1][5]

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Control of pH Maintaining a mildly basic pH (8-10) during Z-protection minimizes the risk of racemization.[1]Use a buffered system, such as a 2:1 mixture of Na2CO3 and NaHCO3, to maintain a stable pH during the addition of benzyl chloroformate.[1]
Low Reaction Temperature Lower temperatures decrease the rate of enolization and subsequent racemization.Conduct the Z-protection at 0-5 °C in an ice bath.
Choice of Base Use a non-nucleophilic, sterically hindered base for subsequent reactions to minimize proton abstraction at the chiral center.For reactions requiring a base, consider using diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine.
Avoid Over-activation In peptide coupling reactions, over-activation of the carboxylic acid can increase the propensity for racemization.Use coupling reagents known to suppress racemization, such as those that form HOBt or HOAt esters in situ.[6]

Workflow for Minimizing Racemization:

start Racemization Observed cond1 During Z-protection? start->cond1 step1a Control pH (8-10) with buffer cond1->step1a Yes cond2 During subsequent reaction? cond1->cond2 No step1b Lower reaction temperature (0-5 °C) step1a->step1b end Racemization Minimized step1b->end step2a Use sterically hindered base (e.g., DIPEA) cond2->step2a Yes step2b Optimize coupling agents (add HOBt/HOAt) step2a->step2b step2b->end

Caption: Decision workflow for troubleshooting racemization.

Issue 2: Formation of Hydantoin Byproducts

Q: I am detecting a byproduct with a mass corresponding to a hydantoin derivative. How is this forming and what can I do to avoid it?

A: Understanding the Cause:

Hydantoin formation is a known side reaction for N-protected amino acids, particularly when the carboxylic acid is activated (e.g., as an ester) and exposed to basic conditions. The reaction proceeds via an intramolecular cyclization of an isocyanate intermediate, which can be formed from the activated carboxyl group. The Urech hydantoin synthesis provides a classic example of this type of cyclization from amino acid derivatives.[9]

In the context of Z-protected amino alcohols, if the corresponding amino acid is used as a precursor and esterified, subsequent exposure to base can trigger this cyclization.

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Avoid Prolonged Exposure to Base Minimizing the time the activated carboxyl group is in a basic environment reduces the likelihood of cyclization.If a reaction requires a base, add it slowly at low temperature and monitor the reaction closely for completion to avoid extended reaction times.
Use of Mild Coupling Reagents Certain coupling reagents can promote side reactions more than others.Utilize coupling reagents that are less prone to promoting hydantoin formation. Carbodiimides in the presence of HOBt are generally a good choice.
Protect the Carboxylic Acid Appropriately If the carboxylic acid is not intended to react, ensure it is adequately protected.Convert the carboxylic acid to a stable ester (e.g., methyl or ethyl ester) under non-basic conditions before proceeding with reactions that require a base.

Mechanism of Hydantoin Formation:

start Z-Amino Acid Ester step1 Base-mediated Isocyanate Formation start->step1 step2 Intramolecular Cyclization step1->step2 end Hydantoin Derivative step2->end

Caption: Simplified pathway to hydantoin formation.

Issue 3: Formation of Cyclic Carbamates

Q: During my synthesis, I've isolated a product that appears to be a cyclic carbamate (oxazolidinone). How does this happen with a Z-protected amino alcohol?

A: Understanding the Cause:

The formation of a cyclic carbamate, specifically an oxazolidinone from a 1,2-amino alcohol, is a result of an intramolecular cyclization where the hydroxyl group attacks the carbonyl of the carbamate. This reaction is typically promoted by basic conditions, which deprotonate the hydroxyl group, increasing its nucleophilicity. While the Z-group is generally stable, this intramolecular reaction can be favorable, especially with 1,2- and 1,3-amino alcohols due to the formation of stable five- or six-membered rings.[10]

Troubleshooting and Prevention:

Strategy Rationale Experimental Protocol
Protect the Hydroxyl Group If subsequent steps involve strongly basic conditions, protecting the hydroxyl group is the most robust solution.Use an orthogonal protecting group for the hydroxyl function, such as a silyl ether (e.g., TBDMS) or a benzyl ether (Bn), which can be removed under conditions that do not affect the Z-group.
Use of Non-Nucleophilic Bases Sterically hindered bases are less likely to deprotonate the hydroxyl group.Employ bases like DIPEA or 2,6-lutidine for base-mediated reactions.
Strict Temperature Control Lower temperatures will disfavor the intramolecular cyclization.Maintain low temperatures (e.g., 0 °C or below) during reactions that require a base.

Cyclic Carbamate Formation Pathway:

start Z-Protected Amino Alcohol step1 Base-mediated Deprotonation of -OH start->step1 step2 Intramolecular Nucleophilic Attack on Carbamate Carbonyl step1->step2 end Cyclic Carbamate (Oxazolidinone) step2->end

Caption: Pathway for cyclic carbamate formation.

Issue 4: Incomplete or Complicated Cbz Deprotection

Q: My catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the common causes and how can I resolve this?

A: Understanding the Cause:

Catalytic hydrogenolysis is a heterogeneous reaction, and its efficiency can be hampered by several factors. The most common issue is catalyst poisoning, where impurities in the substrate or solvent bind to the palladium catalyst, rendering it inactive.[11][12] Sulfur-containing compounds are notorious catalyst poisons. Other factors include poor catalyst quality, insufficient hydrogen pressure, and inadequate mixing.[12]

Troubleshooting and Prevention:

Problem Potential Cause Solution
Slow/Incomplete Reaction Catalyst poisoning (e.g., by sulfur compounds)Purify the substrate to remove sulfur-containing impurities. If unavoidable, consider alternative deprotection methods like acidolysis (HBr/AcOH).[11][12]
Poor catalyst quality or activityUse a fresh batch of high-quality Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)2/C).[11]
Insufficient hydrogen pressureIncrease the hydrogen pressure (e.g., using a Parr hydrogenator).[12]
Inadequate mixingEnsure vigorous stirring to maintain a good suspension of the catalyst.[12]
Reduction of other functional groups Non-selective hydrogenationConsider transfer hydrogenolysis (e.g., using ammonium formate as the hydrogen source), which can sometimes offer better selectivity.

Q: I am concerned about the stability of the hydroxyl group during acidic deprotection of the Cbz group. Are there any milder alternatives to HBr/AcOH?

A: Milder Acidic Deprotection:

While HBr in acetic acid is a classic method for Cbz cleavage, it is harsh and can affect other acid-sensitive groups. A milder and effective alternative is the use of a Lewis acid in a non-nucleophilic solvent. The combination of aluminum trichloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be a mild and efficient system for Cbz deprotection, often compatible with a wider range of functional groups.[1][12]

Experimental Protocol for AlCl₃/HFIP Deprotection:

  • Dissolve the Cbz-protected amino alcohol (1 equivalent) in HFIP.

  • Add AlCl₃ (2-3 equivalents) to the solution at room temperature.

  • Stir the reaction and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with a suitable organic solvent like dichloromethane (DCM).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected amino alcohol.[12]

References

Navigating the Purification of Z-Protected Intermediates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

The benzyloxycarbonyl (Z or Cbz) protecting group is a vital tool in modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2][3] Its stability and selective removal via hydrogenolysis make it a popular choice for amine protection.[2][3] However, the physicochemical properties conferred by the Z-group—namely its aromaticity, lipophilicity, and tendency to form oils or amorphous solids—can introduce significant purification challenges.[4] This guide serves as a technical support center, offering troubleshooting solutions and in-depth scientific explanations for researchers encountering difficulties in purifying Z-protected intermediates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems researchers may face during the purification of Z-protected compounds, presented in a practical question-and-answer format.

Issue 1: My Z-protected compound is streaking or showing poor separation during silica gel chromatography.

Q: I am attempting to purify my Z-protected intermediate via flash chromatography on silica gel, but the compound is streaking severely, leading to poor separation from impurities. What is causing this, and how can I resolve it?

A: Streaking and poor separation of Z-protected compounds on silica gel are common issues that typically stem from improper solvent polarity or undesirable interactions between the compound and the stationary phase.[5][6]

Root Causes:

  • Inappropriate Solvent Polarity: The Z-group imparts significant non-polar character. If the mobile phase is too polar, the compound may have poor solubility at the silica surface, leading to streaking. Conversely, a solvent system that is too non-polar will result in very long retention times.[7]

  • Acid-Base Interactions: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface.[8] If your Z-protected compound has a basic functional group (like a free amine), it can interact strongly with these acidic sites, causing tailing and streaking.[9][10]

  • Sample Overloading: Applying too much crude material to the column can saturate the stationary phase, leading to broad peaks and streaking.[7][11]

Troubleshooting Protocol:

  • Optimize the Mobile Phase with Thin-Layer Chromatography (TLC):

    • Objective: Identify a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound.

    • Procedure:

      • Prepare several small vials with different ratios of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

      • Spot your crude reaction mixture onto a TLC plate and develop it in these solvent systems.

      • If the Rf is too high (compound runs too fast), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).

      • If the Rf is too low or the spot is streaked, increase the eluent's polarity.[7]

  • Incorporate a Mobile Phase Modifier:

    • Objective: To suppress unwanted interactions with the silica gel.

    • Procedure:

      • For basic compounds that are streaking, add a small amount of a volatile base, such as triethylamine (Et3N), to your mobile phase (typically 0.1-1% v/v).[7][9][12] The triethylamine will compete for the acidic sites on the silica, leading to sharper peaks.

      • For acidic compounds, adding a small amount of acetic acid (0.1-1% v/v) can have a similar beneficial effect.[7][9]

  • Consider an Alternative Stationary Phase:

    • Objective: To change the separation mechanism when silica gel is not effective.

    • Options:

      • Alumina (Al₂O₃): Available in basic, neutral, and acidic forms, alumina can be an excellent alternative for purifying amines and other basic compounds.[8][12][13]

      • Reverse-Phase Silica (C18): In this stationary phase, the most polar compounds elute first. This is a good option for highly non-polar Z-protected intermediates.[8]

Workflow for Optimizing Chromatography of Z-Protected Compounds:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Modifier Options cluster_4 Alternative Phases A Streaking or Poor Separation on Silica Gel B 1. Optimize Eluent with TLC (Target Rf = 0.2-0.4) A->B Initial Check C 2. Add a Mobile Phase Modifier B->C If streaking persists D 3. Consider an Alternative Stationary Phase C->D If modifiers are ineffective E Add Triethylamine (0.1-1%) for basic compounds C->E F Add Acetic Acid (0.1-1%) for acidic compounds C->F H Alumina (Basic/Neutral) D->H I Reverse-Phase (C18) D->I G Improved Separation E->G F->G H->G I->G

Caption: A workflow for troubleshooting chromatographic purification.

Issue 2: My purified Z-protected intermediate is a persistent oil and will not crystallize.

Q: After chromatography and solvent removal, my Z-protected compound is a thick, viscous oil. I need a solid for accurate characterization and long-term storage. How can I induce crystallization?

A: The failure of a compound to crystallize is often due to the presence of impurities, residual solvent, or the inherent conformational flexibility of the molecule, which can hinder the formation of a stable crystal lattice.[14][15]

Troubleshooting Protocol:

  • Ensure High Purity and Complete Solvent Removal:

    • High Vacuum: Place the oil under high vacuum for an extended period (several hours to overnight) to remove any trace amounts of solvent. Gentle heating (30-40°C), if the compound is thermally stable, can facilitate this process.

    • Purity Verification: Confirm the purity of the oil using high-resolution NMR or LC-MS. If significant impurities remain, a second purification may be necessary.

  • Techniques to Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask below the surface of the oil. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil. This will act as a template for crystallization.

    • Solvent-Antisolvent Method:

      • Dissolve the oil in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane, ethyl acetate).

      • Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexanes, pentane) until the solution becomes slightly cloudy (turbid).

      • Allow the mixture to stand undisturbed. Crystals should form over time.

Table 1: Common Solvent/Anti-Solvent Pairs for Crystallization

Good Solvent (for dissolving)Anti-Solvent (for precipitating)
DichloromethaneHexanes or Pentane
Ethyl AcetateHexanes
AcetoneWater
MethanolDiethyl Ether (cold)
  • Trituration:

    • Objective: To "wash" the oil with a solvent in which the desired compound is insoluble, but the impurities are soluble.

    • Procedure:

      • Add a small volume of a non-polar solvent (e.g., hexanes or cold diethyl ether) to the oil.

      • Stir the mixture vigorously with a spatula or stir bar. The oil may solidify as the impurities are extracted into the solvent.

      • Carefully decant the solvent.

      • Repeat the process 2-3 times.

      • Dry the resulting solid under high vacuum.

Frequently Asked Questions (FAQs)

Q1: Is the Z-group stable to the conditions of an aqueous workup?

A1: The Z-group is generally stable to mild acidic and basic conditions.[2] However, it can be sensitive to harsh conditions. It is recommended to use dilute aqueous solutions, such as 1M HCl or saturated sodium bicarbonate, and to minimize the contact time during extractions. Strong acids or bases can cause partial cleavage of the protecting group.[2]

Q2: Can I use a rotary evaporator to remove solvents from my Z-protected compound?

A2: Yes, rotary evaporation is a standard method for removing solvents. However, to avoid potential thermal degradation, it is best to use a water bath temperature below 40°C. For final solvent removal, it is recommended to place the compound under high vacuum at room temperature.

Q3: Are there any alternatives to chromatography for purifying Z-protected intermediates?

A3: Yes, if your Z-protected compound is crystalline and the impurities are significantly different in their solubility properties, direct crystallization from the crude reaction mixture can be a highly effective and scalable purification method. After an initial aqueous workup, the crude product can be dissolved in a minimal amount of a suitable solvent and crystallized using the techniques described in "Issue 2" above.

References

improving the solubility of 5-(Z-Amino)-1-pentanol for specific reactions

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals on Improving the Solubility of N-(Benzyloxycarbonyl)-5-amino-1-pentanol for Synthetic Reactions

Introduction: Understanding the Solubility Challenge

N-(Benzyloxycarbonyl)-5-amino-1-pentanol, commonly referred to as 5-(Z-Amino)-1-pentanol, is a versatile bifunctional molecule widely used in organic synthesis, particularly as a linker in medicinal chemistry and as a building block in the creation of complex molecules. Its structure, featuring a polar hydroxyl group, a carbamate linkage, and a nonpolar benzyl group, imparts a unique solubility profile that can be challenging for researchers. The molecule possesses both hydrogen bond donor (hydroxyl, N-H) and acceptor (hydroxyl, carbonyl) sites, alongside a significant hydrophobic region (pentyl chain, benzyl group).

This duality often leads to poor solubility in a single "ideal" solvent, causing issues such as incomplete reactions, precipitation of starting materials, and difficulties in purification. This guide provides a structured, in-depth approach to troubleshooting and overcoming these solubility challenges, ensuring reproducible and high-yielding synthetic outcomes.

Part 1: Troubleshooting Guide - Common Solubility Issues & Solutions

This section addresses specific problems researchers may encounter. The solutions are based on fundamental chemical principles and validated laboratory practices.

Q1: My this compound won't fully dissolve in my primary reaction solvent (e.g., DCM, THF) at the start of the reaction. What should I do?

Root Cause Analysis: This is the most frequent issue. The Z-protected amino alcohol has limited solubility in many common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. The crystalline nature of the solid, stabilized by intermolecular hydrogen bonding, requires significant energy to break down the lattice and solvate the molecule.

Immediate Troubleshooting Steps:

  • Introduce a Polar Co-Solvent: The most effective initial step is to add a small percentage of a more polar, aprotic co-solvent.

    • Recommended Co-solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

    • Protocol: Start by adding the co-solvent in 5-10% (v/v) increments to your primary solvent until the solid dissolves completely. For most applications, a final concentration of 10-20% DMF or DMSO is sufficient.

    • Causality: These co-solvents are excellent hydrogen bond acceptors and have high dielectric constants, which helps to disrupt the intermolecular forces in the solid state and solvate the polar functional groups of the molecule.

  • Gentle Warming: If the reaction chemistry allows, gently warming the mixture can significantly increase solubility.

    • Protocol: Warm the suspension to 30-40 °C with stirring. Do not exceed temperatures that could compromise thermally sensitive reagents or the Z-protecting group.

    • Causality: Solubility is an endothermic process for most solids. Applying thermal energy increases the kinetic energy of the solvent molecules, enhancing their ability to break apart the solute's crystal lattice.

Workflow for Dissolution:

cluster_start Initial State cluster_solution Troubleshooting Path start Suspension of This compound in primary solvent (e.g., THF) step1 Add 5-10% (v/v) DMF or DMSO start->step1 step2 Stir at Room Temperature for 10-15 min step1->step2 decision Is it fully dissolved? step2->decision step3 Gently warm to 30-40 °C decision->step3 No result Homogeneous Solution Ready for Reaction decision->result Yes step3->result

Caption: Workflow for dissolving this compound.

Q2: My starting material precipitates out of the solution after adding another reagent. Why is this happening and how can I prevent it?

Root Cause Analysis: This phenomenon, often termed "salting out" or "crashing out," occurs when the addition of a new reagent changes the overall polarity and solvating properties of the reaction mixture. This is common when a less polar reagent or a solution containing salts is introduced, reducing the capacity of the solvent system to keep the this compound solvated.

Preventative Strategies:

  • Optimize the Co-Solvent Ratio: If you anticipate this issue, start with a slightly higher percentage of the polar co-solvent (e.g., 20-25% DMF in THF) from the beginning. This provides a more robust solvent system that is less sensitive to changes in polarity.

  • Control the Reagent Addition:

    • Protocol: Instead of adding the second reagent in one portion, add it slowly and dropwise using an addition funnel. If the reagent is a solid, dissolve it first in a compatible solvent (ideally, the same solvent system as the main reaction) and then add the solution slowly.

    • Causality: Slow addition maintains a relatively stable solvent environment, preventing a sudden, drastic shift in polarity that would cause the starting material to precipitate.

  • Pre-mix Reagents (if compatible): In some cases, you can dissolve the incoming reagent in the same optimized solvent/co-solvent mixture before adding it to the reaction vessel.

Decision Tree for Preventing Precipitation:

start Planning to add a new reagent q1 Is the reagent highly nonpolar or a salt solution? start->q1 strat1 Increase initial co-solvent (e.g., DMF) to 20-25% q1->strat1 Yes strat3 Add reagent solution slowly (dropwise) q1->strat3 No strat2 Dissolve reagent in the reaction solvent system strat1->strat2 strat2->strat3 outcome Maintain Homogeneity strat3->outcome

Caption: Decision process to prevent reagent-induced precipitation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: Can I use protic solvents like methanol or ethanol to improve solubility?

Yes, but with significant caution. This compound is highly soluble in alcohols. However, these solvents are often incompatible with common subsequent reaction steps. For example, in reactions involving acyl chlorides, isocyanates, or strong bases (like organometallics), the hydroxyl group of the alcohol solvent will react competitively.

Use protic solvents only if:

  • The reaction chemistry is compatible (e.g., certain types of hydrogenations).

  • You are preparing a stock solution for later dilution into a different reaction solvent (ensure miscibility).

FAQ 2: Does pH affect the solubility of this compound?

The molecule itself is neutral and does not have an easily ionizable group. The carbamate N-H is very weakly acidic (pKa > 14) and the hydroxyl group is also weakly acidic (pKa ~16). Therefore, adjusting the pH under typical basic or acidic conditions will not form a salt and will not significantly enhance its solubility in organic solvents. Drastic pH changes are more likely to cleave the Z-protecting group than to aid in dissolution.

FAQ 3: I am performing a reaction at low temperature (-20 °C to 0 °C) and my material is crashing out. What is the best approach?

Low temperatures dramatically decrease solubility. This is a common challenge in stereoselective reactions or when using thermally unstable reagents.

Recommended Solvent System for Low Temperatures:

  • DCM with 15-25% DMF: Dichloromethane (DCM) has a low freezing point (-95 °C) and is a workhorse solvent. Combining it with DMF often provides the best balance of solvating power and low-temperature performance.

  • THF: While THF's freezing point is -108 °C, the solubility of this compound is lower in it compared to DCM/DMF mixtures. It may require a higher percentage of co-solvent.

Experimental Protocol for Low-Temperature Reactions:

  • Dissolve the this compound in the chosen DCM/DMF mixture at room temperature until a clear solution is obtained.

  • Cool the solution slowly to the target reaction temperature using an appropriate cooling bath (e.g., ice-salt, dry ice-acetone).

  • Add the other reagents only after the solution has reached the target temperature and is confirmed to be homogeneous.

Part 3: Data Summary & References

Solubility Profile Summary

The following table provides a qualitative summary of solubility for this compound in common laboratory solvents. This data is compiled from chemical supplier information and empirical laboratory observations.

Solvent CategorySolvent ExampleSolubilityNotes & Recommendations
Polar Aprotic DMSO, DMF, NMPHighExcellent choice as co-solvents to enhance solubility in other systems.
Polar Protic Methanol, EthanolHighUse with caution due to potential reactivity with many reagents.
Ethers THF, 2-MeTHFModerateOften requires a co-solvent or warming for complete dissolution.
Chlorinated DCM, ChloroformLow to ModerateDCM is preferred. Solubility is significantly improved with a co-solvent.
Hydrocarbons Hexanes, TolueneVery LowNot suitable as primary reaction solvents. Useful as anti-solvents for crystallization.
Esters Ethyl AcetateLowGenerally not a good choice for achieving high concentrations.

Technical Support Center: Catalyst Poisoning in the Hydrogenolysis of Benzyl N-(5-hydroxypentyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting catalyst poisoning issues during the hydrogenolysis of Benzyl N-(5-hydroxypentyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming one of the most common hurdles in Cbz (Carbobenzyloxy) deprotection: catalyst deactivation. Our approach is built on explaining the fundamental mechanisms of poisoning to empower you to diagnose, solve, and prevent these issues in your future experiments.

Troubleshooting Guide: Diagnosing and Solving Hydrogenolysis Failures

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: My Cbz deprotection is slow, incomplete, or has completely stalled.

Question: My hydrogenolysis reaction of Benzyl N-(5-hydroxypentyl)carbamate using Palladium on carbon (Pd/C) is not proceeding to completion. The reaction was either sluggish from the start or began well and then stopped. What are the likely causes related to catalyst poisoning?

Answer: This is the most prevalent issue in catalytic hydrogenolysis and can almost always be attributed to one of three main causes: catalyst poisoning from impurities, product inhibition, or poor catalyst quality/activity. A systematic diagnosis is crucial.

  • Cause A: Contaminant-Based Catalyst Poisoning

    The palladium catalyst's surface is highly active but also highly susceptible to deactivation by compounds that can strongly and often irreversibly bind to its active sites.[1][2] This binding blocks the substrate and hydrogen from accessing the catalytic surface.

    • Sulfur Compounds: This is the most notorious and severe class of poisons for palladium catalysts.[3][4][5][6][7] Even trace amounts of sulfur-containing functional groups (thiols, thioethers, sulfoxides, etc.) in your starting material or reagents can completely shut down the reaction.[7][8] The mechanism involves the strong chemisorption of sulfur's lone pair electrons onto the palladium surface, forming stable palladium-sulfur bonds.[4][5]

    • Nitrogen Heterocycles & Other Functional Groups: Certain nitrogen-containing compounds, particularly basic heterocycles like pyridine or quinoline, can act as poisons.[2][9][10][11] Other functional groups like nitriles or nitro compounds can also inhibit the catalyst.[2]

    • Halides: Residual halide ions (Cl⁻, Br⁻, I⁻) from previous synthetic steps can also adsorb onto the catalyst surface and reduce its activity.

  • Cause B: Product Inhibition

    The intended product, 5-amino-1-pentanol, is a primary amine. Amines, especially basic aliphatic ones, can coordinate to the palladium surface through their lone pair of electrons.[8][10][12] This coordination can be strong enough to act as a form of "self-poisoning" or product inhibition, where the newly formed product competes with the starting material for active sites, thus slowing or stalling the reaction as the product concentration increases.[6][13]

  • Cause C: Sub-Optimal Catalyst Quality or Reaction Conditions

    While not technically poisoning, issues with the catalyst itself or the reaction setup can manifest with identical symptoms.

    • Catalyst Activity: The activity of Pd/C can vary significantly between batches and decrease with age.[7][14][15][16] The catalyst may also contain palladium oxides (PdO) which must first be reduced to the active Pd(0) state under the reaction conditions, potentially causing an induction period.[14][15]

    • Inadequate Mixing: Hydrogenolysis is a three-phase reaction (solid catalyst, liquid substrate solution, hydrogen gas). Vigorous stirring is essential to ensure hydrogen is sufficiently dissolved in the solvent and can reach the catalyst surface.[6][7][8] Insufficient mixing is a common cause of slow reaction rates.

Diagnostic & Remedial Protocols
Protocol 1: Systematic Troubleshooting Workflow for Stalled Reactions

This protocol provides a logical sequence of steps to identify the root cause of an incomplete reaction.

dot

Caption: A workflow for diagnosing and resolving stalled hydrogenolysis reactions.

Protocol 2: Mitigating Product Inhibition with Acetic Acid

This protocol is used when product inhibition is suspected or confirmed as the cause of reaction slowdown. The weak acid protonates the product amine, preventing its lone pair from coordinating to the catalyst.[8][12]

Materials:

  • Reaction mixture containing Benzyl N-(5-hydroxypentyl)carbamate and Pd/C catalyst

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Set up the hydrogenolysis reaction as usual according to your standard procedure.

  • Before introducing hydrogen gas, add 2-5% (v/v) of glacial acetic acid to the reaction solvent (e.g., for 100 mL of ethanol, add 2-5 mL of AcOH).

  • Purge the system and introduce hydrogen gas.

  • Run the reaction with vigorous stirring and monitor for completion by TLC or LC-MS. The acid should prevent the reaction rate from decreasing significantly as the product forms.

Protocol 3: Catalyst Regeneration (for Severe Poisoning)

While it is often more practical to use fresh catalyst, regeneration can be attempted to recover precious metals.[17][18] Note that regeneration methods are harsh and may not fully restore initial activity.

Materials:

  • Poisoned (spent) Pd/C catalyst, filtered and washed with solvent

  • Dilute aqueous sodium hydroxide (e.g., 1 M NaOH)

  • Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

  • Deionized water

  • Soxhlet extraction apparatus

  • Ethanol or Acetone

Procedure:

  • Safety First: Handle the wet Pd/C catalyst carefully. Do not allow it to dry completely, as it can be pyrophoric.[19]

  • Base Wash: Suspend the filtered catalyst in 1 M NaOH solution and stir for 1-2 hours at room temperature. This can help remove acidic impurities.

  • Filter and Water Wash: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Acid Wash: Suspend the catalyst in 1 M HCl solution and stir for 1-2 hours. This can help remove basic impurities and some metal contaminants.

  • Filter and Water Wash: Filter the catalyst again and wash with deionized water until the filtrate is neutral.

  • Solvent Extraction (Optional): For strongly bound organic poisons, perform a Soxhlet extraction with a solvent like ethanol for several hours.[19]

  • Drying: Dry the catalyst carefully under a vacuum. The regenerated catalyst is now ready for reuse, but its activity should be re-evaluated on a small scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of sulfur impurities? A: Sulfur impurities can originate from various sources, including sulfur-containing reagents used in prior steps (e.g., tosylates, mesylates, thiols), contaminated solvents, or even naturally occurring sulfur compounds in starting materials derived from natural sources.

Q2: If I confirm irreversible sulfur poisoning, what should I do? A: If your substrate contains a sulfur moiety, standard catalytic hydrogenolysis is not a viable method. You must switch to an alternative deprotection strategy that is not susceptible to sulfur poisoning.[7][8] Effective methods include:

  • Acid-catalyzed cleavage: Using strong acids like HBr in acetic acid or trifluoroacetic acid (TFA).[6][13][20]

  • Nucleophilic cleavage: Using reagents like 2-mercaptoethanol with a base.[7][8]

Q3: Can I just add more catalyst if the reaction stalls? A: Adding more catalyst can sometimes drive a sluggish reaction to completion, especially if the poisoning is caused by a finite amount of a contaminant.[21] However, if the reaction stops again, it confirms the presence of a potent poison, and this approach becomes economically and practically unfeasible. Following the diagnostic workflow is a more systematic approach.

Q4: Can my choice of catalyst make a difference? A: Yes. Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often more active and can sometimes be more robust or effective for difficult deprotections compared to standard Pd/C.[6][22]

Q5: How can I "pre-treat" my substrate to remove potential poisons? A: If you suspect your starting material is contaminated, pre-treatment can save the reaction. This can involve:

  • Recrystallization: To remove solid impurities.

  • Silica Gel Chromatography: To remove non-polar and some polar impurities.

  • Activated Carbon Treatment: Stirring a solution of your substrate with activated carbon can adsorb many impurities, including sulfur compounds. Simply filter the carbon away before proceeding with the reaction.

Visualizing the Poisoning Mechanism

The following diagram illustrates how common poisons interact with the palladium catalyst surface, blocking active sites required for hydrogenolysis.

dot

Caption: Mechanism of Pd/C catalyst poisoning by sulfur and amine compounds.

Summary of Common Catalyst Poisons and Mitigation
Poison ClassCommon ExamplesTypical SourcePotencyMitigation Strategy
Sulfur Compounds Thiols, thioethers, sulfoxides, thiourea, residual tosylatesReagents from prior steps, contaminated starting materialsVery High (ppb levels)Purify substrate; use alternative deprotection (HBr/AcOH)[7][8][21]
Basic Nitrogen Product amine, pyridine, quinoline, triethylamineReaction product (inhibition), additives, impuritiesModerate to HighAdd weak acid (AcOH) to reaction; purify substrate[8][9][12]
Halides Residual Cl⁻, Br⁻ from salts (e.g., hydrochlorides)Previous synthetic steps, acidic workupsLow to ModeratePurify substrate via chromatography or recrystallization
Other Nitriles, phosphines, carbon monoxideImpurities, side-products, incomplete gas purgingVariableEnsure high purity of all reagents and solvents

References

dealing with steric hindrance in reactions involving 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(Z-Amino)-1-pentanol. This document is designed for researchers, scientists, and drug development professionals who are utilizing this versatile bifunctional molecule in their synthetic workflows. This compound, also known as Benzyl N-(5-hydroxypentyl)carbamate, is a valuable building block containing a primary alcohol and a carbamate-protected primary amine.[1] The presence of the benzyloxycarbonyl (Cbz or Z) protecting group introduces significant steric hindrance around the nitrogen atom, which can lead to challenges in subsequent reactions.[2][3][4]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this sterically hindered reagent. Our goal is to equip you with the knowledge to optimize your reaction conditions, overcome common obstacles, and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with this compound, with a focus on problems related to steric hindrance.

Problem 1: Low or No Yield in Acylation/Amide Coupling Reactions

Scenario: You are attempting to acylate the hydroxyl group of this compound or couple a carboxylic acid to the deprotected amine, but you observe low to no product formation.

Probable Cause: The bulky Cbz group can sterically hinder the approach of reagents to the hydroxyl group, or in the case of the deprotected amine, the remaining steric bulk can reduce its nucleophilicity.[5] Standard coupling reagents may not be effective enough to overcome this hindrance.[5]

Solutions:

  • Choice of Coupling Reagent: For amide bond formation after deprotection, stronger coupling reagents are often necessary. While standard carbodiimides like DCC and EDC can be sluggish, phosphonium-based reagents (e.g., PyBOP, PyAOP) or aminium/uronium reagents (e.g., HATU, HBTU) are generally more effective for hindered systems.[5][6][7]

  • Use of Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can facilitate the reaction by forming a more reactive intermediate ester.[5][6]

  • Solvent Selection: The choice of solvent can significantly impact reaction rates.[8] For sterically hindered reactions, polar aprotic solvents such as DMF, DMSO, or NMP are often preferred as they can help to solvate charged intermediates and transition states. In some cases, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be suitable, but optimization is key.

  • Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, this must be balanced against the risk of side reactions or racemization.[5] Prolonging the reaction time may also be necessary to drive the reaction to completion.

  • Catalyst Selection: For certain coupling reactions, specialized catalysts can be employed. For instance, boronic acid derivatives have been shown to be effective catalysts for direct amidation reactions, even with challenging substrates.[9][10][11]

Parameter Standard Conditions Optimized for Steric Hindrance Rationale
Coupling Reagent DCC, EDCHATU, PyBOPMore potent activators for hindered systems.[5]
Solvent DCM, THFDMF, NMPBetter solvation of intermediates.
Temperature Room Temperature40-60 °C (monitor for side reactions)Provides energy to overcome the activation barrier.
Additive NoneHOAt, Oxyma PureForms more reactive intermediates and suppresses racemization.[5]
Problem 2: Incomplete or Failed N-Alkylation

Scenario: You have deprotected the amine and are attempting to perform an N-alkylation, but the reaction is sluggish or fails to proceed.

Probable Cause: The primary amine, while deprotected, is still flanked by a five-carbon chain which can create a sterically demanding environment, particularly with bulky alkylating agents. This is a classic example of how steric effects can impede SN2 reactions.[12][13]

Solutions:

  • Choice of Alkylating Agent: Use a more reactive alkylating agent. For example, an alkyl iodide is more reactive than an alkyl bromide, which is in turn more reactive than an alkyl chloride.

  • Base Selection: A strong, non-nucleophilic base is crucial to deprotonate the amine without competing in the alkylation reaction. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA) are common choices.

  • Solvent Effects: Polar aprotic solvents like acetonitrile or DMF are generally preferred for SN2 reactions as they do not solvate the nucleophile as strongly as protic solvents, leaving it more reactive.[8][12]

  • Phase-Transfer Catalysis: In cases of poor solubility or reactivity, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to facilitate the reaction between reactants in different phases.

Problem 3: Side Reactions During Cbz Deprotection

Scenario: During the removal of the Cbz group, you observe the formation of unexpected byproducts.

Probable Cause: The method of deprotection can lead to specific side reactions.

  • Catalytic Hydrogenolysis (Pd/C, H₂): If the hydrogen source is insufficient, a side reaction can occur, generating an N-benzyl-protected tertiary amine.[14]

  • Acidic Conditions (e.g., HBr/AcOH): Harsh acidic conditions can sometimes lead to side reactions with other acid-sensitive functional groups in the molecule.[2][15][16]

Solutions:

  • Optimizing Hydrogenolysis: Ensure a sufficient and continuous supply of hydrogen gas. Using a transfer hydrogenation source like ammonium formate can sometimes provide a more controlled release of hydrogen.

  • Milder Acidic Conditions: If hydrogenolysis is not feasible due to other reducible groups, consider using milder acidic conditions. For example, HCl in an organic solvent like isopropanol or dioxane can be effective and scalable.[16]

  • Alternative Deprotection Methods: Other methods for Cbz removal exist, such as using Lewis acids (e.g., AlCl₃ in HFIP) or nucleophilic reagents (e.g., 2-mercaptoethanol), which may be compatible with sensitive substrates.[17]

Frequently Asked Questions (FAQs)

Q1: Why is the Cbz group used to protect the amine in 5-amino-1-pentanol if it causes steric hindrance?

A1: The Cbz group is a widely used protecting group for amines due to its robustness and orthogonal deprotection strategies.[15][18] It is stable to a wide range of reaction conditions, including mildly acidic and basic environments, making it compatible with many synthetic transformations.[15] This stability allows for selective reactions at the hydroxyl terminus of the molecule. The Cbz group can be selectively removed under conditions that often do not affect other common protecting groups like Boc (acid-labile) or Fmoc (base-labile), which is crucial in multi-step synthesis.[4][15][18]

Q2: Can I perform reactions on the hydroxyl group without affecting the Cbz-protected amine?

A2: Yes, the Cbz group is generally stable to many conditions used to modify hydroxyl groups. For example, you can typically perform oxidations, esterifications, or etherifications on the primary alcohol without disturbing the Cbz group. However, it is always advisable to check the compatibility of your specific reagents with the Cbz group. For instance, strongly nucleophilic or basic conditions might pose a risk.

Q3: What are the best practices for setting up a reaction with this compound to minimize steric hindrance issues from the start?

A3:

  • Reagent Stoichiometry: Use a slight excess of the less sterically hindered reagent to help drive the reaction to completion.

  • Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For coupling reactions, pre-activating the carboxylic acid before adding the amine component is a common strategy.

  • Concentration: While adding an inert solvent generally decreases the reaction rate, for reactions between two solids, a solvent can improve mixing and increase the rate.[19] The optimal concentration should be determined empirically.

  • Inert Atmosphere: As with many organic reactions, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

Q4: Are there alternative protecting groups for the amine in 5-amino-1-pentanol that are less sterically hindering?

A4: Yes, while Cbz is common, other protecting groups can be used. The tert-butyloxycarbonyl (Boc) group is a popular alternative.[4][20] It is generally less sterically demanding than the Cbz group and can be removed under mild acidic conditions. The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.[18][21]

Q5: How can I confirm the successful deprotection of the Cbz group?

A5: The deprotection can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot for the free amine. The identity of the product can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the benzylic protons and aromatic signals of the Cbz group) and mass spectrometry (observation of the correct molecular weight for the deprotected product).

Experimental Workflow Diagrams

Workflow for Troubleshooting Low-Yield Amide Coupling

G start Low Yield in Amide Coupling reagent Switch to Potent Coupling Reagent (e.g., HATU, PyBOP) start->reagent solvent Optimize Solvent (e.g., DMF, NMP) reagent->solvent temp Increase Temperature Judiciously (e.g., 40-60 °C) solvent->temp additive Incorporate Additive (e.g., HOAt) temp->additive monitor Monitor Progress (TLC/LC-MS) additive->monitor success Successful Coupling monitor->success Complete fail Re-evaluate Strategy monitor->fail Incomplete

Caption: Decision tree for optimizing amide coupling reactions.

Cbz Deprotection and Subsequent N-Alkylation

G cluster_deprotection Step 1: Cbz Deprotection cluster_alkylation Step 2: N-Alkylation start This compound deprotection Choose Deprotection Method (e.g., Pd/C, H₂ or HBr/AcOH) start->deprotection amine 5-Amino-1-pentanol deprotection->amine alkylation React with R-X (Strong Base, Polar Aprotic Solvent) amine->alkylation product N-Alkyl-5-amino-1-pentanol alkylation->product

Caption: Two-stage workflow for Cbz deprotection and N-alkylation.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-(Z-Amino)-1-pentanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity detection and quantification. As a bifunctional molecule containing both a protected amine and a primary alcohol, this compound (also known as Benzyl N-(5-hydroxypentyl)carbamate)[1] presents unique analytical challenges. Ensuring its purity is critical for the safety and efficacy of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Section 1: Understanding Potential Impurities

Before diving into analytical techniques, it's crucial to understand the types of impurities that may be present. Impurity profiling is a cornerstone of pharmaceutical analysis, guided by regulations from bodies like the International Conference on Harmonisation (ICH).[2]

FAQ: What are the likely impurities in a this compound sample?

Answer: Impurities can originate from starting materials, by-products of the synthesis, or degradation. For this compound, potential impurities can be categorized as shown in the table below.

Impurity Category Potential Species Origin
Process-Related Impurities Unreacted starting materials (e.g., 5-Amino-1-pentanol, Benzyl chloroformate)Incomplete reaction
Reagents and catalystsSynthesis process
By-products (e.g., Di-substituted products, products from side reactions)Non-specific reactions
Degradation Products Oxidized species (e.g., corresponding aldehyde or carboxylic acid)Exposure to air/oxidants
Products of hydrolysis of the carbamateExposure to acidic/basic conditions
Residual Solvents Toluene, Dichloromethane, Ethyl Acetate, etc.Purification/crystallization steps
Section 2: Gas Chromatography (GC) Methods & Troubleshooting

Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds. However, the analysis of amines and alcohols by GC can be challenging due to their polar nature, which often leads to poor peak shape and column adsorption.[3]

GC Troubleshooting Guide

Q1: My peaks for this compound are tailing significantly. What's causing this and how can I fix it?

Answer: Peak tailing for polar analytes like amino alcohols is a classic issue in GC.[3] It's primarily caused by strong interactions between the analyte's amine/hydroxyl groups and active sites (e.g., silanols) on the column or in the inlet liner.[3][4]

  • Causality: The lone pair of electrons on the nitrogen and the polar O-H bond form strong hydrogen bonds with active silanol groups on glass or silica surfaces. This secondary interaction is stronger than the primary partitioning mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.

  • Solutions:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, base-deactivated glass wool liner. Active sites in the hot inlet are a major source of analyte adsorption.[5]

    • Select a Base-Deactivated Column: Use a column specifically designed for amine analysis. These columns have a stationary phase that shields residual silanols and is often treated with a basic compound to prevent interactions. A common choice is a wax-type column (e.g., Carbowax) treated with potassium hydroxide (KOH).[3]

    • Analyte Derivatization: Convert the polar -NH and -OH groups into less polar, more volatile derivatives. Silylation (e.g., using BSTFA to form a TMS derivative) is a very common and effective strategy.[6] This eliminates the potential for hydrogen bonding, dramatically improving peak shape and volatility.

    • Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual moisture or contaminants that can create active sites.

Q2: I'm seeing "ghost peaks" in my blank runs after injecting my sample. What are they?

Answer: Ghost peaks are peaks that appear in blank runs and are typically caused by contamination from previous injections or the system itself.[7]

  • Causality: Because this compound is a relatively high-boiling point compound, it can partially adsorb in a cooler spot in the inlet or at the front of the column. In subsequent runs (especially with a temperature ramp), this adsorbed material can slowly bleed off, appearing as broad peaks. Contamination can also come from the septum or carrier gas lines.[7]

  • Solutions:

    • Increase Inlet Temperature: Ensure the inlet temperature is high enough to ensure rapid and complete vaporization of the analyte. A temperature of 250-280°C is a good starting point.

    • Check for Septum Bleed: Use a high-quality, low-bleed septum. Coring of the septum by the syringe needle can introduce silicone particles into the inlet, which break down and cause ghost peaks. Change the septum regularly.[4]

    • Perform a System Bake-out: Clean the system by baking out the inlet and column at a high temperature (within the column's limit) for 1-2 hours with carrier gas flowing.[7]

    • Verify Gas Purity: Ensure high-purity carrier gas and install moisture and oxygen traps to prevent column degradation and contamination.[5]

GC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common GC issues encountered during the analysis of polar compounds.

start Problem Observed (e.g., Peak Tailing, Ghost Peaks) check_liner Is the inlet liner base-deactivated and clean? start->check_liner replace_liner Clean or replace inlet liner. check_liner->replace_liner No check_column Is the column specifically for amine analysis (e.g., base-deactivated)? check_liner->check_column Yes replace_liner->check_column replace_column Switch to a suitable base-deactivated column. check_column->replace_column No consider_deriv Have you considered derivatization (e.g., silylation)? check_column->consider_deriv Yes replace_column->consider_deriv deriv_protocol Implement derivatization protocol. consider_deriv->deriv_protocol No check_temps Are inlet and oven temperatures optimized? consider_deriv->check_temps Yes (and still issues) end Problem Resolved deriv_protocol->end adjust_temps Adjust temperatures. (e.g., increase inlet temp, optimize oven ramp). check_temps->adjust_temps No check_gas Is carrier gas pure? Are traps installed and fresh? check_temps->check_gas Yes adjust_temps->check_gas replace_traps Replace gas traps and check for leaks. check_gas->replace_traps No check_gas->end Yes replace_traps->end

Caption: A systematic workflow for troubleshooting common GC analysis issues.

Section 3: High-Performance Liquid Chromatography (HPLC) & Troubleshooting

HPLC is often the preferred method for impurity analysis due to its versatility and high resolution.[2] However, this compound's polarity and lack of a strong UV chromophore require specific methodological considerations.

HPLC Troubleshooting Guide

Q1: I have little to no retention of my main peak on a standard C18 column. How can I improve it?

Answer: This is a very common problem for small, polar molecules on traditional reversed-phase (RP) columns.[8] The analyte is more attracted to the highly aqueous mobile phase than the hydrophobic stationary phase, causing it to elute at or near the void volume.

  • Causality: The partitioning equilibrium for polar analytes in a C18/water system heavily favors the mobile phase. The hydrophobic C18 chains do not provide sufficient interaction sites for the polar amino alcohol.

  • Solutions:

    • Use a Polar-Embedded Column: These are modified C18 columns that have a polar group (e.g., amide or carbamate) embedded at the base of the alkyl chain.[9] This feature allows the column to be run in 100% aqueous mobile phase without phase collapse and provides an alternative interaction mechanism (hydrogen bonding) to help retain polar analytes.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds.[10] It uses a polar stationary phase (like bare silica or an amino-bonded phase) with a mobile phase rich in organic solvent (typically >80% acetonitrile). Water acts as the strong eluting solvent. This provides excellent retention for polar analytes that are unretained in reversed-phase.

    • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., heptafluorobutyric acid for the amine) into the mobile phase. This forms a neutral, more hydrophobic complex with the analyte, increasing its affinity for the C18 stationary phase. Note that ion-pairing reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[10]

Q2: My analyte has very poor UV absorbance. How can I achieve the required sensitivity for trace impurity analysis?

Answer: The carbamate group provides some UV absorbance, but it may be insufficient for detecting impurities at the 0.05% or 0.1% level required by ICH guidelines.

  • Causality: The molecule lacks a significant chromophore that absorbs strongly in the typical UV range (220-400 nm).

  • Solutions:

    • Use a Universal Detector: Employ a detector that does not rely on a chromophore. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent choices for non-volatile analytes like this one. Mass Spectrometry (MS) is the most powerful option, providing both sensitivity and mass information for identification.[11]

    • Pre-Column Derivatization: React the analyte and its impurities with a reagent that attaches a strongly UV-absorbing or fluorescent tag. Reagents like dansyl chloride or dabsyl chloride react with the primary amine (after deprotection) or the hydroxyl group to yield highly sensitive derivatives.[12][13] This is a common strategy for amino acid analysis.[14]

    • Monitor at Low Wavelengths: Attempt detection at lower UV wavelengths (e.g., 200-215 nm). While sensitivity might increase, baseline noise and interference from mobile phase components and other impurities will also be much higher.

HPLC Method Selection Decision Tree

This diagram helps guide the selection of an appropriate HPLC strategy for analyzing this compound.

start Start: Analyze This compound c18_test Attempt separation on a standard C18 column. start->c18_test retention_ok Is retention adequate (k' > 2)? c18_test->retention_ok optimize_rp Optimize RP Method (gradient, pH). retention_ok->optimize_rp Yes use_polar_embedded Switch to a Polar-Embedded C18 Column. retention_ok->use_polar_embedded No sensitivity_ok Is sensitivity sufficient for trace impurity detection? optimize_rp->sensitivity_ok try_hilic Use HILIC Mode (polar column, high organic MP). use_polar_embedded->try_hilic Still poor retention use_polar_embedded->sensitivity_ok Retention OK try_hilic->sensitivity_ok Retention OK use_uv Final Method: Optimized LC-UV. sensitivity_ok->use_uv Yes use_ms_cad Use a universal detector (MS, CAD, ELSD). sensitivity_ok->use_ms_cad No use_deriv Implement Pre-column Derivatization Protocol. use_ms_cad->use_deriv MS not available or analyte not ionizable

Caption: A decision tree for selecting the appropriate HPLC methodology.

Section 4: Spectroscopic Identification (NMR & MS)

While chromatography separates impurities, spectroscopy identifies them. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for impurity profiling.[15]

Spectroscopy FAQs

Q1: When should I use NMR versus LC-MS for impurity identification?

Answer: NMR and MS are complementary techniques that provide different types of information.

  • Use LC-MS for:

    • Screening and Detection: It is highly sensitive and ideal for detecting and quantifying trace-level impurities separated by HPLC or UPLC.[15]

    • Determining Molecular Weight: MS provides the molecular weight of the impurity and, with high-resolution MS (HRMS), its elemental composition. This is often the first piece of information used to propose a structure.

    • Complex Mixtures: It can easily handle complex mixtures, providing mass data for each peak separated by the LC.

  • Use NMR for:

    • Definitive Structure Elucidation: NMR is the gold standard for unequivocally determining the chemical structure of a compound.[16][17] It provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry.

    • Analyzing Isomers: NMR can distinguish between structural isomers that may have the same molecular weight and thus be indistinguishable by MS alone.

    • Quantification without a Reference Standard (qNMR): Quantitative NMR (qNMR) can be used to determine the concentration or purity of a substance without needing an identical reference standard, by comparing the integral of an analyte peak to that of a certified internal standard.[18]

The ideal workflow often involves using LC-MS to detect and isolate impurities, followed by NMR analysis of the isolated impurity for definitive structural confirmation.

Relationship between Analytical Techniques

The following diagram illustrates the synergistic relationship between separation and spectroscopic techniques in a typical impurity identification workflow.

cluster_0 Separation cluster_1 Identification & Quantification HPLC HPLC / UPLC Hyphenation Hyphenated Techniques (LC-MS, GC-MS) HPLC->Hyphenation Isolation Impurity Isolation (Prep-LC) HPLC->Isolation for unknown ID GC GC GC->Hyphenation MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition - High Sensitivity Report Final Report: Impurity Identified & Quantified MS->Report NMR NMR Spectroscopy - Definitive Structure - Isomer Differentiation - qNMR NMR->Report Sample Sample with Impurities Sample->HPLC Sample->GC Hyphenation->MS Isolation->NMR

Caption: Interplay between separation and spectroscopic techniques.

Section 5: Method Validation FAQs

Any analytical method used for quality control in drug development must be validated to ensure it is fit for purpose.[19] The validation parameters are defined by ICH guideline Q2(R1).[20][21]

Q1: What are the key parameters I need to assess when validating an impurity method?

Answer: For a quantitative impurity method, the following parameters are critical. For a limit test, the requirements are slightly different.

Parameter Definition (ICH Q2(R1)) Purpose in Impurity Analysis
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.[20]Ensures that the peaks for known impurities and degradation products are well-resolved from the main component and each other.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample.Confirms the detector response is proportional to the impurity concentration over the expected range.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[21]For impurities, this is typically from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[22]Demonstrates that the method can correctly measure a known amount of impurity spiked into the sample matrix.
Precision The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Assessed at three levels: Repeatability (same lab, analyst, day), Intermediate Precision (different days/analysts), and Reproducibility (between labs).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Determines the smallest amount of an impurity that can be detected by the method.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.This is the lowest level at which the impurity can be reliably measured. The LOQ must be at or below the reporting threshold.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.Shows the method is reliable during normal use (e.g., small changes in mobile phase pH, column temperature).

Q2: I don't have a reference standard for a newly discovered impurity. How can I validate the method for it?

Answer: This is a common scenario in early development. While a full validation requires a characterized standard, you can perform a partial validation.

  • Specificity: Can be demonstrated by showing the new impurity peak is resolved from all other peaks. Peak purity analysis using a diode array detector (DAD) or MS can support this.

  • Linearity & Range: Can be estimated using the relative response factor (RRF) of the new impurity compared to the main component, assuming it is structurally similar. This is a temporary measure until a standard is synthesized.

  • LOD/LOQ: Can be estimated based on the signal-to-noise ratio (S/N) of the impurity peak (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy & Precision: These are the most difficult to determine without a standard. Early on, precision may be assessed, but accuracy will be based on the RRF assumption. It is critical to state in the validation report that these values are estimates. Once a standard becomes available, these parameters must be formally determined.[20]

Section 6: Experimental Protocols
Protocol 1: GC-MS Analysis via Silylation

Objective: To quantify volatile and semi-volatile impurities after derivatization to improve chromatographic performance.

  • Sample Preparation:

    • Accurately weigh 10 mg of the this compound sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 or equivalent.

    • Inlet: Split/Splitless, 270°C, Split ratio 20:1.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 80°C, hold for 2 min.

      • Ramp 1: 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 min.

    • MS Detector: Quadrupole or TOF MS.

    • Source Temp: 230°C.

    • Quad Temp: 150°C.

    • Scan Range: 40-500 m/z.

Protocol 2: HILIC-MS Method for Polar Impurities

Objective: To achieve retention and separation of the polar parent compound and related polar impurities without derivatization.

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 10 mL of a 90:10 Acetonitrile/Water mixture. This ensures compatibility with the initial mobile phase conditions.[10]

    • Vortex to mix and filter through a 0.22 µm PTFE filter if necessary.

  • HILIC-MS Conditions:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm.

    • Column Temp: 40°C.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0.0 min: 95% B

      • 8.0 min: 60% B

      • 8.1 min: 95% B

      • 10.0 min: 95% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • MS Detector: ESI+ mode, scan range 100-600 m/z.

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparing 5-(Z-Amino)-1-pentanol and Boc-Protected Amino Pentanol Linkers in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and manufacturability of complex therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs).[1][2] The linker is not merely a spacer but a strategic component that dictates the synthetic route and the final properties of the conjugate.[3]

This guide provides an in-depth, objective comparison between two common classes of amino pentanol linkers: those protected by the Carboxybenzyl (Z or Cbz) group, exemplified by 5-(Z-Amino)-1-pentanol, and those protected by the tert-Butoxycarbonyl (Boc) group. We will explore the fundamental chemical differences, compare their performance based on deprotection chemistry, and provide validated experimental protocols to guide your selection process.

Fundamental Structural and Chemical Differences

At their core, both linker types provide a five-carbon aliphatic chain with a terminal primary amine and a terminal primary alcohol. This bifunctional nature allows for sequential conjugation—for instance, forming an amide bond via the amine and an ether or ester bond via the alcohol. The crucial difference lies in the choice of the temporary amine-protecting group: the Z-group versus the Boc-group.[4]

The Z-group (benzyloxycarbonyl) and Boc-group (tert-butoxycarbonyl) are both carbamates, but their distinct structures dictate their chemical lability and, consequently, the entire synthetic strategy.[5][6]

G cluster_0 This compound cluster_1 Boc-Amino-1-pentanol Z_Linker Boc_Linker

Figure 1: Chemical structures of Z-protected and Boc-protected amino-1-pentanol linkers.

The selection between these two protecting groups is primarily governed by the principle of orthogonality .[7][8] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others, which is paramount in multi-step synthesis involving sensitive biomolecules.[4]

Head-to-Head Performance Comparison: Z vs. Boc

The practical utility of these linkers is defined by the conditions required to remove the protecting group and liberate the primary amine for subsequent reactions.

FeatureThis compound (Cbz/Z Protection)Boc-Protected Amino Pentanol (Boc Protection)
Deprotection Condition Catalytic Hydrogenolysis: H₂, Pd/C. Very mild, neutral pH.[5] Strong Acidolysis: HBr in Acetic Acid.[9][10]Acidolysis: Trifluoroacetic Acid (TFA) or HCl.[11][12]
Orthogonality Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.[7]Orthogonal to hydrogenolysis-labile (Z) and base-labile (Fmoc) groups.
Key Advantages Deprotection byproducts (toluene, CO₂) are volatile and easily removed. Hydrogenolysis is extremely clean.[9]Deprotection is fast and efficient. Compatible with solid-phase synthesis strategies.
Limitations & Side Reactions Hydrogenolysis is incompatible with molecules containing reducible functional groups (e.g., alkynes, alkenes, nitro groups, some sulfur-containing residues).[4] The catalyst can be poisoned.The strong acid (TFA) can degrade acid-sensitive moieties. The released t-butyl cation can cause side reactions (alkylation) with nucleophilic residues like Tryptophan or Methionine, requiring scavengers.[5][11]
Stability of Linkage The resulting N-alkyl carbamate linkage is generally stable across a wide pH range (approx. 2-12).[13][14]The resulting N-alkyl carbamate linkage is also highly stable.[13][15]
Experimental Workflows & Protocols

To illustrate the practical implications of choosing one linker over the other, we will outline a common synthetic sequence: coupling a carboxylic acid-containing payload (e.g., a cytotoxic drug) to the linker's amine, followed by deprotection.

This workflow is ideal when the payload or final construct contains acid-sensitive groups but is stable to catalytic hydrogenation.

G start Payload-COOH + This compound step1 Amide Coupling (HATU, DIPEA, DMF) start->step1 1 intermediate1 Payload-CO-NH-(CH2)5-OH (Z-Protected) step1->intermediate1 2 step2 Z-Group Deprotection (H2, Pd/C, MeOH) intermediate1->step2 3 final Payload-CO-NH-(CH2)5-OH (Free Amine) step2->final 4

Figure 2: Synthetic workflow for payload conjugation and Z-group deprotection.

Protocol 1: Amide Coupling and Z-Group Deprotection

  • Amide Coupling:

    • Dissolve the carboxylic acid payload (1.0 equiv) and this compound (1.1 equiv) in anhydrous Dimethylformamide (DMF).

    • Add HATU (1.1 equiv) and Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

    • Upon completion, dilute with ethyl acetate, wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

  • Z-Group Deprotection (Catalytic Hydrogenolysis):

    • Dissolve the Z-protected intermediate (1.0 equiv) in Methanol (MeOH).

    • Carefully add Palladium on Carbon (10% Pd/C, ~10% by weight).

    • Purge the reaction vessel with Hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Deprotection is typically complete within 2-6 hours.

    • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected product.[9]

This is the preferred route when the molecule is incompatible with hydrogenation (e.g., contains reducible groups) but is stable to moderately strong acid.

G start Payload-COOH + Boc-Amino-1-pentanol step1 Amide Coupling (EDC, HOBt, DMF) start->step1 1 intermediate1 Payload-CO-NH-(CH2)5-OH (Boc-Protected) step1->intermediate1 2 step2 Boc-Group Deprotection (TFA, DCM, Scavenger) intermediate1->step2 3 final Payload-CO-NH-(CH2)5-OH (Free Amine) step2->final 4

Figure 3: Synthetic workflow for payload conjugation and Boc-group deprotection.

Protocol 2: Amide Coupling and Boc-Group Deprotection

  • Amide Coupling:

    • Follow the same general procedure as Protocol 1, Step 1. Alternative coupling reagents like EDC/HOBt can also be used effectively.[16]

  • Boc-Group Deprotection (Acidolysis):

    • Dissolve the Boc-protected intermediate (1.0 equiv) in Dichloromethane (DCM).

    • Causality Note: If the payload contains acid-sensitive but nucleophilic residues (e.g., Tryptophan), add a scavenger like triisopropylsilane (TIS) (5% v/v) to the DCM. The scavenger quenches the electrophilic t-butyl cations generated during deprotection, preventing unwanted side reactions.[10][11]

    • Add Trifluoroacetic Acid (TFA) to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 30-60 minutes, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene several times to remove residual TFA.

    • The resulting product is typically the TFA salt, which can be used directly or neutralized as needed for the subsequent step.

Strategic Selection: Making the Right Choice

Your choice between a Z-protected and a Boc-protected linker should be a strategic decision based on the overall molecular architecture of your target compound.

  • Choose this compound (Z-protection) when:

    • Your synthetic strategy relies on orthogonality with acid-labile groups (like Boc or t-butyl esters) that must remain intact.[7]

    • Your molecule is sensitive to strong acids but robust enough for catalytic hydrogenation.

    • You require an exceptionally clean deprotection step with volatile byproducts.

  • Choose a Boc-protected amino pentanol linker when:

    • Your molecule contains functional groups that are sensitive to reduction (alkenes, alkynes, nitro groups, etc.), making hydrogenation impossible.[4]

    • You are working with solid-phase peptide synthesis (SPPS), where the Boc/Bn protection strategy is well-established.[7][17]

    • You require a rapid deprotection step and are prepared to handle the resulting TFA salt or perform a subsequent neutralization.

Conclusion

Both this compound and Boc-protected amino pentanol linkers are powerful tools in the arsenal of the medicinal chemist and drug developer. There is no universally "better" option; the optimal choice is context-dependent. The Z-group offers mild, neutral deprotection via hydrogenolysis, providing orthogonality to acid-labile groups. The Boc-group, conversely, provides orthogonality to groups sensitive to reduction, with a fast and efficient acid-catalyzed deprotection. By understanding the fundamental principles of their reactivity, stability, and orthogonality, researchers can design more robust, efficient, and successful synthetic routes for the next generation of targeted therapeutics.

References

A Senior Application Scientist's Guide to Mass Spectrometry Analysis for the Structural Confirmation of 5-(Z-Amino)-1-pentanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the structural confirmation and analysis of 5-(Z-Amino)-1-pentanol derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature. Our objective is to equip you with the necessary insights to select and implement the most effective analytical strategies for this compound class.

Introduction: The Analytical Imperative for this compound Derivatives

This compound, also known as Benzyl N-(5-hydroxypentyl)carbamate, possesses a molecular weight of 237.29 g/mol and the molecular formula C₁₃H₁₉NO₃.[1][2] As a bifunctional molecule featuring a carbamate-protected amine and a primary alcohol, it serves as a versatile building block in medicinal chemistry and materials science. The benzyloxycarbonyl (Z or Cbz) protecting group is crucial for directing synthetic pathways, but its presence, along with the polar alcohol and amino moieties, presents unique challenges and opportunities for mass spectrometric analysis.

Accurate structural confirmation is paramount to ensure the integrity of synthetic products and to understand their metabolic fate. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[3] This guide will compare and contrast the most pertinent mass spectrometry techniques to provide a clear pathway for robust structural elucidation.

Choosing the Right Tool: A Comparative Analysis of Mass Spectrometry Techniques

The selection of an appropriate mass spectrometry platform is dictated by the analytical goal, whether it be qualitative confirmation, precise quantification, or in-depth structural characterization. For molecules like this compound derivatives, the choice of ionization source and mass analyzer is critical.

Ionization Techniques: Bringing Molecules into the Gas Phase

Electrospray Ionization (ESI) is the preeminent technique for polar molecules such as amino alcohols and their derivatives.[4][5] Its soft ionization mechanism typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source, making it ideal for accurate molecular weight determination.

In contrast, Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, thermally stable compounds and is less effective for polar analytes that do not readily volatilize.[6][7] Matrix-Assisted Laser Desorption/Ionization (MALDI) is primarily employed for large molecules like proteins and is generally not the first choice for small molecule analysis due to potential matrix interference in the low mass range.[5][8]

Recommendation: ESI is the superior choice for the analysis of this compound derivatives due to their polar nature, ensuring efficient ionization and preservation of the molecular ion for subsequent fragmentation analysis.

Mass Analyzers: Resolving and Detecting Ions

The choice of mass analyzer dictates the resolution, mass accuracy, sensitivity, and speed of the analysis. The three most common types used for this application are Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Orbitrap systems.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Use Targeted Quantification (MRM/SRM)High-Resolution Qualitative & Quantitative AnalysisUltra-High-Resolution Qualitative & Quantitative Analysis
Resolution Low (~1 Da)High (10,000 - 50,000 FWHM)Very High to Ultra-High (30,000 - >140,000 FWHM)
Mass Accuracy N/A (Unit Mass)< 5 ppm< 2 ppm (often < 1 ppm with internal calibration)
Scan Speed Very Fast (ms per transition)Fast (Hz to kHz range)Slower (dependent on resolution)
Dynamic Range Excellent (5-6 orders of magnitude)Good (3-4 orders of magnitude)Good (3-4 orders of magnitude intrascan)
Key Advantage Unmatched sensitivity and selectivity for quantification.Excellent for unknown identification and confirmation.Unparalleled confidence in formula determination and structural elucidation.[1][9]

Causality of Selection:

  • For routine confirmation and high-throughput quantification , a Triple Quadrupole (QqQ) is the workhorse. Its Multiple Reaction Monitoring (MRM) capability provides exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

  • For structural elucidation and unknown identification , a Q-TOF or Orbitrap is essential.[3] Their high-resolution accurate mass (HRAM) capabilities allow for the confident determination of elemental composition for both the parent ion and its fragments.[10][11] Orbitrap technology, in particular, offers superior resolution that can resolve fine isotopic structures, further increasing confidence in compound identification.[12]

Deciphering the Code: Fragmentation Analysis of this compound

Understanding the fragmentation pattern is the key to confirming the structure. Based on the known fragmentation of its constituent functional groups—amines, alcohols, and the benzyloxycarbonyl protecting group—we can predict the tandem mass spectrum (MS/MS) of this compound.[13][14]

Upon collisional activation of the protonated molecule [M+H]⁺ (m/z 238.14), several key fragmentation pathways are anticipated:

  • Loss of the Benzyloxy Group: A dominant fragmentation pathway for benzyloxycarbonyl-protected amines is the cleavage of the C-O bond, leading to the loss of a benzyloxy radical (•OCH₂C₆H₅, 107 Da) or benzyl alcohol (HOCH₂C₆H₅, 108 Da).[15] This results in a prominent fragment ion.

  • Formation of the Tropylium Ion: The benzyl group itself is prone to rearrangement to the highly stable tropylium cation (m/z 91), a hallmark of compounds containing a benzyl moiety.[2]

  • Alpha Cleavage: Characteristic of amines and alcohols, alpha cleavage involves the breaking of the C-C bond adjacent to the heteroatom. For the amine, this can lead to the formation of an iminium ion.

  • Loss of Water: Alcohols frequently undergo dehydration, resulting in a neutral loss of 18 Da.

The diagram below illustrates the predicted major fragmentation pathways for protonated this compound.

G M [M+H]⁺ m/z 238.14 This compound F1 m/z 130.10 Loss of Benzyl Alcohol (-108 Da) M->F1 - C₇H₈O F2 m/z 91.05 Tropylium Ion M->F2 via rearrangement F3 m/z 152.10 Loss of C₅H₁₀O (-86 Da) M->F3 - C₅H₁₀O F4 m/z 220.13 Loss of H₂O (-18 Da) M->F4 - H₂O F5 m/z 106.06 Benzylamine fragment M->F5 Cleavage G cluster_prep Sample Preparation cluster_lc LC Separation (HILIC) cluster_ms MS Detection Stock 1 mg/mL Stock in MeOH Working Dilute to 1-10 µg/mL in Mobile Phase Stock->Working Inject Inject 2-5 µL Working->Inject Column HILIC Column (Amide or Zwitterionic) Inject->Column Gradient Acetonitrile/Water Gradient Elution Column->Gradient ESI Positive ESI Gradient->ESI Analyzer Mass Analyzer (Q-TOF or Orbitrap) ESI->Analyzer MS1 Full Scan MS (m/z 50-300) Analyzer->MS1 MS2 Tandem MS (MS/MS) on m/z 238.14 Analyzer->MS2

References

comparative study of different deprotection methods for Z-protected linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of the Z-Group in Linker Chemistry

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in the field of organic synthesis, has been an indispensable tool for amine protection since its introduction by Max Bergmann and Leonidas Zervas in 1932.[1][2] Particularly in the intricate world of peptide synthesis and the development of complex drug conjugates, the Z-group's stability across a range of conditions and the variety of methods for its removal have cemented its utility.[1][3] Linker chemistry is a critical determinant of a drug conjugate's efficacy and safety, and the choice of protecting groups, such as the Z-group, is fundamental to a successful synthetic strategy.[4][5][6]

This guide provides an in-depth, comparative analysis of the most prevalent deprotection methods for Z-protected linkers. We will delve into the mechanistic underpinnings of each technique, present objective experimental data to support performance claims, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Core Deprotection Methodologies: A Mechanistic and Practical Overview

The cleavage of the Z-group from a linker primarily proceeds through two major pathways: catalytic hydrogenolysis and acidolysis. The selection of the optimal method is contingent upon the substrate's molecular architecture, the presence of other sensitive functional groups, and scalability considerations.[1][3]

Catalytic Hydrogenolysis: The Mild and Efficient Workhorse

Catalytic hydrogenolysis stands as the most frequently employed method for Z-group removal due to its remarkably mild and clean reaction profile.[1][7] The fundamental principle involves the cleavage of the benzylic C-O bond in the presence of a metal catalyst and a hydrogen source, yielding the deprotected amine, toluene, and carbon dioxide as the sole byproducts.[2][3]

Mechanism: The reaction is initiated by the oxidative addition of the benzylic C-O bond to the surface of the palladium catalyst. This is followed by hydrogenolysis, where hydrogen atoms cleave the activated bond, leading to the release of the deprotected amine and toluene. The resulting carbamic acid is unstable and spontaneously decarboxylates to liberate the free amine and carbon dioxide.

Key Variants:

  • Classical Hydrogenolysis (H₂ gas): This method utilizes hydrogen gas, typically at atmospheric or slightly elevated pressure, with a palladium on carbon (Pd/C) catalyst. It is highly efficient and generally provides excellent yields.[1][8] However, the use of flammable hydrogen gas can pose safety concerns, particularly on a large scale.[3]

  • Transfer Hydrogenolysis: A safer alternative to using pressurized hydrogen gas, this technique employs a hydrogen donor in situ.[3] Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and triethylsilane, used in conjunction with a Pd/C catalyst.[1][3] While generally very effective, these reactions may require elevated temperatures.[1]

Causality Behind Experimental Choices: The choice of solvent (typically methanol or ethanol) is crucial as it must solubilize the substrate without interfering with the catalytic process. The catalyst loading (usually 5-10 mol%) is optimized to ensure a reasonable reaction rate without excessive cost or contamination of the final product with residual palladium.[1]

Acidolysis: A Robust Alternative for Hydrogenation-Sensitive Substrates

For molecules containing functional groups susceptible to reduction, such as alkenes, alkynes, or nitro groups, acid-mediated deprotection provides a powerful alternative.[1][9] This method relies on the cleavage of the Z-group under strong acidic conditions.

Mechanism: The acid protonates the carbamate oxygen, making the benzylic carbon more electrophilic. A nucleophile (often the conjugate base of the acid) then attacks the benzylic carbon in an SN2-type displacement, or the benzyl cation is formed and subsequently captured. The resulting unstable carbamic acid then decomposes to the desired amine and carbon dioxide.

Key Variants:

  • Strong Brønsted Acids: A common reagent for this purpose is a solution of hydrogen bromide in acetic acid (HBr/AcOH).[10] This method is highly effective but employs harsh conditions that may not be suitable for substrates with other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc).[1][11]

  • Lewis Acids: Lewis acids, such as aluminum chloride (AlCl₃) or trimethylsilyl iodide (TMSI), can also facilitate Z-group cleavage.[1][12] These methods can sometimes offer greater functional group tolerance compared to strong Brønsted acids.[1]

Causality Behind Experimental Choices: The use of scavengers, such as anisole or thioanisole, is often necessary during acidolysis to trap the liberated benzyl cation, preventing potential side reactions with sensitive residues like tryptophan or methionine.[13] The choice of acid and solvent system must be carefully considered to ensure cleavage of the Z-group without affecting other protecting groups, a concept known as orthogonality.[8][14]

Comparative Performance Data

The following table summarizes the key performance characteristics of the different deprotection methods for Z-protected linkers, based on literature data.

Method Typical Reagents & Conditions Yield (%) Advantages Limitations & Incompatibilities
Catalytic Hydrogenolysis (H₂ gas) 10% Pd/C, H₂ (1 atm), MeOH or EtOH, RT, 1-4 h>95%Very mild, neutral pH, clean byproducts, compatible with acid/base-labile groups.[1]Incompatible with reducible groups (alkenes, alkynes, nitro groups, some aryl halides); catalyst can be poisoned by sulfur-containing compounds.[1][15]
Transfer Hydrogenolysis 10% Pd/C, Ammonium Formate, MeOH, Reflux, 1-3 h>90%Avoids the use of pressurized H₂ gas, often faster reaction times.[1][3]Same as catalytic hydrogenation; may require elevated temperatures.[1]
Strong Acidolysis (HBr/AcOH) 33% HBr in Acetic Acid, RT, 1-2 h>90%Metal-free, effective for substrates sensitive to reduction.[1][10]Harsh acidic conditions, not orthogonal with other acid-labile groups (e.g., Boc).[1][11]
Lewis Acid-Mediation (AlCl₃) AlCl₃, HFIP, RT, 1-3 h>95%Metal-free, mild conditions (RT), high functional group tolerance (nitro, halogens, esters).[1]Not compatible with Boc groups; HFIP is a specialty solvent.[1]

Visualizing the Deprotection Pathways

Deprotection Workflow

Deprotection_Workflow start Z-Protected Linker decision Substrate Compatibility Check start->decision h2 Catalytic Hydrogenolysis decision->h2 Reducible groups absent? acid Acidolysis decision->acid Reducible groups present? product Deprotected Linker h2->product acid->product

Caption: Decision workflow for selecting a Z-group deprotection method.

Catalytic Hydrogenolysis Mechanism

Hydrogenolysis_Mechanism Z_Linker R-NH-Z Catalyst Pd/C Z_Linker->Catalyst Intermediate [Adsorbed Complex] Catalyst->Intermediate Oxidative Addition H2 H₂ H2->Catalyst Products R-NH₂ + Toluene + CO₂ Intermediate->Products Hydrogenolysis & Decarboxylation

Caption: Simplified mechanism of catalytic hydrogenolysis for Z-group cleavage.

Detailed Experimental Protocols

Protocol 1: Z-Group Deprotection via Catalytic Hydrogenolysis (H₂ Gas)

This protocol describes a general procedure for the deprotection of a Z-protected amine using palladium on carbon and hydrogen gas.[1][8]

  • Dissolution: Dissolve the Z-protected substrate in a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), in a flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with an inert gas, such as nitrogen or argon, to remove air.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

  • Work-up: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. Further purification, if necessary, can be performed by crystallization or chromatography.

Protocol 2: Z-Group Deprotection via Transfer Hydrogenolysis

This protocol provides a safer alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.[1]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the Z-protected compound in methanol (MeOH).

  • Reagent Addition: Add 10% palladium on carbon (Pd/C, 5-10 mol%) followed by ammonium formate (typically 5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction for completion using TLC or LC-MS (typically 1-3 hours).

  • Filtration and Work-up: Cool the reaction to room temperature and filter through celite to remove the catalyst. Rinse the filter cake with methanol. Concentrate the filtrate under reduced pressure. The crude product can then be purified as required.

Protocol 3: Z-Group Deprotection via Acidolysis with HBr in Acetic Acid

This protocol is suitable for substrates that are incompatible with hydrogenation conditions.[1][10]

  • Reaction Setup: In a well-ventilated fume hood, dissolve the Z-protected substrate in glacial acetic acid. If the substrate contains sensitive residues, add a scavenger like anisole.

  • Reagent Addition: Cool the solution in an ice bath and add a 33% solution of hydrogen bromide (HBr) in acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, precipitate the product by adding cold diethyl ether.

  • Isolation: Collect the precipitated product (often the hydrobromide salt) by filtration, wash with cold ether, and dry under vacuum.

Conclusion and Future Perspectives

The deprotection of Z-protected linkers is a critical transformation in the synthesis of complex molecules for research and drug development. Catalytic hydrogenolysis remains the method of choice for its mildness and efficiency, with transfer hydrogenolysis offering a safer, scalable alternative.[3] Acidolysis, while harsher, provides an essential tool for substrates incompatible with reductive conditions.[16] The choice of deprotection strategy must be carefully considered in the context of the overall synthetic plan, paying close attention to functional group compatibility and orthogonality with other protecting groups.[14][17] As the demand for more complex and sensitive molecular architectures grows, the development of even milder and more selective deprotection methods will continue to be an area of active research.

References

A Researcher's Guide to NMR Spectroscopy for Characterizing Products from 5-(Z-Amino)-1-pentanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of synthesized molecules is a cornerstone of success. For researchers working with 5-(Z-Amino)-1-pentanol, also known as benzyl N-(5-hydroxypentyl)carbamate[1], understanding the structural nuances of its reaction products is critical. This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for this purpose, offering a comparative analysis with other analytical techniques and providing actionable, field-proven insights for researchers, scientists, and drug development professionals.

The Central Role of NMR in Structural Elucidation

This compound is a versatile bifunctional molecule, presenting both a protected amine and a primary alcohol for further chemical modification. Reactions can occur at the hydroxyl group (O-acylation, O-alkylation), or the carbamate can be deprotected to liberate the primary amine for subsequent reactions like N-alkylation or amidation. Each of these transformations yields a unique chemical entity whose structure must be unequivocally confirmed. NMR spectroscopy stands as the most powerful technique for this, providing a detailed atomic-level map of the molecule.[2]

This guide will navigate the intricacies of using one- and two-dimensional NMR techniques to distinguish between potential reaction products. We will delve into the causality behind experimental choices and present data in a clear, comparative format to aid in your analytical workflow.

Comparative Analysis of Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-faceted analytical approach provides the most robust characterization. Here, we compare NMR with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, and conformational analysis.[2]Unambiguous structure determination.[2]Relatively low sensitivity, requires higher sample concentrations.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, excellent for confirming molecular formula.Does not provide detailed structural connectivity; isomeric differentiation can be challenging.
FTIR Spectroscopy Presence of functional groups.Fast and simple, good for monitoring reaction progress (e.g., appearance/disappearance of O-H or C=O bands).Provides limited structural information, spectra can be complex and overlapping.

This integrated approach ensures a self-validating system of characterization. For instance, while MS can confirm the expected molecular weight of an O-acylated product, only NMR can definitively prove the position of the acyl group.

Deciphering Reaction Products with 1D and 2D NMR

Let's consider a hypothetical reaction scenario where this compound undergoes O-acetylation to yield benzyl N-(5-acetoxypentyl)carbamate.

1H NMR: The First Look

The 1H NMR spectrum provides the initial and most direct evidence of a successful reaction. Key diagnostic signals to monitor include:

  • Disappearance of the Hydroxyl Proton: The broad singlet corresponding to the alcohol's -OH proton will disappear.

  • Appearance of an Acetyl Methyl Singlet: A new singlet, typically around 2.0 ppm, will appear, corresponding to the methyl protons of the newly introduced acetate group.

  • Downfield Shift of the Methylene Protons Adjacent to Oxygen: The triplet corresponding to the -CH2OH protons will shift downfield upon acetylation to -CH2OAc, typically from ~3.6 ppm to ~4.0 ppm, due to the deshielding effect of the carbonyl group.

13C NMR: Confirming the Carbon Skeleton

The 13C NMR spectrum corroborates the 1H NMR data and confirms changes to the carbon framework. Key indicators of O-acetylation include:

  • Appearance of a Carbonyl Carbon Signal: A new resonance in the carbonyl region (~171 ppm) will be present.

  • Appearance of an Acetyl Methyl Carbon Signal: A new signal around 21 ppm will correspond to the methyl carbon of the acetate group.

  • Downfield Shift of the Methylene Carbon Adjacent to Oxygen: The carbon of the -CH2OH group will shift downfield upon acetylation.

2D NMR: Unambiguous Connectivity

For more complex derivatives or in cases of ambiguity, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals 1H-1H coupling networks, allowing for the tracing of the entire pentyl chain and confirming the connectivity of the protons.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded 1H and 13C nuclei, providing a definitive assignment of each proton to its corresponding carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming the exact location of newly introduced functional groups. For our O-acetylation example, a crucial HMBC correlation would be observed between the protons of the -CH2OAc group and the carbonyl carbon of the acetate, confirming the ester linkage.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Dissolution: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues and ensure high-quality spectra.

Standard NMR Data Acquisition Workflow

Caption: Standard workflow for NMR-based structure elucidation.

Distinguishing Isomers: A Common Challenge

In many synthetic routes, the potential for isomeric products is a significant concern. For instance, if a reaction targets a specific site on a more complex molecule derived from this compound, NMR is crucial for distinguishing between regioisomers. The distinct chemical environments of protons and carbons in different isomers will lead to unique chemical shifts and coupling patterns in the NMR spectra. 2D NMR techniques, particularly HMBC and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for resolving such structural ambiguities.

Conclusion

NMR spectroscopy is an indispensable tool for researchers working with this compound and its derivatives. A thorough understanding and application of 1D and 2D NMR techniques, complemented by other analytical methods, provides the necessary framework for unambiguous structural characterization. By following the principles and protocols outlined in this guide, scientists can confidently elucidate the structures of their reaction products, paving the way for successful drug discovery and development endeavors.

References

The Strategic Role of Benzyl N-(5-hydroxypentyl)carbamate in Drug Discovery: A Comparative Guide to Linker Technologies

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of targeted therapeutics, the success of a molecule often hinges on its architecture. Modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) have revolutionized our approach to treating diseases like cancer by delivering potent payloads or orchestrating protein degradation with high precision. The linchpin of these sophisticated constructs is the chemical linker—a component that, far from being a simple spacer, critically dictates the stability, efficacy, pharmacokinetics, and toxicity profile of the entire therapeutic.

This guide provides an in-depth analysis of Benzyl N-(5-hydroxypentyl)carbamate , a versatile linker gaining traction in drug discovery programs. We will dissect its molecular attributes and compare its performance profile against established and alternative linker technologies, supported by experimental principles and data from the field. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the rational design of next-generation targeted therapies.

Profiling Benzyl N-(5-hydroxypentyl)carbamate: A Stable, Flexible Linker

Benzyl N-(5-hydroxypentyl)carbamate is a bifunctional molecule increasingly utilized as a linker, particularly in the synthesis of PROTACs.[1][2][3] Its structure is defined by two key features: a highly stable benzyl carbamate group and a five-carbon alkyl chain terminating in a hydroxyl group.[4]

  • The Benzyl Carbamate Moiety: The carbamate group is an amide-ester hybrid that exhibits exceptional chemical and proteolytic stability.[4] This stability is crucial for linkers in therapeutics that must endure the journey through systemic circulation without premature degradation. The benzyl group acts as a robust protecting group for the amine, ensuring the linker's integrity until it reaches its destination. Unlike cleavable linkers, this carbamate is designed to remain intact.

  • The 5-Hydroxypentyl Chain: This component serves as a flexible, hydrophobic spacer. In PROTACs, the length and composition of this chain are critical for optimizing the formation of a productive ternary complex between the target protein and an E3 ligase.[5][6] The alkyl nature of the chain can enhance membrane permeability, a key factor for the bioavailability of orally administered drugs.[][8] The terminal hydroxyl group provides a convenient and reactive handle for conjugation to either the target-binding ligand or the E3 ligase-recruiting moiety.[4][9]

This combination of a stable anchor and a tunable spacer makes Benzyl N-(5-hydroxypentyl)carbamate a valuable building block for creating non-cleavable PROTACs where sustained, stable linkage is paramount.

Comparative Analysis of Linker Technologies

The selection of a linker is a strategic decision based on the therapeutic modality (e.g., ADC vs. PROTAC), the nature of the payload or ligand, and the desired mechanism of action. Here, we compare Benzyl N-(5-hydroxypentyl)carbamate, as a representative non-cleavable alkyl linker, with other major classes of linkers.

vs. Enzymatically-Cleavable Linkers (e.g., Valine-Citrulline)

Enzyme-cleavable linkers are the cornerstone of many successful ADCs. The most prominent example is the dipeptide valine-citrulline (Val-Cit), which is specifically designed to be cleaved by Cathepsin B, a protease that is often overexpressed in the lysosomes of tumor cells.[10][11][12]

Mechanism of Action: Upon internalization of the ADC into a cancer cell, it is trafficked to the lysosome. The high concentration of Cathepsin B in this acidic compartment cleaves the amide bond between citrulline and a self-immolative spacer (typically a p-aminobenzyl carbamate, PABC), triggering the release of the cytotoxic payload.[12]

Performance Comparison:

  • Stability vs. Release: The primary difference lies in their intended function. The benzyl carbamate linker is designed for maximum stability, ensuring the two ends of a PROTAC remain connected. In contrast, the Val-Cit linker is designed for conditional lability, ensuring payload release only after internalization into the target cell.[13][14]

  • Therapeutic Application: Benzyl N-(5-hydroxypentyl)carbamate is ideal for PROTACs, where the entire molecule is the active agent. Val-Cit is essential for ADCs, where the payload must be liberated from the antibody to exert its cytotoxic effect.

  • Bystander Effect: Cleavable linkers like Val-Cit can enable a "bystander effect." If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, enhancing the therapeutic impact.[10] This is not a feature of non-cleavable linkers.

vs. Acid-Labile Linkers (e.g., Hydrazone)

Acid-labile linkers, such as those containing a hydrazone bond, exploit the pH differential between the bloodstream (pH ~7.4) and the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[10][]

Mechanism of Action: These linkers are relatively stable at physiological pH but undergo rapid hydrolysis under acidic conditions. This pH-triggered cleavage releases the conjugated drug inside the cell following endocytosis of the ADC.[11]

Performance Comparison:

  • Plasma Stability: While effective, hydrazone linkers can suffer from a degree of instability in systemic circulation, leading to premature drug release and potential off-target toxicity.[11][] Benzyl carbamate linkers exhibit significantly higher plasma stability due to the robustness of the carbamate bond.[13][14]

  • Cleavage Control: The cleavage of hydrazones is solely pH-dependent. The action of enzyme-cleavable linkers depends on the presence of specific proteases, which can offer an additional layer of tumor selectivity. The stability of the benzyl carbamate linker is independent of both factors.

  • Structural Control: Acid-labile linkers offer considerable control over release rates through steric and electronic modifications near the hydrolyzable bond.[]

vs. Self-Immolative Linkers (e.g., PABC)

Self-immolative linkers are sophisticated systems designed for clean and efficient payload release. The most common is the p-aminobenzyl carbamate (PABC) spacer, which is often used in conjunction with an enzymatic trigger like Val-Cit.[16][17]

Mechanism of Action: Cleavage of the trigger (e.g., the Val-Cit dipeptide by Cathepsin B) exposes a free amine on the PABC unit. This initiates a rapid, spontaneous 1,6-elimination electronic cascade, which fragments the linker to release the unmodified payload, carbon dioxide, and a stable byproduct.[16][18][19]

Performance Comparison:

  • Functional Role: In Benzyl N-(5-hydroxypentyl)carbamate, the benzyl carbamate is a stable, terminal group. In a PABC system, the carbamate is an integral, dynamic part of the payload release mechanism. The PABC linker is itself designed to decompose.

  • Complexity and Application: PABC systems are more complex to synthesize but are essential for releasing drugs that are attached via a carbamate linkage, especially those with hydroxyl or amine functional groups. The simpler structure of Benzyl N-(5-hydroxypentyl)carbamate is suited for applications where cleavage is not required.

vs. Polyethylene Glycol (PEG) Linkers

Like the alkyl chain in our topic molecule, polyethylene glycol (PEG) chains are widely used as flexible spacers in PROTAC design.[6][20]

Performance Comparison:

  • Hydrophilicity vs. Hydrophobicity: This is the key difference. PEG linkers are composed of repeating ethylene glycol units, making them highly hydrophilic.[5] This improves the aqueous solubility of the PROTAC, which can be a major challenge. The pentyl chain of Benzyl N-(5-hydroxypentyl)carbamate is hydrophobic (lipophilic).

  • Cell Permeability: The hydrophobicity of alkyl linkers can be advantageous for passive diffusion across cell membranes, potentially leading to better bioavailability and tissue distribution compared to more polar PEGylated analogues.[]

  • Metabolic Stability: Alkyl chains are often metabolically "inert," whereas PEG chains can be subject to oxidation.[] However, the amide/ester bonds connecting the linker to the ligands are common sites of metabolism for both linker types.

Data Summary: A Comparative Overview of Linker Technologies

Linker TypeRepresentative ExampleCleavage MechanismPlasma StabilityKey AdvantageKey DisadvantageTypical Application
Non-Cleavable Alkyl Carbamate Benzyl N-(5-hydroxypentyl)carbamate Non-Cleavable Very High High stability, good membrane permeability.[][13]Hydrophobic, may decrease solubility.[8]PROTACs
Enzymatically-Cleavable Valine-Citrulline (Val-Cit)Cathepsin B in lysosomesHighHigh tumor selectivity, enables bystander effect.[10][12]Potential instability in rodent plasma; complex synthesis.[12]ADCs
Acid-Labile HydrazoneLow pH in endosomes/lysosomesModerateSimple mechanism, broad applicability.[]Risk of premature release in circulation.[11]ADCs
Self-Immolative p-Aminobenzyl Carbamate (PABC)Triggered 1,6-eliminationHigh (dependent on trigger)Clean and rapid release of unmodified payload.[16]Synthetically complex.ADCs
Flexible Hydrophilic PEG ChainNon-CleavableHighImproves aqueous solubility.[5][20]Can decrease cell permeability.[]PROTACs, ADCs

Experimental Protocols

General Synthesis of Benzyl N-(5-hydroxypentyl)carbamate

The synthesis of Benzyl N-(5-hydroxypentyl)carbamate can be achieved through standard organic chemistry reactions. A common route involves the reaction of 5-amino-1-pentanol with benzyl chloroformate under basic conditions.

Protocol:

  • Dissolution: Dissolve 5-amino-1-pentanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Carbamate Formation: Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature remains at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using an organic solvent like DCM, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Benzyl N-(5-hydroxypentyl)carbamate.

This protocol is a generalized representation. Specific conditions may vary and should be optimized based on literature precedents for similar transformations.

In Vitro Plasma Stability Assay

This protocol provides a framework for assessing the stability of a linker-drug conjugate in plasma.[21]

Objective: To determine the rate of degradation or payload release from a conjugate in plasma over time.

Materials:

  • Test conjugate (e.g., PROTAC synthesized using the linker).

  • Control conjugate (with a known stable or unstable linker).

  • Pooled plasma (human, mouse, rat).

  • Phosphate-buffered saline (PBS).

  • Acetonitrile with 0.1% formic acid (for protein precipitation).

  • LC-MS/MS system.

Procedure:

  • Preparation: Prepare a stock solution of the test conjugate in a minimal amount of DMSO.

  • Incubation: Spike the stock solution into pre-warmed (37 °C) plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is <1%.

  • Time Points: Incubate the plasma samples at 37 °C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the plasma proteins.

  • Sample Processing: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.

  • Quantification: Quantify the concentration of the intact conjugate remaining at each time point relative to the t=0 sample.

  • Data Analysis: Plot the percentage of intact conjugate remaining versus time. From this data, the half-life (t½) of the conjugate in plasma can be calculated.

Visualizing Linker Roles and Mechanisms

PROTAC_Structure TargetProtein Target Protein TargetBinder TargetBinder TargetProtein->TargetBinder Binds PROTAC E3Ligase E3 Ubiquitin Ligase E3Binder E3Binder E3Binder->E3Ligase Binds

Linker_Fate cluster_ADC ADC with Cleavable Linker (e.g., Val-Cit) cluster_PROTAC PROTAC with Non-Cleavable Linker ADC_Internalization 1. ADC Internalization ADC_Lysosome 2. Trafficking to Lysosome ADC_Internalization->ADC_Lysosome ADC_Cleavage 3. Enzymatic Cleavage of Linker ADC_Lysosome->ADC_Cleavage ADC_Release 4. Payload Release & Target Engagement ADC_Cleavage->ADC_Release PROTAC_Entry 1. PROTAC Cell Entry PROTAC_Ternary 2. Ternary Complex Formation (Target-PROTAC-E3) PROTAC_Entry->PROTAC_Ternary PROTAC_Ub 3. Target Ubiquitination (Linker remains intact) PROTAC_Ternary->PROTAC_Ub PROTAC_Degrade 4. Proteasomal Degradation of Target PROTAC_Ub->PROTAC_Degrade

Conclusion and Future Perspectives

Benzyl N-(5-hydroxypentyl)carbamate exemplifies a class of stable, non-cleavable alkyl linkers that are indispensable tools in modern drug discovery. Its high stability makes it an excellent choice for modalities like PROTACs, where the linker's primary role is to maintain the structural integrity of the bifunctional molecule. The alkyl spacer provides a hydrophobic and flexible connection that can be optimized to enhance cell permeability and facilitate the formation of a productive ternary complex.

In contrast, cleavable linkers, such as the enzymatically-sensitive Val-Cit dipeptide and pH-sensitive hydrazones, are tailored for applications like ADCs where the conditional release of a payload at the target site is the central therapeutic strategy.

The choice of linker is not a one-size-fits-all decision. It requires a deep understanding of the drug's mechanism of action, the biological environment of the target, and the physicochemical properties of the entire conjugate. As our understanding of the intricate interplay between linker structure and biological activity deepens, we can expect the development of even more sophisticated and "smart" linkers. These future linkers may incorporate multiple functionalities, offering finer control over drug release, targeting, and overall therapeutic performance, further advancing the frontier of precision medicine.

References

A Comparative Guide to Orthogonal Protection Strategies Involving 5-(Z-Amino)-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and efficient synthesis of complex molecules is a cornerstone of innovation. In this context, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the desired chemical transformations.[1] This guide provides an in-depth technical comparison of orthogonal protection strategies centered around 5-(Z-amino)-1-pentanol, a bifunctional building block with significant applications in medicinal chemistry and materials science.

The benzyloxycarbonyl (Z or Cbz) group, a stalwart in peptide chemistry since its introduction by Bergmann and Zervas, serves as our primary focus.[2][3] Its unique deprotection conditions, primarily catalytic hydrogenolysis, render it orthogonal to many other commonly employed protecting groups.[4][5] This guide will dissect the nuances of employing the Z-group in concert with other key protecting groups, providing field-proven insights and actionable experimental protocols to empower your synthetic endeavors.

The Principle of Orthogonality: A Chemist's Key to Selectivity

In multi-step organic synthesis, particularly when dealing with polyfunctional molecules, the ability to selectively unmask a single reactive site in the presence of others is crucial. This is the essence of an orthogonal protection strategy.[6][7] It involves the use of multiple protecting groups, each susceptible to cleavage under a unique set of conditions, thus allowing for their independent removal.[8] This high degree of control is indispensable for the synthesis of complex peptides, modified natural products, and other intricate molecular architectures.[9][10]

The Z-Group in Context: A Comparative Analysis

The Z-group's stability to both mildly acidic and basic conditions makes it an excellent component of an orthogonal protection scheme.[5] To illustrate its utility, we will compare it with three other widely used amine protecting groups: tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). Each of these groups possesses distinct lability, forming the basis of a versatile synthetic toolbox.

Protecting Group Abbreviation Structure Introduction Reagent Cleavage Conditions Stability Orthogonal To
Benzyloxycarbonyl Z, CbzPhCH₂OCO-Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH)[4][11]Stable to mild acid and baseBoc, Fmoc, Alloc
tert-Butoxycarbonyl Boc(CH₃)₃COCO-Di-tert-butyl dicarbonate (Boc₂O)Strong Acids (TFA, HCl)[12][]Stable to base and hydrogenolysisZ, Fmoc, Alloc
9-Fluorenylmethoxycarbonyl FmocFm-CH₂OCO-Fmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[][14]Stable to acid and hydrogenolysisZ, Boc, Alloc
Allyloxycarbonyl AllocCH₂=CHCH₂OCO-Allyl chloroformate (Alloc-Cl)Pd(0) catalysis (e.g., Pd(PPh₃)₄ and a scavenger)[15]Stable to acid and baseZ, Boc, Fmoc

Experimental Workflows: A Practical Guide

The following protocols provide a framework for the orthogonal protection of 5-amino-1-pentanol. These are generalized procedures and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Synthesis of this compound

This initial step involves the selective protection of the more nucleophilic amino group of 5-amino-1-pentanol.

Diagram of the Protection of 5-amino-1-pentanol with the Z-group.

G cluster_0 Reaction Scheme 5-amino-1-pentanol 5-Amino-1-pentanol 5-Z-amino-1-pentanol This compound 5-amino-1-pentanol->5-Z-amino-1-pentanol + Cbz-Cl, Base Cbz-Cl Benzyl Chloroformate (Cbz-Cl) Base Base (e.g., NaHCO₃) Solvent Solvent (e.g., Dioxane/Water)

Caption: Protection of the amino group of 5-amino-1-pentanol.

Methodology:

  • Dissolve 5-amino-1-pentanol (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution.[16]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Orthogonal Protection of the Hydroxyl Group

With the amino group protected as a Z-carbamate, the hydroxyl group can be protected using a group orthogonal to Z. Here, we will use a tert-Butyldimethylsilyl (TBDMS) ether as an example, which is acid-labile and thus orthogonal to the Z-group.

Diagram of the Orthogonal Protection Strategy.

G A 5-Amino-1-pentanol B This compound A->B Z-protection of NH₂ C Fully Protected Compound B->C TBDMS-protection of OH D Selective Deprotection of -OH C->D Acid (e.g., TBAF) E Selective Deprotection of -NH₂ C->E H₂/Pd-C

Caption: Orthogonal protection and deprotection workflow.

Methodology:

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a base, such as imidazole (2.5 eq) or triethylamine (1.5 eq).

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 12-16 hours at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: Selective Deprotection

The utility of this orthogonal strategy is realized in the ability to selectively deprotect either functional group.

A. Selective Cleavage of the Z-Group (Amine Deprotection):

  • Dissolve the fully protected compound in a suitable solvent like methanol or ethanol.

  • Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 mol%).[5]

  • Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine, with the TBDMS-protected alcohol intact.

B. Selective Cleavage of the TBDMS-Group (Alcohol Deprotection):

  • Dissolve the fully protected compound in a solvent such as tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, typically 1M in THF).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the deprotected alcohol, with the Z-protected amine intact.

Conclusion

The judicious selection and application of orthogonal protecting groups are fundamental to the successful execution of complex synthetic campaigns. The benzyloxycarbonyl (Z) group, with its unique cleavage conditions via hydrogenolysis, provides a powerful tool for the selective protection of amines. When used in conjunction with acid-labile groups like Boc or silyl ethers, or base-labile groups like Fmoc, a high degree of synthetic flexibility can be achieved. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers navigating the intricate landscape of organic synthesis, enabling the efficient and precise construction of novel molecular entities.

References

Safety Operating Guide

Definitive Guide to the Safe Disposal of 5-(Z-Amino)-1-pentanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of rigorous scientific practice, the responsible handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental integrity. This guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the proper disposal procedures for 5-(Z-Amino)-1-pentanol. In my capacity as a Senior Application Scientist, this document is structured to provide not just a set of instructions, but a framework for understanding the chemical's nature and the rationale behind each step of its disposal, fostering a culture of safety and compliance.

Compound Profile: Understanding this compound

A comprehensive understanding of a chemical's properties is the foundation of its safe handling. This compound, also known by its synonym Benzyl N-(5-hydroxypentyl)carbamate, is a powder commonly used in laboratory settings.[1][2]

Key Chemical and Physical Properties:

PropertyValueSource(s)
Molecular Formula C13H19NO3[3][4]
Molecular Weight 237.29 g/mol [1][2][3][4]
Appearance White to off-white solid/powder[1][2][3]
Melting Point 43-47 °C[3]

Hazard Identification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating its potential as an irritant.[1][2] It is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date hazard information.

Procedural Blueprint for Disposal

The following step-by-step methodology is designed to guide laboratory personnel through the safe and compliant disposal of this compound. This protocol is grounded in the principles of minimizing exposure and adhering to regulatory standards.

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling this compound for disposal, it is imperative to be outfitted with the appropriate PPE. This is a critical and non-negotiable safety measure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or PVC, are essential.[1][2][5]

  • Body Protection: A laboratory coat must be worn.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved N95 dust mask or a respirator should be used.[1][2]

Waste Segregation and Containment

Proper segregation is fundamental to preventing hazardous chemical reactions and ensuring compliant disposal.

Step 1: Designate a Waste Container. Utilize a clearly labeled, dedicated container for this compound waste. The container must be in good condition and compatible with the chemical. The label should prominently display:

  • The full chemical name: "this compound"
  • The associated hazards (e.g., "Irritant")
  • The accumulation start date

Step 2: Waste Collection. Carefully transfer the waste this compound into the designated container. Avoid mixing with other chemical waste streams, particularly strong oxidizing agents or acids, to prevent unforeseen reactions.[5] For spills, use dry clean-up procedures to avoid generating dust and place the material in a suitable, labeled container for disposal.[5]

Final Disposal Pathway

The ultimate disposal of chemical waste must be conducted in accordance with federal, state, and local regulations.[5]

Step 1: Storage of Waste. Securely seal the waste container and store it in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials. It is crucial to keep waste containers closed except when adding or removing waste, as open containers are a common violation of EPA regulations.[6]

Step 2: Coordination with Environmental Health and Safety (EHS). Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Your EHS department is the authoritative body for ensuring compliance with all disposal regulations and will have established procedures with licensed hazardous waste vendors.[7]

Step 3: Meticulous Record-Keeping. Maintain accurate records of the disposed waste, including the chemical name, quantity, and disposal date. This documentation is a key component of regulatory compliance.

Disposal Decision-Making Framework

The following diagram outlines the logical progression for the safe and compliant disposal of this compound.

Disposal_Workflow Start Initiate Disposal of This compound PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess_Waste Assess Waste Form (Solid, Solution, Contaminated Debris) PPE->Assess_Waste Segregate Segregate into a Labeled, Compatible Hazardous Waste Container Assess_Waste->Segregate Store Store Securely in Designated Hazardous Waste Accumulation Area Segregate->Store Contact_EHS Contact Institutional EHS for Professional Disposal Store->Contact_EHS Documentation Complete Waste Disposal Documentation Contact_EHS->Documentation End Disposal Process Complete Documentation->End

Caption: A streamlined workflow for the disposal of this compound.

Upholding Scientific Integrity and Trust

The protocols detailed in this guide are designed to be a self-validating system, ensuring a high level of safety and compliance.

  • Causality-Driven Procedures: Each step, from the selection of PPE to the final documentation, is based on the known hazards of the chemical and the regulatory requirements for hazardous waste management as outlined by bodies such as OSHA and the EPA.[6][8][9]

  • Authoritative Grounding: The procedures align with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[8][10][11] This guide serves as a practical component of such a plan.

  • Expert Consultation: The mandatory involvement of your institution's EHS department ensures that the disposal is handled by trained professionals and in accordance with all relevant regulations, providing a critical layer of verification and liability management.

By adhering to these procedures, you are not only ensuring your personal safety but also upholding the principles of responsible scientific conduct and environmental stewardship. This commitment to best practices is integral to building trust in our scientific endeavors.

References

A Researcher's Guide to the Safe Handling and Disposal of 5-Amino-1-pentanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and chemical synthesis, the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. This guide provides a comprehensive, experience-driven framework for the safe handling of 5-(Z-Amino)-1-pentanol. By moving beyond a simple checklist and understanding the rationale behind each safety measure, we empower researchers to build a culture of safety, ensuring both personal well-being and the reliability of experimental outcomes.

Understanding the Hazards of this compound

This compound, a bifunctional molecule featuring both a primary amine and a primary alcohol, requires careful handling due to its inherent chemical properties. According to safety data sheets, this compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.[1][2][3][4] The alkaline nature of the amine group contributes to its corrosive properties.[2] Damage from alkaline corrosives occurs through liquefaction necrosis, a process where fats are saponified and proteins are solubilized, allowing for deep tissue penetration.[1] It is crucial to recognize that the material can cause chemical burns to the skin and severe damage to the eyes upon direct contact.[2][3][5]

Core Directive: A Multi-Layered Defense with Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation. While engineering controls like fume hoods are the first line of defense, Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical. The selection of appropriate PPE is not arbitrary; it is a scientifically informed decision based on the specific hazards of the substance.

Essential PPE for Handling this compound
Body PartRecommended PPERationale and Expert Insights
Eyes/Face Chemical splash goggles and a face shield.[1][3]Vapors and splashes of this compound can cause severe eye damage, potentially leading to blindness.[2][5] Goggles provide a seal around the eyes, and a face shield offers an essential additional layer of protection against larger splashes, a critical consideration when handling any corrosive liquid.[6][7]
Hands Nitrile or neoprene gloves.[6]These materials offer good resistance to a broad range of chemicals, including aliphatic amines and alcohols.[6][8] Given that this compound causes severe skin burns, gloves are non-negotiable.[1][3] For prolonged operations, consider double-gloving to mitigate the risk of undetected micro-tears.
Body A flame-resistant lab coat, a chemically resistant apron, and closed-toe shoes.A lab coat protects personal clothing and skin from accidental spills. An apron provides an additional layer of chemical resistance. Closed-toe shoes are a fundamental laboratory safety requirement to protect feet from spills and falling objects.
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[1]Inhalation of vapors should be avoided.[1] A properly functioning chemical fume hood is the most effective way to prevent respiratory exposure. If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors may be necessary.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A well-defined workflow minimizes the potential for error and exposure. The following protocol is designed to be a self-validating system, with each step logically flowing into the next to ensure safety.

1. Pre-Operational Safety Check:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the certification is current.
  • Assemble and Inspect PPE: Gather all necessary PPE and inspect it for any signs of damage or wear.

2. Chemical Handling and Dispensing:

  • Work Within a Fume Hood: All manipulations of this compound must be conducted in a chemical fume hood to minimize inhalation exposure.[5]
  • Use Appropriate Transfer Tools: Utilize pipettes, syringes, or cannulas for transferring the liquid to prevent splashes.
  • Secondary Containment: Always place the primary container of this compound in a secondary, chemically resistant container to contain any potential spills.

3. Post-Handling Procedures:

  • Secure the Container: Tightly seal the this compound container after use.

  • Decontaminate the Work Area: Clean the work surface with a suitable solvent and cleaning agent.

  • Properly Doff PPE: Remove PPE in a manner that avoids contaminating your skin or clothing. Gloves should be removed last.

  • Thorough Hand Washing: Wash your hands with soap and water immediately after removing your gloves.

    G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling a Review SDS b Verify Fume Hood a->b c Inspect PPE b->c d Work in Fume Hood c->d e Use Secondary Containment d->e f Transfer Chemical e->f g Secure Container f->g h Decontaminate Area g->h i Doff PPE h->i j Wash Hands i->j

    Caption: A logical workflow for the safe handling of this compound.

Disposal Plan: A Commitment to Environmental Responsibility

The life cycle of a chemical in the laboratory does not end when the experiment is complete. Proper disposal is a critical aspect of laboratory safety and environmental stewardship.

1. Waste Characterization and Segregation:

  • Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous waste.[2]
  • Dedicated Waste Container: Use a clearly labeled, compatible waste container for all this compound waste. Do not mix with incompatible waste streams.[9]

2. Waste Storage and Labeling:

  • Secure Storage: Keep the waste container tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area.[9]
  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.

3. Final Disposal:

  • Institutional Procedures: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) office for pickup.
  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are met.[2]

By adhering to these detailed safety and handling protocols, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Z-Amino)-1-pentanol
Reactant of Route 2
Reactant of Route 2
5-(Z-Amino)-1-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.